molecular formula C71H66N2O21 B1256606 Flutax 1

Flutax 1

Katalognummer: B1256606
Molekulargewicht: 1283.3 g/mol
InChI-Schlüssel: JMWJJMCMRRQCSY-MVMRRDPFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Flutax 1, also known as this compound, is a useful research compound. Its molecular formula is C71H66N2O21 and its molecular weight is 1283.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C71H66N2O21

Molekulargewicht

1283.3 g/mol

IUPAC-Name

5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C71H66N2O21/c1-35-51(91-67(86)57(78)56(39-17-11-8-12-18-39)73-62(80)40-19-13-9-14-20-40)33-71(87)61(93-66(85)41-21-15-10-16-22-41)59-69(7,60(79)58(89-37(3)74)55(35)68(71,5)6)52(32-53-70(59,34-88-53)94-38(4)75)92-65(84)36(2)72-63(81)42-23-26-45(48(29-42)64(82)83)54-46-27-24-43(76)30-49(46)90-50-31-44(77)25-28-47(50)54/h8-31,36,51-53,56-59,61,76,78,87H,32-34H2,1-7H3,(H,72,81)(H,73,80)(H,82,83)/t36-,51-,52-,53+,56-,57+,58+,59-,61-,69+,70-,71+/m0/s1

InChI-Schlüssel

JMWJJMCMRRQCSY-MVMRRDPFSA-N

Isomerische SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)[C@H](C)NC(=O)C8=CC(=C(C=C8)C9=C1C=CC(=O)C=C1OC1=C9C=CC(=C1)O)C(=O)O)C)OC(=O)C

Kanonische SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C(C)NC(=O)C8=CC(=C(C=C8)C9=C1C=CC(=O)C=C1OC1=C9C=CC(=C1)O)C(=O)O)C)OC(=O)C

Synonyme

7-O-(N-(4'-fluoresceincarbonyl)alanyl)taxol
7-O-FCOAla-taxol
flutax 1
flutax-1

Herkunft des Produkts

United States

Foundational & Exploratory

The Core Mechanism of Action of Taxanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "Flutax 1" is not found in scientific literature, the query likely refers to a member of the taxane family of chemotherapeutic agents. This guide provides a comprehensive overview of the mechanism of action of taxanes, with a primary focus on paclitaxel and its close analog docetaxel. Taxanes are potent mitotic inhibitors widely used in the treatment of various solid tumors, including breast, ovarian, and non-small cell lung cancers.[1] Their primary mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2] This document details the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate the function of these critical anticancer drugs.

Core Mechanism of Action: Microtubule Stabilization

The principal mechanism of action of taxanes is their ability to bind to and stabilize microtubules.[3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[3][4]

Unlike other microtubule-targeting agents such as the vinca alkaloids, which prevent tubulin polymerization, taxanes enhance microtubule polymerization and inhibit their depolymerization.[3] This is achieved through the specific binding of the drug to the β-tubulin subunit within the microtubule polymer.[5][6] This binding locks the tubulin molecules in place, creating hyper-stable, non-functional microtubules.[4] The stabilization of microtubules disrupts the delicate balance of microtubule dynamics required for proper mitotic spindle assembly and function.[3]

Cellular Consequences of Microtubule Stabilization

The hyper-stabilization of microtubules by taxanes leads to a cascade of cellular events, culminating in cell death.

G2/M Cell Cycle Arrest

The most immediate and well-documented consequence of taxane treatment is the arrest of the cell cycle at the G2/M phase.[7] The mitotic spindle checkpoint, a crucial cell cycle surveillance mechanism, detects the abnormalities in spindle formation and function caused by the stabilized microtubules. This checkpoint activation prevents the cell from proceeding into anaphase, leading to a prolonged mitotic arrest.[8]

Induction of Apoptosis

Prolonged arrest in mitosis ultimately triggers programmed cell death, or apoptosis.[9] The molecular pathways leading from mitotic arrest to apoptosis are complex and can be cell-type dependent. Key events include:

  • Phosphorylation of Bcl-2: Taxanes can induce the phosphorylation of the anti-apoptotic protein Bcl-2.[10] While some studies suggest this phosphorylation inactivates Bcl-2, others indicate it may protect it from degradation, and the overall level of Bcl-2 expression in the mitochondria might be more critical in determining the cell's fate.[11][12]

  • Activation of Signaling Kinases: The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are often activated in response to taxane-induced stress, contributing to the apoptotic signal.[13][14] The PI3K/Akt survival pathway is often suppressed by paclitaxel.[15]

  • Caspase Activation: The apoptotic signaling cascade converges on the activation of caspases, the executioner enzymes of apoptosis, which leads to the cleavage of cellular proteins and DNA fragmentation.[13]

Interestingly, some studies suggest that taxane-induced apoptosis can occur independently of a prior G2/M arrest, potentially through the activation of the NF-κB signaling pathway.[9][16]

Quantitative Data

The following tables summarize key quantitative data related to the activity of paclitaxel and docetaxel.

Table 1: Binding Affinity of Taxanes to Tubulin
CompoundBinding ParameterValueOrganism/SystemReference
PaclitaxelKi22 ± 2 nMHuman HeLa cells[17]
DocetaxelKi16 nMHuman HeLa cells[18]
CabazitaxelKi6 nMHuman HeLa cells[18]
PaclitaxelEC50 (assembly)1.1 µMYeast (mutated)[19]
DocetaxelEC50 (assembly)0.36 µMYeast (mutated)[19]
DocetaxelKD6.8 ± 0.2 µmol/LBovine brain[20]
Table 2: In Vitro Cytotoxicity (IC50) of Paclitaxel in Various Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Exposure TimeReference
SK-BR-3Breast (HER2+)~1072 h[21]
MDA-MB-231Breast (Triple Negative)~572 h[21]
T-47DBreast (Luminal A)~2.572 h[21]
NSCLC cell lines (median)Non-Small Cell Lung9,40024 h[22]
NSCLC cell lines (median)Non-Small Cell Lung27120 h[22]
SCLC cell lines (median)Small Cell Lung25,00024 h[22]
SCLC cell lines (median)Small Cell Lung5,000120 h[22]
Table 3: Clinical Efficacy of Docetaxel in Advanced Non-Small-Cell Lung Cancer (NSCLC)
Treatment ArmNMedian Survival (weeks)Overall Response Rate (ORR)Reference
Docetaxel (3-weekly)43327.4Not Reported[23]
Docetaxel (weekly)43226.1Not Reported[23]
Docetaxel + Cisplatin1218 (total)Not Statistically Superior to ControlNot Reported[24]
Vinorelbine + Cisplatin---[24]
Docetaxel (vs. Pemetrexed, 2nd line)-No significant difference in OS0.92 (Odds Ratio)[25]
Docetaxel (vs. Vinca Alkaloid, 1st line)-No significant difference in OS1.98 (Odds Ratio)[25]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity) at 340-350 nm.

Detailed Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin (e.g., from bovine brain) in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3 mg/mL.[26]

    • Supplement the buffer with 1 mM GTP and 10% glycerol.[26]

    • Prepare a 10x stock solution of the taxane compound in the general tubulin buffer. A control with a known microtubule stabilizer like paclitaxel (e.g., 10 µM final concentration) should be included.[26]

  • Assay Procedure:

    • Pre-warm a 96-well plate to 37°C in a temperature-controlled spectrophotometer.[26]

    • Add 10 µL of the 10x compound stock solution to the appropriate wells.[26]

    • To initiate the reaction, add 90 µL of the cold tubulin solution to each well for a final volume of 100 µL.

    • Immediately begin monitoring the absorbance at 340 nm every 30-60 seconds for at least 60 minutes at 37°C.[26][27]

  • Data Analysis:

    • Plot absorbance versus time. An increase in absorbance indicates microtubule polymerization.

    • Compare the polymerization curves of the test compound to the control (vehicle) and the positive control (paclitaxel). Stabilizing agents will show a faster rate and a higher extent of polymerization.

Immunofluorescence Staining of Microtubules

Principle: This technique allows for the visualization of the microtubule network within cells, revealing the morphological changes induced by taxane treatment, such as microtubule bundling.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or A549) onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentration of the taxane for a specified duration (e.g., 24 hours). Include a vehicle-treated control.[27][28]

  • Fixation and Permeabilization:

    • After treatment, wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[27]

    • Wash the cells three times with PBS.

    • Permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular structures.[29]

  • Immunostaining:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.[28]

    • Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[29][30]

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.[27]

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.[27]

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence or confocal microscope.

Signaling Pathways and Logical Relationships

Taxane-Induced G2/M Arrest and Apoptosis

Taxane_Mechanism cluster_0 Cellular Entry and Microtubule Binding cluster_1 Disruption of Microtubule Dynamics cluster_2 Cell Cycle Progression cluster_3 Apoptotic Signaling Taxane Taxane (Paclitaxel/Docetaxel) Microtubule Microtubule Taxane->Microtubule Binds to β-tubulin Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Microtubule->Stabilization Spindle Defective Mitotic Spindle Stabilization->Spindle G2M G2/M Arrest Spindle->G2M Activation of Spindle Assembly Checkpoint JNK JNK/p38 MAPK Activation G2M->JNK Bcl2 Bcl-2 Phosphorylation G2M->Bcl2 Apoptosis Apoptosis JNK->Apoptosis Bcl2->Apoptosis Modulation

Caption: Overview of the primary mechanism of action of taxanes.

Experimental Workflow for Assessing Taxane Activity

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 Observed Outcomes TubulinAssay Tubulin Polymerization Assay PolymerizationRate Measure Polymerization Rate TubulinAssay->PolymerizationRate CellCulture Treat Cancer Cells with Taxane IF Immunofluorescence (Microtubule Staining) CellCulture->IF CellCycle Flow Cytometry (Cell Cycle Analysis) CellCulture->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellCulture->ApoptosisAssay Bundling Microtubule Bundling IF->Bundling G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest ApoptosisInduction Increased Apoptosis ApoptosisAssay->ApoptosisInduction

Caption: A typical experimental workflow to characterize the effects of taxanes.

Mechanisms of Resistance

A significant challenge in the clinical use of taxanes is the development of drug resistance. The primary mechanisms of resistance include:

  • Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump taxanes out of the cell, reducing their intracellular concentration.

  • Alterations in Tubulin: Mutations in the β-tubulin gene or changes in the expression of different tubulin isotypes can reduce the binding affinity of taxanes to their target.

  • Defects in Apoptotic Pathways: Alterations in the expression or function of proteins involved in apoptosis, such as Bcl-2 family members or p53, can render cells less susceptible to taxane-induced cell death.

Conclusion

Taxanes represent a cornerstone of modern chemotherapy, exerting their potent anticancer effects through a unique mechanism of microtubule stabilization. This leads to a cascade of events including G2/M cell cycle arrest and the induction of apoptosis. A thorough understanding of their mechanism of action, supported by quantitative data and detailed experimental protocols, is crucial for the continued development of novel taxane-based therapies and for overcoming the challenge of drug resistance.

References

In-Depth Technical Guide to the Microtubule Binding Principle of Flutax-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Principle of Flutax-1 Microtubule Binding

Flutax-1, a fluorescent derivative of paclitaxel, serves as a powerful tool for visualizing the microtubule cytoskeleton in living cells and for studying the molecular interactions of taxoids with tubulin.[1][2][3] Its binding principle is fundamentally linked to that of its parent compound, paclitaxel. Flutax-1 binds with high affinity to the β-tubulin subunit within the microtubule polymer, stabilizing the microtubule structure and promoting tubulin assembly.[4] This interaction is a key determinant of the cytotoxic effects of taxane-based anticancer drugs.

The binding of Flutax-1 to microtubules is a multi-step process. It begins with a rapid, diffusion-controlled bimolecular reaction, where the Flutax-1 molecule initially associates with an exposed binding site on the microtubule surface.[1][5] This is followed by at least two slower, monomolecular rearrangements that lead to a more stable, high-affinity binding state.[1] Evidence suggests that the initial binding involves the paclitaxel moiety of Flutax-1, followed by a conformational change that immobilizes the attached fluorescein probe.[1] A subsequent structural change involves a slight increase in the microtubule diameter.[1]

A significant aspect of Flutax-1's binding is the accessibility of its binding site. Studies using antibodies against the fluorescein moiety of fluorescent taxoids have shown that the binding site is accessible from the exterior of the microtubule.[6] This finding has led to a model where taxoids bind to a site located between protofilaments on the microtubule surface.[1]

Quantitative Data on Flutax-1 Microtubule Binding

The interaction between Flutax-1 and microtubules has been characterized by several key quantitative parameters. The following table summarizes these findings from various studies.

ParameterValueConditionsReference
Binding Affinity (Ka) ~10⁷ M⁻¹37°C[1][2]
Bimolecular Rate Constant (k+₁) 6.10 ± 0.22 x 10⁵ M⁻¹s⁻¹37°C[1]
Stoichiometry 1 molecule of Flutax per αβ-tubulin dimer assembled[4]
Effect of MAPs Slows down binding by 10-fold[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Flutax-1's interaction with microtubules. Below are protocols for key experiments, synthesized from established methods.

Preparation of Purified Tubulin

Reliable in vitro binding assays begin with highly purified and assembly-competent tubulin. A common method involves temperature-dependent assembly and disassembly cycles from brain tissue.[2][5]

Materials:

  • Porcine or bovine brains

  • Assembly buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)[7]

  • GTP (Guanosine triphosphate)

  • Glycerol

  • High-speed centrifuge

Protocol:

  • Homogenize brain tissue in cold assembly buffer.

  • Centrifuge at high speed to clarify the extract.

  • Induce microtubule polymerization by adding GTP and incubating at 37°C.

  • Pellet the microtubules by ultracentrifugation through a glycerol cushion.

  • Resuspend the microtubule pellet in cold assembly buffer to induce depolymerization.

  • Incubate on ice to allow for complete disassembly.

  • Centrifuge at high speed to remove any aggregates and collect the supernatant containing purified tubulin.

  • Perform additional cycles of polymerization and depolymerization to increase purity.

  • The final purified tubulin can be snap-frozen in liquid nitrogen and stored at -80°C.[1]

Preparation of Stabilized Microtubules

For many binding assays, it is necessary to use microtubules that are stabilized against depolymerization.

Materials:

  • Purified tubulin

  • Assembly buffer with GTP

  • Paclitaxel or a non-fluorescent taxoid

  • Glycerol cushion (e.g., BRB80 with 60% glycerol)[1]

Protocol:

  • Dilute purified tubulin to the desired concentration in assembly buffer.

  • Add GTP to a final concentration of 1 mM.

  • Incubate at 37°C for 20-30 minutes to allow microtubule polymerization.

  • Add paclitaxel to a final concentration of 10-20 µM to stabilize the microtubules.

  • Continue to incubate at 37°C for another 15-20 minutes.

  • To separate the stabilized microtubules from any unpolymerized tubulin, the mixture can be pelleted through a warm glycerol cushion by ultracentrifugation.

  • Resuspend the pelleted stabilized microtubules in the appropriate buffer for the binding assay.

Stopped-Flow Kinetics

This technique is used to measure the rapid kinetics of Flutax-1 binding to microtubules.[1]

Materials:

  • Stopped-flow spectrofluorometer

  • Syringes for reactants

  • Stabilized microtubules

  • Flutax-1 solution

  • Reaction buffer (e.g., assembly buffer)

Protocol:

  • Load one syringe of the stopped-flow instrument with a solution of stabilized microtubules at a known concentration.

  • Load the other syringe with a solution of Flutax-1 at a concentration at least 10-fold higher than the microtubule binding sites to ensure pseudo-first-order conditions.

  • Set the instrument parameters, including the excitation wavelength for Flutax-1 (around 495 nm) and the emission wavelength (around 520 nm).[2]

  • Rapidly mix the contents of the two syringes.

  • Record the change in fluorescence intensity over time as Flutax-1 binds to the microtubules.

  • The resulting kinetic traces can be fitted to appropriate exponential equations to determine the observed rate constants.

  • By measuring the observed rate constants at different Flutax-1 concentrations, the bimolecular rate constant (k+₁) can be determined from the slope of a plot of k_obs versus [Flutax-1].

Fluorescence Anisotropy

Fluorescence anisotropy is used to measure the binding affinity and to detect conformational changes upon binding.[8]

Materials:

  • Spectrofluorometer with polarization filters

  • Cuvettes

  • Stabilized microtubules

  • Flutax-1 solution

  • Titration equipment

Protocol:

  • Prepare a solution of Flutax-1 at a low, fixed concentration (e.g., 50 nM) in the reaction buffer.

  • Measure the initial fluorescence anisotropy of the free Flutax-1. The excitation is performed with vertically polarized light, and both vertical and horizontal emission intensities are measured.

  • Titrate the Flutax-1 solution with increasing concentrations of stabilized microtubules.

  • After each addition of microtubules, allow the system to reach equilibrium and measure the fluorescence anisotropy.

  • The anisotropy will increase as more Flutax-1 binds to the much larger microtubules, causing a decrease in its rotational mobility.

  • Plot the change in anisotropy as a function of the microtubule concentration.

  • The resulting binding curve can be fitted to a suitable binding isotherm (e.g., a single-site binding model) to determine the dissociation constant (Kd) or association constant (Ka).

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique to study the overall shape and structural changes of microtubules upon ligand binding.[1]

Materials:

  • SAXS instrument (synchrotron or laboratory source)

  • Sample holder (e.g., quartz capillary)

  • Stabilized microtubules

  • Flutax-1

  • Matching buffer for background subtraction

Protocol:

  • Prepare highly purified and monodisperse samples of stabilized microtubules in the absence and presence of saturating concentrations of Flutax-1.

  • Prepare a matching buffer sample that is identical to the sample buffer but without the microtubules and Flutax-1.

  • Collect SAXS data for the microtubule samples and the matching buffer.

  • Subtract the buffer scattering from the sample scattering to obtain the scattering profile of the microtubules.

  • Analyze the scattering data to determine structural parameters such as the radius of gyration (Rg) and the pair-distance distribution function P(r).

  • Compare the scattering profiles and structural parameters of the microtubules with and without bound Flutax-1 to identify any conformational changes, such as the observed 2-nm increase in microtubule diameter.[1]

Visualizations

Signaling Pathways and Logical Relationships

Flutax1_Binding_Mechanism Flutax1 Flutax-1 (in solution) InitialComplex Initial Encounter Complex (Weak) Flutax1->InitialComplex k+1 (fast) bimolecular MT Microtubule MT->InitialComplex IntermediateComplex Intermediate Complex InitialComplex->IntermediateComplex k+2 (slow) monomolecular FinalComplex Stable High-Affinity Complex IntermediateComplex->FinalComplex k+3 (slow) monomolecular StructuralChange Microtubule Structural Change (+2nm diameter) FinalComplex->StructuralChange

Caption: Multi-step binding mechanism of Flutax-1 to microtubules.

Experimental Workflows

Experimental_Workflow start Start purify_tubulin 1. Purify Tubulin (e.g., from brain tissue) start->purify_tubulin stabilize_mt 2. Polymerize & Stabilize Microtubules (e.g., with Taxol) purify_tubulin->stabilize_mt binding_assays 3. Perform Binding Assays stabilize_mt->binding_assays stopped_flow Stopped-Flow Kinetics binding_assays->stopped_flow Kinetics anisotropy Fluorescence Anisotropy binding_assays->anisotropy Affinity saxs Small-Angle X-ray Scattering binding_assays->saxs Structure analyze_kinetics 4a. Analyze Kinetic Data (Rate Constants) stopped_flow->analyze_kinetics analyze_affinity 4b. Analyze Binding Isotherms (Affinity - Kd) anisotropy->analyze_affinity analyze_structure 4c. Analyze Scattering Data (Structural Changes) saxs->analyze_structure end End analyze_kinetics->end analyze_affinity->end analyze_structure->end

Caption: Experimental workflow for Flutax-1 microtubule binding analysis.

References

Flutax 1: A Technical Guide to its Spectral Properties and Application in Microtubule Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Flutax 1, a green-fluorescent taxol derivative widely used for the direct visualization of microtubules in living cells. We will cover its core spectral and physical properties, mechanism of action, and detailed protocols for its application in fluorescence microscopy and biochemical assays.

Core Properties of this compound

This compound is a vital tool for cell biology, created by conjugating the microtubule-stabilizing agent paclitaxel with the fluorophore fluorescein.[1] This combination allows for high-affinity, selective labeling and direct imaging of the microtubule cytoskeleton.[2][3][4] Its primary application is in fluorescence microscopy for visualizing microtubule dynamics in live cells.[2][4]

Quantitative Data Summary

The key physical, chemical, and spectral properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Excitation Maximum ~495 nm[2][3][4]
Emission Maximum ~520 nm[2][3][4]
Binding Affinity (Ka) ~107 M-1 for microtubules[2][3][4]
Molecular Formula C71H66N2O21[2][5]
Molecular Weight ~1283.3 g/mol [2][5]
Purity ≥95%[2][4]
Solubility Soluble to 100 mM in DMSO and Ethanol[2]
pH Sensitivity Absorption and fluorescence are pH-sensitive[2][4]

Mechanism of Action: Microtubule Stabilization

Like its parent compound paclitaxel, this compound functions by binding directly to the β-tubulin subunit within the microtubule polymer.[6] This binding event stabilizes the microtubule, preventing the depolymerization necessary for normal cytoskeletal dynamics. This disruption of microtubule function ultimately blocks cell progression through mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6] The attached fluorescein moiety allows this interaction to be visualized, providing a fluorescent signal that is brightest where the probe is bound to microtubules.

cluster_0 Cellular Environment cluster_1 Mechanism of Stabilization flutax This compound Probe dimer α/β-Tubulin Dimer flutax->dimer Binds to β-subunit mt Microtubule (Dynamic) dimer->mt Polymerization mt->dimer Depolymerization (Natural Dynamic) bound_mt This compound-Bound Microtubule (Stabilized) mt->bound_mt This compound Binding no_depoly Depolymerization Blocked bound_mt->no_depoly arrest Mitotic Arrest bound_mt->arrest Leads to

This compound binds to β-tubulin, stabilizing microtubules and blocking depolymerization.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Determining Spectral Properties

This protocol outlines the procedure for measuring the excitation and emission spectra of this compound using a fluorometer.

Objective: To determine the precise excitation and emission maxima of this compound in a relevant buffer system.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • PEM Buffer (80 mM PIPES, 1 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Spectrofluorometer with monochromators for both excitation and emission

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µM) in PEM buffer. The final concentration should be low enough to avoid inner filter effects.

  • Emission Spectrum Measurement: a. Set the excitation monochromator to the known approximate excitation maximum (~495 nm).[3] b. Scan the emission monochromator across a range of wavelengths (e.g., 500 nm to 600 nm).[7] c. Record the fluorescence intensity at each emission wavelength. d. The wavelength that corresponds to the peak intensity is the emission maximum (λem).[3]

  • Excitation Spectrum Measurement: a. Set the emission monochromator to the determined emission maximum (λem, ~520 nm).[3][7] b. Scan the excitation monochromator across a range of wavelengths (e.g., 450 nm to 510 nm). c. Record the fluorescence intensity at each excitation wavelength. d. The wavelength that corresponds to the peak intensity is the excitation maximum (λex).[3]

  • Data Analysis: Plot the fluorescence intensity versus wavelength for both scans to visualize the spectra and confirm the maxima.

Protocol for Live-Cell Imaging of Microtubules

This protocol describes a general workflow for labeling and visualizing microtubules in live cultured cells using this compound.

Objective: To visualize the microtubule cytoskeleton in living cells.

Materials:

  • Cultured cells (e.g., HeLa, U2OS) grown on glass-bottom imaging dishes.

  • This compound stock solution (1 mM in DMSO).

  • Complete cell culture medium.

  • Hanks' Balanced Salt Solution (HBSS) or other imaging medium.[2][4]

  • Fluorescence microscope (confocal recommended) with appropriate filter sets for green fluorescence.

Procedure:

  • Cell Preparation: Culture cells on imaging dishes until they reach a suitable confluency (e.g., 60-80%).

  • Probe Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed (37°C) HBSS or complete medium to a final concentration of 0.5-2 µM.[2][4]

  • Cell Labeling: a. Remove the culture medium from the cells. b. Add the this compound working solution to the cells. c. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[2][4]

  • Washing: a. Gently remove the this compound solution. b. Wash the cells two to three times with fresh, pre-warmed HBSS or imaging medium to remove unbound probe and reduce background fluorescence.[2][4] c. Add a final volume of fresh imaging medium to the dish for observation.

  • Imaging: a. Immediately transfer the dish to the microscope stage, ensuring the environment is maintained at 37°C. b. Excite the sample near 495 nm and collect the emission signal around 520 nm. c. Critical: this compound is susceptible to photobleaching and is not well-retained after cell fixation.[2][4] Use the lowest possible laser power and exposure time that provides an adequate signal. Minimize light exposure to the cells to preserve the fluorescent signal for time-lapse imaging.[2][4]

start Start: Cells Cultured on Imaging Dish prep_probe Prepare 2µM this compound in warm medium start->prep_probe incubate Incubate Cells 37°C, 1 hour prep_probe->incubate Add to cells wash Wash 3x with warm HBSS incubate->wash image Image Live Cells (Ex: 495nm, Em: 520nm) wash->image Add fresh medium end End: Data Acquired image->end

Workflow for live-cell microtubule imaging using this compound.

References

Unveiling the Dynamics of Microtubule Engagement: A Technical Guide to Flutax 1 Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity and kinetics of Flutax 1, a green-fluorescent derivative of paclitaxel, providing a comprehensive resource for researchers in cell biology and drug development. This compound serves as a powerful tool for the direct imaging of the microtubule cytoskeleton in living cells. Understanding its interaction with tubulin is paramount for the accurate interpretation of experimental results and the design of novel microtubule-targeting agents.

Core Principles of this compound Interaction

This compound, like its parent compound paclitaxel, is a microtubule-stabilizing agent.[1][2] It binds with high affinity to the β-tubulin subunit within the microtubule polymer.[1] This binding event stabilizes the microtubule, preventing its depolymerization and disrupting the dynamic instability essential for various cellular processes, most notably mitosis. This disruption ultimately leads to cell cycle arrest and apoptosis, a mechanism central to the anti-cancer activity of taxanes.

The binding of this compound to microtubules is a multi-step process. It begins with a rapid, diffusion-controlled bimolecular reaction, where the this compound molecule initially associates with an exposed site on the microtubule.[3][4] This is followed by at least two slower, monomolecular rearrangements, suggesting a conformational change in either the ligand or the tubulin-binding pocket to achieve a more stable, high-affinity final state.[4]

Quantitative Analysis of this compound Binding

The following table summarizes the key quantitative parameters describing the binding affinity and kinetics of this compound with microtubules. These values have been compiled from various studies to provide a consolidated reference.

ParameterValueConditionsSource
Association Constant (K_a) ~107 M-137°C[4]
Dissociation Constant (K_d) 1.7 µMCellular microtubules, 37°C[5]
Initial Bimolecular Reaction Rate Constant (k_on) 6.10 ± 0.22 x 105 M-1s-1Stopped-flow techniques[4]
Excitation Maximum (λ_ex) 495 nmpH sensitive
Emission Maximum (λ_em) 520 nmpH sensitive

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate experimentation. Below are protocols for key experiments involving this compound.

Live Cell Imaging of Microtubules

This protocol outlines the general steps for visualizing microtubules in living cells using this compound.

  • Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes or coverslips suitable for microscopy and culture them to the desired confluency.

  • Preparation of this compound Staining Solution: Dilute the this compound stock solution (typically in DMSO or ethanol) in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS), to a final working concentration (e.g., 2 µM).

  • Cell Staining: Remove the culture medium from the cells and wash them with pre-warmed buffer. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells at 37°C for a specific duration, typically around 1 hour.

  • Washing: After incubation, remove the staining solution and wash the cells with fresh, pre-warmed buffer to remove unbound this compound.

  • Imaging: Immediately proceed to image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (excitation ~495 nm, emission ~520 nm).

  • Important Considerations: this compound staining is not retained after cell fixation. Furthermore, the fluorescent signal in live cells diminishes rapidly upon exposure to light (photobleaching), so it is critical to minimize light exposure.

Stopped-Flow Kinetics of this compound Binding

This method is employed to measure the rapid kinetics of this compound binding to microtubules.

  • Reagent Preparation:

    • Prepare a solution of purified tubulin assembled into microtubules.

    • Prepare a solution of this compound at a known concentration.

  • Stopped-Flow Experiment:

    • Load the microtubule solution and the this compound solution into separate syringes of a stopped-flow instrument.

    • Rapidly mix the two solutions in the instrument's observation cell.

    • Monitor the change in fluorescence intensity over time as this compound binds to the microtubules. The binding event typically leads to an enhancement of fluorescence.

  • Data Analysis: Fit the resulting kinetic traces to appropriate mathematical models (e.g., single or double exponential decay) to determine the rate constants for the different steps of the binding process.[6]

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate the key biological pathway affected by this compound and the experimental workflow for its application.

Flutax1_Signaling_Pathway Flutax1 This compound Tubulin β-Tubulin (in Microtubule) Flutax1->Tubulin Binds to MT Microtubule Stabilization Tubulin->MT Leads to Dynamics Inhibition of Microtubule Dynamics MT->Dynamics Mitosis Mitotic Arrest Dynamics->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Caption: this compound binding to β-tubulin leads to microtubule stabilization and cell cycle arrest.

Flutax1_Experimental_Workflow Start Start: Live Cells Prepare Prepare this compound Staining Solution Start->Prepare Incubate Incubate Cells with this compound (e.g., 1 hr, 37°C) Prepare->Incubate Wash Wash to Remove Unbound this compound Incubate->Wash Image Fluorescence Microscopy (Ex: ~495nm, Em: ~520nm) Wash->Image End End: Image Analysis Image->End

Caption: A typical workflow for labeling microtubules in live cells using this compound.

References

The T-Files: An In-Depth Technical Guide to Flutax-1 for Studying Microtubule Dynamics in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Flutax-1, a fluorescent taxoid derivative, for the real-time visualization and analysis of microtubule dynamics in living cells. We delve into the core principles of Flutax-1's mechanism of action, provide detailed protocols for its application in live-cell imaging, and present quantitative data on its effects on microtubule stability. Furthermore, this guide includes mandatory visualizations using the DOT language to illustrate key concepts and experimental workflows, offering a practical resource for researchers in cell biology and drug discovery.

Introduction to Flutax-1

Flutax-1 is a valuable molecular tool for cell biologists, consisting of the microtubule-stabilizing agent paclitaxel (Taxol) covalently linked to a fluorescein-based fluorophore. This conjugation allows for the direct, real-time visualization of microtubules in living cells without the need for antibody staining or genetic manipulation.[1][2] By binding to the β-tubulin subunit within the microtubule polymer, Flutax-1, like its parent compound Taxol, promotes microtubule assembly and stability, effectively suppressing their dynamic instability.[3][4][5] This property makes it an excellent probe for investigating the intricate dance of microtubule polymerization and depolymerization that governs a multitude of cellular processes, including cell division, intracellular transport, and cell motility.[6]

Mechanism of Action

Flutax-1 exerts its effects by binding to a specific site on the β-tubulin subunit of the αβ-tubulin heterodimer.[3] This binding event stabilizes the microtubule polymer, shifting the equilibrium towards assembly and suppressing the stochastic switching between periods of growth and shrinkage, a phenomenon known as dynamic instability.[4] The stabilization is thought to occur through the strengthening of lateral contacts between protofilaments within the microtubule.[3]

The binding of Flutax-1 to microtubules is a high-affinity interaction, with a reported association constant (Ka) of approximately 107 M-1. The binding process itself is complex, involving a fast initial bimolecular reaction followed by at least two slower monomolecular rearrangements of the complex.

Quantitative Data on Microtubule Stabilization

While direct quantitative data on the effects of Flutax-1 on the dynamic instability parameters of microtubules in live cells is limited, extensive research on its parent compound, Taxol, provides valuable insights. The following tables summarize the known binding kinetics of Flutax-1 and the effects of Taxol on microtubule dynamics, which are expected to be closely mirrored by Flutax-1.

Table 1: Photophysical and Binding Properties of Flutax-1

PropertyValueReference
Excitation Maximum (λex)495 nm[1]
Emission Maximum (λem)520 nm[1]
Binding Affinity (Ka)~ 107 M-1[1]
Binding Kinetics
Initial Bimolecular Reaction (k+1)(6.10 ± 0.22) x 105 M-1s-1

Table 2: Effects of Taxol on Microtubule Dynamics in Live Human Tumor Cells

ParameterControl30 nM Taxol (Caov-3 cells)100 nM Taxol (A-498 cells)Reference
Rates of Growth and Shortening
Mean Growth Rate (μm/min)8.3 ± 4.56.3 ± 3.7 (24% reduction)6.8 ± 4.0 (18% reduction)[7]
Mean Shortening Rate (μm/min)11.6 ± 7.37.9 ± 7.2 (31% reduction)6.7 ± 3.2 (26% reduction)[7]
Lengths of Growth and Shortening Events
Mean Length of Growth (μm)1.23 ± 1.10.97 ± 0.65 (21% reduction)0.57 ± 0.1 (34% reduction)[7]
Mean Length of Shortening (μm)1.41 ± 1.01.18 ± 1.2 (16% reduction)0.71 ± 0.2 (27% reduction)[7]
Dynamicity
Dynamicity (% of control)100%69% (31% reduction)37% (63% reduction)[7]

Experimental Protocols

Live-Cell Labeling of Microtubules with Flutax-1

This protocol is a general guideline for labeling microtubules in adherent mammalian cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • Flutax-1 stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM/F-12 with HEPES)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Preparation of Staining Solution: Dilute the Flutax-1 stock solution in pre-warmed (37°C) live-cell imaging medium to a final concentration of 1-2 μM.[1] Vortex briefly to ensure complete dissolution.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed HBSS or PBS.

    • Add the Flutax-1 staining solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.[1]

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound Flutax-1.

  • Imaging: Immediately proceed with live-cell imaging. It is crucial to minimize light exposure as Flutax-1 is susceptible to photobleaching.[1] The staining is not well-retained after cell fixation.[1]

Time-Lapse Imaging of Microtubule Dynamics

Equipment:

  • An inverted fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C, 5% CO2, and humidity).

  • A high-sensitivity camera (e.g., sCMOS or EMCCD).

  • Appropriate filter sets for fluorescein (Excitation: ~495 nm, Emission: ~520 nm).

  • Image acquisition software capable of time-lapse imaging.

Procedure:

  • Microscope Setup: Equilibrate the microscope's incubation chamber to 37°C and 5% CO2.

  • Sample Placement: Place the dish containing Flutax-1 labeled cells on the microscope stage.

  • Image Acquisition Parameters:

    • Exposure Time: Use the shortest possible exposure time that provides an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching.

    • Light Intensity: Use the lowest laser/light power necessary for visualization.

    • Time Interval: The interval between frames will depend on the specific dynamic process being studied. For tracking individual microtubule ends, intervals of 2-5 seconds are common.

    • Duration: Acquire images for the desired duration of the experiment.

  • Data Acquisition: Start the time-lapse acquisition.

Data Analysis of Microtubule Dynamics

The analysis of time-lapse image series to extract quantitative data on microtubule dynamics typically involves the following steps:

  • Image Pre-processing: Apply background subtraction and noise reduction filters if necessary.

  • Microtubule Tracking: Manually or semi-automatically track the plus-ends of individual microtubules over time using software such as ImageJ/Fiji with plugins like MTrackJ, or commercial software packages.

  • Parameter Extraction: From the tracking data, calculate the following parameters for each microtubule:

    • Growth Rate: The speed of microtubule polymerization.

    • Shortening Rate: The speed of microtubule depolymerization.

    • Catastrophe Frequency: The frequency of transitions from a state of growth or pause to shortening.

    • Rescue Frequency: The frequency of transitions from a state of shortening to growth or pause.

  • Statistical Analysis: Pool the data from multiple microtubules and cells to perform statistical analysis and determine the significance of any observed changes.

Mandatory Visualizations

Flutax-1 Mechanism of Action

Flutax1_Mechanism cluster_0 Microtubule Dynamics cluster_1 Flutax-1 Intervention Unstable Microtubule Unstable Microtubule Stable Microtubule Stable Microtubule Unstable Microtubule->Stable Microtubule Polymerization Flutax-1 Flutax-1 Stable Microtubule->Unstable Microtubule Depolymerization (Catastrophe) β-tubulin β-tubulin Flutax-1->β-tubulin Binds to β-tubulin->Stable Microtubule Promotes Stabilization

Caption: Flutax-1 binds to β-tubulin, stabilizing microtubules and inhibiting depolymerization.

Experimental Workflow for Live-Cell Imaging

Live_Cell_Workflow A 1. Cell Culture (Glass-bottom dish) B 2. Flutax-1 Labeling (1-2 µM, 30-60 min) A->B C 3. Washing (Remove unbound probe) B->C D 4. Live-Cell Imaging (Time-lapse acquisition) C->D E 5. Image Processing (Background subtraction, etc.) D->E F 6. Microtubule Tracking (Manual or semi-automated) E->F G 7. Data Analysis (Calculate dynamic parameters) F->G H 8. Statistical Analysis & Interpretation G->H

Caption: A streamlined workflow for studying microtubule dynamics using Flutax-1 in live cells.

Downstream Effects of Microtubule Stabilization

Downstream_Effects Flutax-1 Flutax-1 Microtubule Stabilization Microtubule Stabilization Flutax-1->Microtubule Stabilization Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Disruption of\nIntracellular Transport Disruption of Intracellular Transport Microtubule Stabilization->Disruption of\nIntracellular Transport Altered Cell Signaling\n(e.g., HIF-1α inhibition) Altered Cell Signaling (e.g., HIF-1α inhibition) Microtubule Stabilization->Altered Cell Signaling\n(e.g., HIF-1α inhibition) Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Microtubule stabilization by Flutax-1 leads to mitotic arrest and other cellular effects.

Conclusion

Flutax-1 is a powerful tool for the direct visualization and study of microtubule dynamics in living cells. Its ability to stabilize microtubules and its inherent fluorescence provide a unique window into the complex regulatory mechanisms governing the cytoskeleton. This technical guide has provided a detailed overview of its mechanism, quantitative effects, and practical application. By following the outlined protocols and utilizing the provided visualizations, researchers can effectively employ Flutax-1 to advance our understanding of microtubule-dependent cellular processes and to facilitate the development of novel therapeutics targeting the microtubule network.

References

An In-depth Technical Guide to the Effects of Flutax 1 on Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, forming a critical component of the eukaryotic cytoskeleton. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules makes them a key target for anticancer therapeutics.[2]

Microtubule-targeting agents (MTAs) are broadly classified as either stabilizing or destabilizing agents.[3] Stabilizing agents, such as the widely-used chemotherapy drug paclitaxel (Taxol®), function by binding to tubulin, promoting polymerization, and preventing depolymerization. This disruption of normal microtubule dynamics leads to the formation of dysfunctional mitotic spindles, cell cycle arrest, and ultimately, apoptosis.[2][4]

Flutax 1 is a fluorescent derivative of paclitaxel, where a fluorescein moiety is conjugated to the taxol core.[5][6] This fluorescent tag allows for the direct visualization of microtubules in living cells, making it an invaluable tool for studying microtubule dynamics and the mechanism of action of taxoid-class drugs.[7][8] This guide provides a comprehensive overview of the effects of this compound on tubulin polymerization, detailed experimental protocols for its characterization, and a summary of its downstream cellular consequences.

Mechanism of Action of this compound

As a taxol derivative, this compound is a microtubule-stabilizing agent. It binds specifically and reversibly to the β-tubulin subunit within the microtubule polymer, shifting the equilibrium from soluble tubulin dimers towards the polymerized state.[2]

Key aspects of its mechanism include:

  • Binding Site: this compound binds to the taxol binding site on β-tubulin.[9] Kinetic studies suggest this site is exposed and directly accessible from the bulk solution, rather than being located exclusively in the microtubule lumen.[10]

  • Promotion of Polymerization: By binding to microtubules, this compound stabilizes the polymer structure, effectively lowering the critical concentration of tubulin required for assembly.[2] This leads to an increase in the overall microtubule polymer mass within the cell.[11]

  • Inhibition of Depolymerization: The binding of this compound makes microtubules resistant to depolymerization by agents like calcium or cold temperatures, which would normally cause rapid disassembly.[2] This suppression of microtubule dynamics is the primary driver of its cytotoxic effects.[12]

  • Binding Kinetics: The binding of this compound to microtubules is a multi-step process, beginning with a fast, diffusion-controlled bimolecular reaction, followed by subsequent monomolecular rearrangements of the complex.[13]

Quantitative Data Summary

The following tables summarize the known quantitative properties of this compound.

Table 1: Binding and Kinetic Properties of this compound

Parameter Value Conditions Reference
Binding Affinity (Ka) ~ 107 M-1 37 °C [7][9]
Association Rate Constant (kon) (6.10 ± 0.22) x 105 M-1s-1 37 °C [13]

| Stoichiometry | ~1 mole this compound per mole of tubulin dimer in polymer | In vitro |[14] |

Table 2: Photophysical and Chemical Properties of this compound

Property Value Reference
Excitation Maximum (λex) ~495 nm [5][7]
Emission Maximum (λem) ~520 nm [5][7]
Molecular Weight 1283.3 g/mol [5]
Solubility Soluble to 100 mM in DMSO and ethanol [5][9]

| Purity | ≥95-98% |[5][6] |

Experimental Protocols

Investigating the effects of this compound on tubulin polymerization involves several key in vitro and cell-based assays.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the light scattered by microtubules as they polymerize. The increase in turbidity, measured as absorbance at 340 nm, is proportional to the mass of the microtubule polymer.[1][15]

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (100 mM)

  • Glycerol

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Temperature-controlled 96-well plate spectrophotometer

Procedure:

  • Preparation: Thaw all reagents on ice. Pre-warm the spectrophotometer to 37°C.

  • Compound Dilution: Prepare a series of 10x working concentrations of this compound by diluting the stock solution in room temperature GTB. Include a vehicle control (e.g., DMSO in GTB).

  • Tubulin Polymerization Mix: On ice, prepare the polymerization mix. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tublin in the appropriate volume of ice-cold GTB supplemented with 1 mM GTP and 10% glycerol.[1] Keep this mix on ice until use.

  • Assay Plate Setup: Pipette 10 µL of the 10x this compound dilutions (or vehicle/controls) into the wells of a pre-warmed 96-well plate.

  • Initiate Polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well. Mix gently by pipetting, avoiding bubbles.

  • Data Acquisition: Immediately place the plate in the 37°C spectrophotometer. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[1]

  • Data Analysis: Plot absorbance (OD340) versus time. A microtubule stabilizer like this compound will typically eliminate the nucleation lag phase and increase the maximum rate (Vmax) and final plateau of polymerization compared to the vehicle control.

In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This method uses a fluorescent reporter, such as DAPI, which shows increased fluorescence upon binding to polymerized microtubules.[16][17] It is often more sensitive than the turbidity assay.

Materials:

  • Same as for the turbidity assay, plus:

  • DAPI stock solution (e.g., 1 mM in water)

  • Black, opaque 96-well plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation & Compound Dilution: Follow steps 1 and 2 from the turbidity protocol.

  • Tubulin Polymerization Mix: Prepare the tubulin polymerization mix on ice as described in step 3 of the turbidity protocol. Add DAPI to a final concentration of 6-10 µM.[16]

  • Assay Plate Setup & Initiation: Follow steps 4 and 5 from the turbidity protocol, using a black, opaque 96-well plate.

  • Data Acquisition: Immediately place the plate in the 37°C fluorescence reader. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes.[1][16]

  • Data Analysis: Plot fluorescence intensity versus time. The analysis is analogous to the turbidity assay, with stabilizers expected to increase the rate and extent of the fluorescence signal.

Live-Cell Fluorescence Microscopy with this compound

This protocol uses this compound's intrinsic fluorescence to directly visualize its effect on the microtubule cytoskeleton in living cells.

Materials:

  • Adherent cells (e.g., HeLa, PtK2) cultured on glass-bottom imaging dishes.

  • Live-cell imaging medium (e.g., HBSS or phenol red-free culture medium).

  • This compound stock solution (10 mM in DMSO).

  • Fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂).

Procedure:

  • Cell Preparation: Seed cells on imaging dishes to reach 50-70% confluency on the day of the experiment.

  • Staining Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final working concentration (e.g., 0.5 - 2 µM).[5][8]

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed imaging medium. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 1-2 hours at 37°C and 5% CO₂.[5][8]

  • Imaging: After incubation, wash the cells to remove excess this compound and replace with fresh imaging medium.[5] Place the dish on the microscope stage.

  • Data Acquisition: Acquire images using appropriate filter sets for fluorescein (e.g., ~495 nm excitation, ~520 nm emission). Note that this compound staining in live cells can diminish rapidly upon light exposure, so minimize exposure times and light intensity.[5]

  • Analysis: Observe changes in the microtubule network. In this compound-treated cells, expect to see an increased density of microtubules and the formation of distinct microtubule bundles, which are characteristic of microtubule stabilization.[2]

Visualizations of Workflows and Pathways

Experimental Workflow for In Vitro Analysis

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_acq Data Acquisition & Analysis cluster_methods Methods reagents Thaw Reagents on Ice (Tubulin, Buffers, GTP) mix Prepare Polymerization Mix (Tubulin, GTP, Buffer, +/- DAPI) on Ice reagents->mix compound Prepare this compound Serial Dilutions pipette Pipette 10µL Compound into Pre-warmed Plate compound->pipette plate_prep Pre-warm Plate and Reader to 37°C plate_prep->pipette initiate Add 90µL Polymerization Mix to Initiate Reaction mix->initiate pipette->initiate read Kinetic Read at 37°C (60 min) initiate->read turbidity Turbidity (OD 340nm) read->turbidity fluorescence Fluorescence (Ex:360, Em:450) read->fluorescence analysis Plot Data & Determine Effect on Polymerization turbidity->analysis fluorescence->analysis

Caption: Workflow for in vitro tubulin polymerization assays.

Cellular Signaling Pathway of this compound Action

signaling_pathway flutax1 This compound btubulin Binds β-Tubulin in Microtubule flutax1->btubulin stabilize Microtubule Stabilization (Polymerization↑, Depolymerization↓) btubulin->stabilize dynamics Suppression of Microtubule Dynamics stabilize->dynamics spindle Aberrant Mitotic Spindle Formation dynamics->spindle interphase Interphase Effects (e.g., Trafficking Defects) dynamics->interphase sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac arrest Prolonged Mitotic Arrest (G2/M Phase) sac->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: Cellular consequences of microtubule stabilization by this compound.

Downstream Cellular Effects

The primary consequence of this compound-induced microtubule stabilization is the disruption of mitosis.[18]

  • Mitotic Spindle Disruption: The dynamic instability of microtubules is essential for the proper formation and function of the mitotic spindle, the cellular machinery that segregates chromosomes during cell division. By suppressing these dynamics, this compound causes the formation of abnormal, dysfunctional spindles.[11]

  • Spindle Assembly Checkpoint (SAC) Activation: The cell possesses a surveillance mechanism known as the Spindle Assembly Checkpoint (SAC), which prevents the cell from entering anaphase until all chromosomes are correctly attached to the mitotic spindle. The aberrant spindles formed in the presence of this compound activate the SAC.[19]

  • Mitotic Arrest: Sustained activation of the SAC leads to a prolonged arrest in the G2/M phase of the cell cycle.[2] The cell is unable to progress through mitosis and divide.

  • Apoptosis: If the mitotic arrest is prolonged, the cell will typically initiate a programmed cell death pathway, known as apoptosis.[19][20] This ultimately leads to the elimination of the cancer cell, which is the therapeutic basis for taxoid drugs. Depending on the drug concentration and cell type, this can occur through various downstream signaling cascades.[20]

Beyond mitosis, stabilizing agents like this compound can also affect interphase cells by disrupting microtubule-dependent processes such as intracellular trafficking of organelles and signaling proteins.[2][12]

Conclusion

This compound is a powerful research tool that acts as a fluorescent microtubule-stabilizing agent. By binding to β-tubulin, it promotes tubulin polymerization and suppresses microtubule dynamics, leading to mitotic arrest and apoptosis. Its intrinsic fluorescence allows for the direct visualization of the microtubule cytoskeleton in living cells, providing valuable insights into both normal cellular processes and the mechanism of action of taxoid-based anticancer drugs. The experimental protocols and data provided in this guide offer a robust framework for researchers to investigate the multifaceted effects of this compound and similar compounds on tubulin polymerization and cellular function.

References

Flutax 1: A Fluorescent Probe for Illuminating Cell Division and Mitosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Flutax 1, a fluorescent derivative of the potent anti-cancer drug paclitaxel (Taxol), has emerged as a powerful tool in cell biology and cancer research. By covalently linking a fluorescein molecule to paclitaxel, this compound retains the biological activity of its parent compound while enabling direct visualization of its interaction with the microtubule cytoskeleton. This unique property makes it an invaluable probe for investigating the intricate processes of cell division and mitosis, and for screening novel anti-mitotic agents. This technical guide provides a comprehensive overview of the applications of this compound in this field, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Microtubule Stabilization and Mitotic Arrest

Like paclitaxel, this compound exerts its biological effects by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization which is essential for the dynamic instability required for proper mitotic spindle function. The stabilization of microtubules disrupts the delicate balance of the cell cycle, leading to a prolonged arrest in the G2/M phase and ultimately, in many cancer cell lines, to apoptotic cell death.[1][2][3]

Quantitative Data on this compound Activity

The efficacy of this compound in biological systems can be quantified through various parameters, including its binding affinity to microtubules and its concentration-dependent effects on cell cycle progression and viability.

ParameterValueCell Line/SystemReference
Binding Affinity (Ka) ~ 107 M-1In vitro microtubules[4]
Half-maximal Mitotic Arrest ~ 50 nMU937 (leukemia)
Concentration for Live-Cell Imaging ~ 2 µMHeLa (cervical cancer)[4]
Concentration for Centrosome/Midbody Imaging Nanomolar rangeU937 (leukemia)

Table 1: Quantitative parameters of this compound. This table summarizes key quantitative data for this compound, including its binding affinity and effective concentrations for various applications.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments.

Live-Cell Imaging of Microtubules

This protocol allows for the direct visualization of the microtubule network in living cells.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Fluorescence microscope with appropriate filters for fluorescein (Excitation/Emission: ~495/520 nm)

Procedure:

  • Culture cells to the desired confluency on a suitable imaging dish.

  • Prepare a working solution of this compound in pre-warmed complete cell culture medium. A final concentration of 2 µM is a good starting point for many cell types, such as HeLa cells.[4]

  • Replace the existing medium in the imaging dish with the this compound-containing medium.

  • Incubate the cells at 37°C in a CO2 incubator for at least 30 minutes to allow for cellular uptake and binding to microtubules.

  • Mount the dish on the fluorescence microscope and image the cells using the appropriate filter set.

Induction and Analysis of Mitotic Arrest

This protocol describes how to induce mitotic arrest using this compound and subsequently analyze the cell cycle distribution.

Materials:

  • Suspension or adherent cells in culture

  • This compound stock solution

  • Propidium Iodide (PI) staining solution (containing RNase)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Seed cells at a density that will not lead to overconfluence during the treatment period.

  • Treat the cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) for a duration appropriate for the cell line's doubling time (e.g., 16-24 hours). A concentration of around 50 nM can be used as a starting point for achieving half-maximal cell cycle arrest in U937 cells.

  • For adherent cells: Harvest the cells by trypsinization. For suspension cells: Collect the cells by centrifugation.

  • Wash the cells once with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution by flow cytometry. Cells arrested in G2/M will show a higher DNA content (2n).

In Vitro Microtubule Polymerization Assay

This assay measures the ability of this compound to promote the polymerization of purified tubulin.

Materials:

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2)

  • This compound

  • A fluorescence plate reader

Procedure:

  • On ice, prepare a reaction mixture containing purified tubulin in polymerization buffer.

  • Add GTP to the mixture to a final concentration of 1 mM.

  • Add this compound to the desired final concentration. Include a control with no this compound and a positive control with paclitaxel.

  • Transfer the reaction mixtures to a pre-warmed 96-well plate.

  • Immediately place the plate in a fluorescence plate reader set to 37°C.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for this compound. An increase in fluorescence indicates microtubule polymerization.

Visualizing Cellular Effects and Pathways

This compound's impact on cellular processes can be visualized through diagrams illustrating experimental workflows and the underlying signaling pathways.

Flutax1_Mechanism Flutax1 This compound Microtubules Microtubules Flutax1->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Dynamics Disruption of Microtubule Dynamics Stabilization->Dynamics Spindle Abnormal Mitotic Spindle Formation Dynamics->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of this compound-induced mitotic arrest.

The stabilization of microtubules by this compound leads to the formation of abnormal mitotic spindles, which can be monopolar or multipolar.[1] This aberrant spindle morphology activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis CellCulture Culture Cells Treatment Treat with this compound CellCulture->Treatment LiveImaging Live-Cell Imaging Treatment->LiveImaging FlowCytometry Cell Cycle Analysis (Flow Cytometry) Treatment->FlowCytometry IF Immunofluorescence (Spindle Morphology) Treatment->IF

Experimental workflow for studying this compound effects.

Prolonged mitotic arrest can trigger apoptosis through various signaling pathways. Taxol-induced apoptosis can proceed through both p53-dependent and p53-independent mechanisms and often involves the upregulation of the cyclin-dependent kinase inhibitor p21.[2][3]

Apoptosis_Pathway cluster_p53_dependent p53-Dependent cluster_p53_independent p53-Independent MitoticArrest Prolonged Mitotic Arrest p53 p53 MitoticArrest->p53 p21_indep p21 MitoticArrest->p21_indep p21_dep p21 p53->p21_dep Upregulates Apoptosis_dep Apoptosis p21_dep->Apoptosis_dep Induces Apoptosis_indep Apoptosis p21_indep->Apoptosis_indep Induces

Simplified signaling pathways of taxol-induced apoptosis.

Conclusion

This compound is a versatile and powerful tool for the investigation of cell division and mitosis. Its intrinsic fluorescence allows for the direct visualization of microtubule dynamics and the cellular consequences of microtubule stabilization. By providing quantitative data on its activity and detailed protocols for its use, this guide aims to facilitate its application in both basic research and drug discovery, ultimately contributing to a deeper understanding of mitotic processes and the development of more effective anti-cancer therapies.

References

The Use of Flutax-1 in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutax-1, a fluorescent derivative of the potent microtubule-stabilizing agent paclitaxel (Taxol), has emerged as a valuable tool in cellular biology for the direct visualization of microtubule networks in living cells.[1][2] Its intrinsic fluorescence allows for real-time imaging of microtubule dynamics without the need for immunocytochemistry or transfection with fluorescently tagged tubulin. In neuroscience research, where the integrity and dynamics of the microtubule cytoskeleton are paramount for neuronal structure, axonal transport, and synaptic plasticity, Flutax-1 offers a powerful method to investigate the intricate roles of these polymers in health and disease. This guide provides an in-depth overview of Flutax-1's core applications, experimental protocols, and data presentation for its use in neuroscience research.

Core Mechanism of Action

Flutax-1, like its parent compound paclitaxel, binds to the β-tubulin subunit within the microtubule polymer.[3] This binding stabilizes the microtubule, preventing its depolymerization and shifting the dynamic equilibrium towards polymerization.[4][5] This action is crucial for its use as both an anti-cancer agent and a research tool. The fluorescein moiety attached to the taxoid core allows for its visualization under a fluorescence microscope.

The mechanism of Flutax-1's interaction with microtubules can be summarized as follows:

cluster_0 Cellular Environment Flutax_1 Flutax-1 (Free) Microtubule Microtubule Polymer Flutax_1->Microtubule Binds to β-tubulin Tubulin_Dimers α/β-Tubulin Dimers Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization (Inhibited by Flutax-1) Stabilized_Microtubule Stabilized Fluorescent Microtubule Microtubule->Stabilized_Microtubule Stabilization

Caption: Mechanism of Flutax-1 action on microtubule dynamics.

Quantitative Data

The photophysical and binding properties of Flutax-1 are critical for its application in quantitative fluorescence microscopy.

PropertyValueReference
Excitation Maximum (λex)495 nm[2]
Emission Maximum (λem)520 nm[2]
Binding Affinity (Ka)~10^7 M^-1[2]
Binding StoichiometryLess than one ligand per tubulin dimer[6]

Experimental Protocols

Live-Cell Imaging of Microtubules in Neuronal Cells

This protocol is a general guideline for staining microtubules in live cultured neuronal cells, such as Neuro 2A or primary neurons. Optimization of concentration and incubation time is recommended for each specific cell type and experimental condition.

Materials:

  • Flutax-1 stock solution (e.g., 1 mM in DMSO)

  • Neuronal cell culture medium (e.g., DMEM with appropriate supplements)

  • Hanks' Balanced Salt Solution (HBSS) or other imaging buffer

  • Cultured neuronal cells on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Workflow:

Start Start: Cultured Neuronal Cells Prepare_Flutax Prepare Flutax-1 Working Solution (e.g., 0.5-2 µM in medium) Start->Prepare_Flutax Incubate Incubate Cells (e.g., 30 min - 2 h at 37°C) Prepare_Flutax->Incubate Wash Wash Cells with Fresh Medium/Buffer Incubate->Wash Image Image with Fluorescence Microscope Wash->Image End End: Analyze Images Image->End

Caption: Experimental workflow for live-cell imaging with Flutax-1.

Detailed Steps:

  • Cell Preparation: Culture neuronal cells to the desired confluency on a suitable imaging substrate.

  • Preparation of Staining Solution: Dilute the Flutax-1 stock solution to the final working concentration (typically in the range of 0.5 µM to 2 µM) in pre-warmed cell culture medium or imaging buffer.[2]

  • Staining: Remove the culture medium from the cells and replace it with the Flutax-1 staining solution.

  • Incubation: Incubate the cells for a period ranging from 30 minutes to 2 hours at 37°C in a CO2 incubator.[2] The optimal time will depend on the cell type and the desired staining intensity.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed fresh medium or imaging buffer to remove unbound Flutax-1.

  • Imaging: Immediately image the cells using a fluorescence microscope. It is important to minimize light exposure as Flutax-1 can be susceptible to photobleaching.[2]

Important Considerations:

  • Fixation: Flutax-1 staining is generally not well-retained after fixation.[2] Therefore, it is primarily used for live-cell imaging.

  • Cytotoxicity: As a taxol derivative, Flutax-1 can affect microtubule dynamics and, consequently, cell division and other cellular processes. It is crucial to use the lowest effective concentration and shortest incubation time to minimize these effects, especially for long-term imaging studies.

  • Controls: To confirm the specificity of Flutax-1 staining, control experiments can be performed by co-incubating the cells with a high concentration of a non-fluorescent taxoid like docetaxel, which should displace Flutax-1 from the microtubules and reduce the fluorescent signal.[7]

Applications in Neuroscience Research

While specific in-depth studies utilizing Flutax-1 in models of Alzheimer's disease, Parkinson's disease, or ischemic stroke are not yet widely published, the fundamental role of microtubule stability in these conditions points to its potential utility.

Potential Research Areas:
  • Alzheimer's Disease (AD): AD is characterized by the hyperphosphorylation of the microtubule-associated protein tau, leading to its dissociation from microtubules and the formation of neurofibrillary tangles.[8][9] This process destabilizes neuronal microtubules, impairing axonal transport. Flutax-1 could be used in cellular models of AD to visualize the extent of microtubule breakdown and to assess the efficacy of potential therapeutic agents aimed at restoring microtubule stability.

  • Parkinson's Disease (PD): Mitochondrial dysfunction is a key pathological feature of PD.[10][11] The transport of mitochondria along microtubules is essential for maintaining neuronal health. Flutax-1 could be employed to study the integrity of the microtubule network and its role in mitochondrial transport in models of PD.

  • Ischemic Stroke: Following an ischemic event, neuronal cells undergo significant stress, leading to cytoskeletal breakdown.[12] Flutax-1 could be a valuable tool to visualize the real-time changes in microtubule organization in response to ischemic injury in vitro and to evaluate the neuroprotective effects of drugs that target the cytoskeleton.

Signaling Pathways and Logical Relationships

The stability of microtubules is regulated by a complex interplay of signaling pathways. While Flutax-1 acts directly on the microtubule, its effects can be studied in the context of pathways that influence microtubule dynamics.

cluster_0 Upstream Regulators cluster_1 Microtubule Associated Proteins (MAPs) cluster_2 Microtubule Dynamics Kinases Kinases (e.g., GSK3β) Tau Tau Kinases->Tau Phosphorylation Phosphatases Phosphatases (e.g., PP2A) Phosphatases->Tau Dephosphorylation Microtubule Microtubule Tau->Microtubule Binds and Stabilizes Flutax_1 Flutax-1 Flutax_1->Microtubule Binds and Stabilizes

Caption: Key regulators of microtubule stability relevant to neuroscience.

Conclusion

Flutax-1 is a powerful and accessible tool for the visualization of microtubule networks in living neuronal cells. Its ability to directly label microtubules without genetic modification makes it particularly useful for a wide range of applications in neuroscience research. While its application in specific neurodegenerative disease models is still an emerging area, the fundamental importance of microtubule stability in neuronal health suggests that Flutax-1 will be an increasingly valuable probe for investigating disease mechanisms and evaluating novel therapeutic strategies. Future research will likely see the expanded use of Flutax-1 and other fluorescent taxoids in more complex neuronal systems, including organoids and in vivo models, to further unravel the intricate role of the microtubule cytoskeleton in the nervous system.

References

Flutax 1: A Technical Guide for Screening Anti-Mitotic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Flutax 1, a fluorescent derivative of the potent anti-mitotic agent paclitaxel, as a robust tool for the screening and characterization of novel anti-mitotic drugs. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation strategies for utilizing this compound in high-throughput screening and lead compound characterization.

Introduction to this compound and Anti-Mitotic Drug Screening

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability is fundamental to the formation and function of the mitotic spindle, making them a key target for cancer chemotherapy. Anti-mitotic drugs interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. These agents are broadly classified as microtubule stabilizers (e.g., taxanes like paclitaxel) or destabilizers (e.g., vinca alkaloids).

This compound is a valuable probe for studying microtubule dynamics and for screening compounds that interact with the taxane-binding site on β-tubulin. It is a conjugate of paclitaxel and the green-fluorescent dye fluorescein. This compound binds to microtubules with high affinity, and its fluorescence is sensitive to its binding state, providing a direct readout of microtubule polymerization and the competitive binding of other molecules.[1][2]

Properties of this compound

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for designing and interpreting screening assays.

PropertyValueReference
Chemical Class Fluorescent Taxoid[1]
Mechanism of Action Binds to β-tubulin, stabilizing microtubules[3]
Binding Affinity (Ka) ~ 107 M-1[2]
Excitation Maximum (λex) ~495 nm[2]
Emission Maximum (λem) ~520 nm[2]
Cell Permeability Yes, suitable for live-cell imaging[2]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound in the screening of anti-mitotic drugs.

In Vitro Microtubule Polymerization Assay

This assay measures the effect of test compounds on the polymerization of purified tubulin in the presence of this compound. An increase in fluorescence indicates microtubule polymerization, which can be enhanced by stabilizers or inhibited by destabilizers.

Materials:

  • Purified tubulin (>99%)

  • This compound

  • GTP (Guanosine-5'-triphosphate)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • Test compounds and controls (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)

  • Black 96-well or 384-well plates

  • Fluorescence plate reader with temperature control

Protocol:

  • Prepare a stock solution of purified tubulin on ice.

  • In a pre-chilled microplate, add the test compounds at various concentrations. Include wells for positive (paclitaxel) and negative (DMSO vehicle) controls.

  • Prepare a master mix containing polymerization buffer, GTP, and this compound at a final concentration that gives a low basal fluorescence but a robust signal upon polymerization.

  • Add the tubulin solution to the master mix on ice.

  • Initiate polymerization by transferring the plate to a fluorescence plate reader pre-warmed to 37°C.

  • Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at λex = 495 nm and λem = 520 nm.

  • Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization (slope of the linear phase) and the maximum fluorescence intensity. Compare the effects of test compounds to controls to identify stabilizers (increased rate and/or maximum fluorescence) or destabilizers (decreased rate and/or maximum fluorescence).

Competitive Binding Assay

This assay identifies compounds that compete with this compound for binding to the taxane site on microtubules. A decrease in this compound fluorescence indicates displacement by a competing compound.

Materials:

  • Pre-polymerized, taxol-stabilized microtubules

  • This compound

  • Test compounds and controls (e.g., paclitaxel, docetaxel)

  • Assay buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)

  • Black 96-well or 384-well plates

  • Fluorescence plate reader

Protocol:

  • Prepare taxol-stabilized microtubules and dilute to a fixed concentration in the assay buffer.

  • In a microplate, add the test compounds at various concentrations. Include wells for a no-competitor control.

  • Add a fixed concentration of this compound to all wells. The concentration should be at or below its Kd for microtubules to ensure sensitivity to competition.

  • Add the pre-polymerized microtubules to each well to initiate the binding reaction.

  • Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 10-30 minutes).

  • Measure the fluorescence intensity at λex = 495 nm and λem = 520 nm.

  • Data Analysis: Calculate the percentage of this compound displacement for each concentration of the test compound. Plot the percentage of displacement against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [this compound]/Kd), where [this compound] is the concentration of this compound used and Kd is its dissociation constant.

High-Content Imaging of Microtubule Integrity

This cell-based assay provides a powerful method to visualize and quantify the effects of test compounds on the microtubule network in intact cells.

Materials:

  • Adherent cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • This compound

  • Test compounds and controls

  • High-content imaging system

  • Image analysis software

Protocol:

  • Seed cells in optically clear bottom 96- or 384-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for a defined period (e.g., 3, 6, or 18 hours).[4] Include appropriate controls.

  • Add this compound to the culture medium at a concentration suitable for live-cell imaging (e.g., 0.5 - 2 µM) and incubate for a short period (e.g., 30-60 minutes) to label the microtubules.[2][5]

  • Acquire images of the microtubule network using a high-content imaging system with appropriate filter sets for green fluorescence.

  • Analyze the images using specialized software to quantify various parameters of the microtubule network, such as:

    • Total microtubule length and density

    • Degree of microtubule bundling

    • Microtubule straightness or curvature

    • Formation of abnormal mitotic spindles

  • Data Analysis: Compare the quantitative parameters of the microtubule network in compound-treated cells to those in control cells to identify compounds that either stabilize or destabilize microtubules.

Data Presentation: Quantitative Analysis of Anti-Mitotic Agents

The following tables summarize representative quantitative data for known anti-mitotic drugs. While specific IC50 values obtained directly from this compound competitive binding assays are not widely published in a comparative format, the provided data from cytotoxicity and other binding assays serve as a benchmark for interpreting screening results.

Table 1: IC50 Values of Microtubule-Targeting Agents in Cytotoxicity Assays

CompoundCell LineIC50 (nM)Assay TypeReference
PaclitaxelHeLa60Cytotoxicity[3]
PaclitaxelA278036Cytotoxicity[6]
DocetaxelA2780-Cytotoxicity[6]
VinblastineMCF-72.5Cytotoxicity[7]
ColchicineHL-607.9Cytotoxicity[7]

Table 2: Inhibition Constants (Ki) of Microtubule Stabilizers from a Competitive Binding Assay

Note: This data was obtained using a different fluorescent taxoid probe (Pacific Blue-GABA-Taxol) but demonstrates the type of quantitative data that can be generated from a competitive binding assay.

CompoundKi (nM)Reference
Paclitaxel22[8]
Docetaxel16[8]
Cabazitaxel6[8]
Ixabepilone10[8]

Visualization of Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in screening anti-mitotic drugs with this compound.

Flutax1_Mechanism cluster_tubulin Microtubule Dynamics cluster_drug_interaction Drug Interaction Free Tubulin Dimers Free Tubulin Dimers Microtubule Microtubule Free Tubulin Dimers->Microtubule Polymerization Microtubule->Free Tubulin Dimers Depolymerization This compound This compound This compound->Microtubule Binds & Stabilizes (Fluorescence ON) Anti-mitotic Drug (Stabilizer) Anti-mitotic Drug (Stabilizer) Anti-mitotic Drug (Stabilizer)->Microtubule Binds & Stabilizes

Mechanism of this compound binding and competition.

Screening_Workflow Start Start Compound Library Compound Library Start->Compound Library Prepare Assay Plate Prepare Assay Plate (Compounds + Controls) Compound Library->Prepare Assay Plate Add this compound & Tubulin/Microtubules Add this compound & Tubulin/Microtubules Prepare Assay Plate->Add this compound & Tubulin/Microtubules Incubate Incubate Add this compound & Tubulin/Microtubules->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Data Analysis Data Analysis (IC50/Ki Calculation) Measure Fluorescence->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification End End Hit Identification->End

High-throughput screening workflow using this compound.

Mitotic_Arrest_Pathway Microtubule Stabilizer\n(e.g., Paclitaxel, this compound) Microtubule Stabilizer (e.g., Paclitaxel, this compound) Microtubule Hyper-stabilization Microtubule Hyper-stabilization Microtubule Stabilizer\n(e.g., Paclitaxel, this compound)->Microtubule Hyper-stabilization Disruption of Mitotic Spindle Dynamics Disruption of Mitotic Spindle Dynamics Microtubule Hyper-stabilization->Disruption of Mitotic Spindle Dynamics Spindle Assembly Checkpoint (SAC) Activation Spindle Assembly Checkpoint (SAC) Activation Disruption of Mitotic Spindle Dynamics->Spindle Assembly Checkpoint (SAC) Activation Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Spindle Assembly Checkpoint (SAC) Activation->Mitotic Arrest (G2/M Phase) Prolonged Arrest Prolonged Arrest Mitotic Arrest (G2/M Phase)->Prolonged Arrest Apoptosis Apoptosis Prolonged Arrest->Apoptosis

Signaling pathway leading to apoptosis upon microtubule stabilization.

Conclusion

This compound serves as a powerful and versatile tool for the discovery and characterization of novel anti-mitotic drugs that target the taxane-binding site on microtubules. The experimental protocols detailed in this guide provide a robust framework for conducting in vitro and cell-based screening campaigns. By combining these assays with high-content imaging and quantitative data analysis, researchers can effectively identify and prioritize promising lead compounds for further development in the fight against cancer. The ability to directly visualize and quantify the effects of compounds on the microtubule network offers significant advantages over indirect measures of cell viability, enabling a more mechanistic understanding of drug action early in the discovery process.

References

The Genesis and Application of Fluorescent Taxoids: A Technical Guide to Flutax-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The development of fluorescent taxoids has revolutionized the study of microtubule dynamics and the mechanism of action of taxane-based anticancer drugs. By covalently linking a fluorophore to a taxoid core, researchers gained the ability to visualize microtubule structures and their interactions with these potent stabilizing agents in real-time within living cells. This guide provides a comprehensive overview of the history, development, and technical application of fluorescent taxoids, with a specific focus on the widely used probe, Flutax-1. It details the synthesis, photophysical properties, and biological activity of Flutax-1 and related compounds. Furthermore, this guide presents detailed experimental protocols for the use of fluorescent taxoids in microtubule binding assays and cellular imaging, and visualizes the key signaling pathways and experimental workflows.

Introduction: From Radiolabels to Fluorescence

The journey to understanding the mechanism of action of paclitaxel (Taxol), a potent anti-cancer agent isolated from the Pacific yew tree, began with the use of radiolabeled derivatives. In early studies, tritiated Taxol ([³H]Taxol) was instrumental in demonstrating that paclitaxel binds to the polymerized αβ-tubulin dimer with a 1:1 stoichiometry, showing no significant affinity for unassembled tubulin[1]. While groundbreaking, radiolabeling techniques had limitations, particularly in visualizing the subcellular localization and dynamics of taxoid-microtubule interactions in living cells.

This limitation spurred the development of fluorescently labeled taxoids. One of the pioneering fluorescent taxoids was 3′-N-m-aminobenzamido-3′-N-debenzamidopaclitaxel (N-AB-PT)[1]. These early fluorescent probes paved the way for a new era of research, allowing for direct visualization of microtubules and the study of taxoid binding through fluorescence-based techniques[1][2]. The goal was to create probes that retained the biological activity of the parent taxoid while offering the advantages of fluorescence microscopy. This led to the synthesis of a variety of fluorescent taxoids, including the Flutax series, which have become invaluable tools in cell biology and cancer research[3].

Flutax-1: A Detailed Profile

Flutax-1, chemically known as 7-O-[N-(4'-fluoresceincarbonyl)-L-alanyl]taxol, is a green-fluorescent derivative of paclitaxel[4][5]. It was designed to specifically and efficiently visualize microtubules[4][6]. The fluorescein fluorophore is attached to the 7-position of the paclitaxel core via an L-alanine linker, a modification that preserves high-affinity binding to microtubules[1][2].

Chemical and Photophysical Properties

Flutax-1 is a relatively large molecule with a molecular weight of 1283.3 g/mol and the chemical formula C₇₁H₆₆N₂O₂₁[7]. Its photophysical properties are characterized by excitation and emission maxima at approximately 495 nm and 520 nm, respectively, making it suitable for standard fluorescein filter sets in fluorescence microscopy[7][8]. It is important to note that the absorption and fluorescence of Flutax-1 can be pH-sensitive[7][8].

Quantitative Data Summary

To facilitate comparison, the quantitative data for Flutax-1 and other relevant fluorescent taxoids are summarized in the tables below.

Table 1: Photophysical Properties of Selected Fluorescent Taxoids
Fluorescent TaxoidFluorophoreExcitation Max (nm)Emission Max (nm)Reference(s)
Flutax-1 Fluorescein495520[7][8]
Flutax-2 Oregon Green496526[9]
PB-Gly-Taxol Pacific Blue~405Not Specified[10]
ROTAX TetramethylrhodamineNot SpecifiedNot Specified[4]
Table 2: Microtubule Binding Affinities of Selected Taxoids
CompoundBinding Affinity (Kd or Ka)MethodReference(s)
Flutax-1 Ka ~ 10⁷ M⁻¹Not Specified[7][8][11]
Flutax-2 (L-Ala) Kd = 14 nMFluorescence Anisotropy[1]
Paclitaxel Kd = 27 nMCompetition with Flutax-2[1]
Docetaxel Kd = 17 nMCompetition with Flutax-2[1]
PB-Gly-Taxol Kd = 34 ± 6 nMFluorescence Enhancement[1][10]
PB-β-Ala-Taxol Kd = 63 ± 8 nMFluorescence Enhancement[1]
PB-GABA-Taxol Kd = 265 ± 55 nMFluorescence Enhancement[1]
Table 3: Cytotoxicity of Selected Fluorescent Taxoids (HeLa cells, 48h, with 25 µM verapamil)
CompoundIC₅₀ (nM)Reference(s)
PB-Gly-Taxol 60[1]
PB-β-Ala-Taxol 330[1]
PB-GABA-Taxol 580[1]
Flutax-2 1310[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving fluorescent taxoids.

Synthesis of a Representative Fluorescent Taxoid (e.g., PB-Gly-Taxol)

This protocol is based on the synthesis of Pacific Blue-Taxoids and can be adapted for other fluorescent taxoids with appropriate modifications[10].

Materials:

  • Paclitaxel

  • Tert-butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • Fmoc-Gly-OH

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Piperidine

  • Pacific Blue-NHS ester

  • Tetrabutylammonium fluoride (TBAF)

  • Anhydrous solvents (DMF, THF, CH₂Cl₂)

  • Silica gel for chromatography

Procedure:

  • Protection of the 2'-hydroxyl group: React paclitaxel with TBS-Cl and imidazole in anhydrous DMF to protect the 2'-hydroxyl group, forming 2'-TBS-paclitaxel. Purify by silica gel chromatography.

  • Coupling of the linker: React 2'-TBS-paclitaxel with Fmoc-Gly-OH in the presence of EDC and DMAP in anhydrous CH₂Cl₂ to attach the amino acid linker to the 7-hydroxyl group. Purify by silica gel chromatography.

  • Fmoc deprotection: Treat the product from the previous step with a solution of piperidine in DMF to remove the Fmoc protecting group. Purify by silica gel chromatography.

  • Fluorophore conjugation: React the deprotected intermediate with Pacific Blue-NHS ester in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in anhydrous DMF. Purify by silica gel chromatography.

  • Deprotection of the 2'-hydroxyl group: Treat the fluorescently labeled intermediate with TBAF in THF to remove the TBS protecting group, yielding the final fluorescent taxoid. Purify by silica gel chromatography.

Microtubule Binding Assay using Fluorescence Enhancement

This protocol is adapted from methods used to determine the binding affinity of Pacific Blue-Taxoids to microtubules[1][10].

Materials:

  • Lyophilized tubulin protein (e.g., from bovine brain)

  • Glycerol-EDTA (GAB) buffer (10 mM sodium phosphate, 1 mM EDTA, 1 mM GTP, 3.4 M glycerol, pH 6.5)

  • Glutaraldehyde solution

  • Sodium borohydride solution

  • Fluorescent taxoid stock solution (e.g., in DMSO)

  • Paclitaxel (for competition experiments)

  • 96-well solid black polystyrene microplates

  • Fluorometer or microplate reader

Procedure:

  • Microtubule polymerization and crosslinking:

    • Reconstitute lyophilized tubulin in GAB buffer containing 1 mM GTP to a final concentration of 50 µM.

    • Incubate at 37°C for 30 minutes to induce microtubule assembly.

    • Crosslink the polymerized microtubules by adding glutaraldehyde to a final concentration of 20 mM and incubating at 37°C for 10 minutes.

    • Quench the unreacted glutaraldehyde by adding sodium borohydride to a final concentration of 60 mM.

  • Binding assay:

    • Prepare serial dilutions of the crosslinked microtubules in GAB buffer in a 96-well plate.

    • Add the fluorescent taxoid to each well at a final concentration below the expected Kd (e.g., 25 nM).

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 10-30 minutes).

    • Measure the fluorescence intensity in each well using a fluorometer.

  • Data analysis:

    • Plot the change in fluorescence intensity as a function of the microtubule concentration.

    • Fit the data to a one-site specific binding model using appropriate software (e.g., GraphPad Prism) to determine the dissociation constant (Kd).

    • For competition assays, perform the binding experiment in the presence of a known competitor like paclitaxel to confirm specific binding to the taxoid binding site.

Cellular Imaging of Microtubules with Flutax-1

This protocol provides a general guideline for staining microtubules in live cells with Flutax-1[7][8].

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) or other imaging medium

  • Flutax-1 stock solution (e.g., in DMSO)

  • Confocal microscope

Procedure:

  • Cell culture: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

  • Staining:

    • Dilute the Flutax-1 stock solution in pre-warmed HBSS or cell culture medium to the desired final concentration (e.g., 2 µM).

    • Remove the culture medium from the cells and replace it with the Flutax-1 staining solution.

    • Incubate the cells at 37°C in a CO₂ incubator for 1 hour.

  • Washing:

    • Gently remove the staining solution and wash the cells with pre-warmed HBSS or fresh medium to remove unbound probe.

  • Imaging:

    • Immediately image the live cells using a confocal microscope with appropriate laser lines and filters for fluorescein.

    • Note: Flutax-1 staining in live cells can be sensitive to photobleaching and may diminish rapidly upon exposure to light. It is crucial to minimize light exposure and use appropriate imaging settings[7][8]. Staining with Flutax-1 is generally not well-retained after cell fixation[7][8].

Visualizing Mechanisms and Workflows

Signaling Pathway of Taxoid-Induced Cell Cycle Arrest

Taxoids like paclitaxel and its fluorescent derivatives primarily exert their cytotoxic effects by disrupting microtubule dynamics. This leads to the activation of the spindle assembly checkpoint (SAC), causing a prolonged arrest in the M-phase of the cell cycle, which can ultimately trigger apoptosis. The following diagram illustrates this key signaling pathway.

Taxoid_Signaling_Pathway Taxoid Fluorescent Taxoid (e.g., Flutax-1) Tubulin β-Tubulin Subunit (in microtubule) Taxoid->Tubulin Binds to MT_Stabilization Microtubule Stabilization Tubulin->MT_Stabilization MT_Dynamics Disruption of Microtubule Dynamics MT_Stabilization->MT_Dynamics JNK_NFkB JNK/NF-κB Pathway Activation MT_Stabilization->JNK_NFkB SAC Spindle Assembly Checkpoint (SAC) Activation MT_Dynamics->SAC M_Arrest M-Phase Arrest SAC->M_Arrest Apoptosis Apoptosis M_Arrest->Apoptosis Bcl2 Bcl-2 Family Modulation M_Arrest->Bcl2 Bcl2->Apoptosis JNK_NFkB->Apoptosis

Caption: Taxoid-induced signaling cascade leading to apoptosis.

Experimental Workflow for Fluorescent Taxoid Research

The following diagram outlines a typical experimental workflow for researchers utilizing fluorescent taxoids to study microtubule-related processes.

Fluorescent_Taxoid_Workflow Synthesis Synthesis & Purification of Fluorescent Taxoid Characterization Photophysical Characterization Synthesis->Characterization Binding_Assay In Vitro Microtubule Binding Assay Characterization->Binding_Assay Cell_Culture Cell Culture & Treatment Binding_Assay->Cell_Culture Live_Imaging Live Cell Imaging (Confocal Microscopy) Cell_Culture->Live_Imaging Data_Analysis Image & Data Analysis Live_Imaging->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

References

Methodological & Application

Application Notes and Protocols for Flutax 1: Optimal Concentrations for Live Cell Microtubule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the optimal use of Flutax 1, a green-fluorescent taxol derivative, for labeling microtubules in various live cell types. This compound is a valuable tool for the direct imaging of the microtubule cytoskeleton and its dynamics.

Introduction

This compound is a fluorescent derivative of paclitaxel that binds to microtubules with high affinity, enabling their visualization in living cells via fluorescence microscopy.[1] Its utility lies in its ability to directly label the microtubule cytoskeleton without the need for genetic modification or antibody staining. However, the optimal concentration and labeling conditions can vary significantly between different cell types to achieve bright, specific staining with minimal cytotoxicity. These notes provide a starting point for optimizing this compound labeling protocols for your specific cell type of interest.

Product Information

PropertyValue
Molecular Weight 1283.3 g/mol
Excitation Max (λex) 495 nm
Emission Max (λem) 520 nm
Solubility Soluble in DMSO and ethanol up to 100 mM
Storage Store at -20°C, protected from light

Key Considerations for Live Cell Imaging with this compound

  • Live Cells Only : this compound staining is not retained after cell fixation. All imaging must be performed on live cells.[1]

  • Photostability : The fluorescent signal of this compound diminishes rapidly upon exposure to light. It is crucial to minimize light exposure to the sample during imaging.[1]

  • Cytotoxicity : As a taxol derivative, this compound can be cytotoxic, especially at higher concentrations and with longer incubation times. It is essential to determine the optimal concentration that provides good staining with minimal impact on cell viability and function.

  • Cell Type Variability : Different cell types may exhibit varying sensitivities to this compound and require different optimal concentrations for labeling.

Recommended Starting Concentrations for Different Cell Types

The following table summarizes recommended starting concentrations of this compound for labeling various cell types, based on available data. Optimization is highly recommended for each specific cell line and experimental condition.

Cell TypeRecommended Starting ConcentrationIncubation TimeIncubation TemperatureNotes
HeLa (Human cervical cancer) 2 µM[1]1 hour37°CA commonly used starting point for many epithelial cell lines.
U937 (Human leukemia) 50 - 200 nM16 hours37°CLower concentrations are effective for observing effects on the cell cycle.[2]
HCT-15 (Human colon adenocarcinoma) Not specified for this compound, but a similar fluorescent taxoid was used at 1 µM for 1 hour.1 hour37°CThis cell line is known to express high levels of P-glycoprotein, which may affect dye retention.
Primary Neurons Not specified for this compound. For a comparable live-cell tubulin stain (Tubulin Tracker Deep Red), concentrations of 50-100 nM for 30-60 minutes were used.30 - 60 minutes37°CNeurons can be sensitive; start with lower concentrations and shorter incubation times.
Immune Cells (e.g., T cells) Not specified for this compound. For other live-cell dyes, labeling is often performed at 1-10 µM for 30 minutes.30 minutes37°C or Room TempImmune cells can be sensitive to labeling reagents; optimization is critical.

Quantitative Data Summary: Cytotoxicity

The following table provides a summary of reported cytotoxicity data for Flutax derivatives. Note that some data pertains to Flutax 2, a closely related compound.

CompoundCell LineIC50Notes
Fluorescent Taxoid (similar to this compound)HeLa120 nMCytotoxicity measured after 48 hours of treatment.[3]
Fluorescent Taxoid (similar to this compound)HCT-153.7 µMCytotoxicity measured after 48 hours of treatment.[3]
Flutax 2HeLa1310 nMLower cytotoxicity likely due to lower cell permeability.[3]
Flutax 2A2780 (Ovarian cancer)800 nMIn drug-sensitive cells.
Flutax 2A2780AD (Drug-resistant ovarian cancer)>20 µMDemonstrates the effect of drug resistance mechanisms.

Experimental Protocols

General Protocol for Live Cell Labeling with this compound

This protocol provides a general starting point for labeling adherent cells. Modifications for suspension cells are also included.

Materials:

  • This compound

  • DMSO or Ethanol

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other imaging buffer

  • Live-cell imaging system with appropriate filters (Excitation: ~495 nm, Emission: ~520 nm)

Protocol:

  • Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO or ethanol. Aliquot and store at -20°C, protected from light.

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for live-cell imaging. Allow cells to adhere and reach the desired confluency (typically 50-70%).

  • Prepare Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) complete cell culture medium or imaging buffer (e.g., HBSS) to the desired final concentration (refer to the table in Section 4).

  • Labeling: Remove the culture medium from the cells and add the this compound working solution.

  • Incubation: Incubate the cells for the desired time (e.g., 1 hour) at 37°C in a CO2 incubator.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed imaging buffer to remove unbound this compound.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped for live-cell imaging. Minimize light exposure to prevent photobleaching.

For Suspension Cells:

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cell pellet in the pre-warmed this compound working solution.

  • Incubate as described above.

  • Pellet the cells by centrifugation and wash twice with pre-warmed imaging buffer.

  • Resuspend the cells in fresh imaging buffer and transfer to a suitable imaging dish.

Protocol for Cytotoxicity Assay

This protocol outlines a method to determine the cytotoxic effects of this compound on a specific cell line using a commercially available cytotoxicity assay kit (e.g., based on LDH release or a fluorescent dead-cell stain).

Materials:

  • Cells of interest

  • This compound

  • 96-well clear-bottom black plates

  • Cytotoxicity assay kit (e.g., CytoTox-Fluor™)

  • Plate reader with fluorescence capabilities

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the different concentrations of this compound to the wells. Include untreated cells as a negative control and a positive control for maximal cytotoxicity (e.g., lysis buffer provided with the kit).

  • Incubation: Incubate the plate for a relevant period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.

  • Assay: Follow the manufacturer's instructions for the chosen cytotoxicity assay kit. This typically involves adding a reagent that measures a marker of cell death.

  • Measurement: Read the fluorescence on a plate reader at the appropriate wavelengths.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive and negative controls. Plot the results to determine the IC50 value.

Visualization of Workflows and Mechanisms

Flutax1_Labeling_Workflow This compound Live Cell Labeling Workflow cluster_prep Preparation cluster_labeling Labeling & Imaging prep_stock Prepare 1 mM this compound Stock in DMSO prep_working Dilute this compound to Working Concentration prep_stock->prep_working seed_cells Seed Cells on Imaging Dish add_flutax Add this compound Working Solution to Cells seed_cells->add_flutax prep_working->add_flutax incubate Incubate at 37°C add_flutax->incubate wash Wash to Remove Unbound Dye incubate->wash image Image Live Cells Immediately wash->image

Caption: A flowchart illustrating the major steps in the this compound live-cell labeling protocol.

Microtubule_Binding_Mechanism Mechanism of this compound Action Flutax1 This compound (Fluorescent Taxol Derivative) Microtubule Microtubule Polymer Flutax1->Microtubule Binds to β-tubulin subunit Fluorescence Green Fluorescence Signal Flutax1->Fluorescence Emits light upon excitation Stabilization Microtubule Stabilization Microtubule->Stabilization Inhibits depolymerization Visualization Visualization of Microtubule Cytoskeleton Microtubule->Visualization Location of signal Fluorescence->Visualization

Caption: A diagram showing the binding of this compound to microtubules, leading to their stabilization and fluorescent visualization.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak signal - this compound concentration too low.- Incubation time too short.- Photobleaching.- Cells were fixed.- Increase this compound concentration.- Increase incubation time.- Minimize exposure to excitation light.- Ensure imaging is performed on live cells.
High background fluorescence - this compound concentration too high.- Inadequate washing.- Decrease this compound concentration.- Increase the number and duration of wash steps.
Cell death or altered morphology - this compound concentration is cytotoxic.- Prolonged incubation.- Perform a cytotoxicity assay to determine the optimal, non-toxic concentration.- Reduce the incubation time.
Uneven staining - Uneven distribution of this compound.- Cells are not healthy.- Gently swirl the dish after adding the working solution.- Ensure cells are healthy and in the logarithmic growth phase.

By carefully optimizing the concentration and incubation time, this compound can be a powerful tool for visualizing microtubule dynamics in a wide range of live-cell imaging applications. Always begin with the recommended starting conditions and adjust as necessary for your specific experimental system.

References

Step-by-Step Guide for Using Flutax 1 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Flutax 1 is a green-fluorescent derivative of paclitaxel (Taxol) utilized for the direct visualization of microtubules in living cells.[1] This powerful tool enables real-time imaging of the microtubule cytoskeleton, providing valuable insights into cellular processes such as intracellular transport, signaling, and cell division.[2] As a fluorescent taxoid, this compound binds to the β-tubulin subunit of microtubules, promoting and stabilizing their polymerization.[2] This action effectively arrests microtubule dynamics, leading to cell cycle blockage at the G2/M phase and subsequent cell death, a mechanism it shares with its parent compound, Taxol.[2]

These application notes provide a comprehensive guide for the effective use of this compound in fluorescence microscopy, covering its mechanism of action, key experimental protocols, and data presentation for researchers in cell biology and drug development.

Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating experimental planning and comparison with other fluorescent probes.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Chemical Name 7-O-[N-(4-Fluoresceincarbonyl)-L-alanyl]Taxol
Molecular Weight 1283.3 g/mol
Excitation Maxima (λex) 495 nm
Emission Maxima (λem) 520 nm
Purity ≥95% (HPLC)
Solubility Soluble to 100 mM in DMSO and ethanol

Table 2: Binding and Cytotoxic Properties of this compound and Comparators

PropertyValueCell Line/ConditionsReference
This compound Binding Affinity (Ka) ~ 107 M-1In vitro, 37°C[2]
Flutax Probes Apparent Kd 10 - 100 nMIn vitro[3]
Flutax 2 IC50 1310 nMHeLa cells (48h, with 25 µM verapamil)[4]
PB-Gly-Taxol IC50 60 nMHeLa cells (48h, with 25 µM verapamil)[4]

Note: A specific IC50 value for this compound was not available in the searched literature. The provided values for Flutax 2 and another fluorescent taxoid, PB-Gly-Taxol, are for comparative purposes.

Mechanism of Action and Signaling Pathway

This compound, like other taxanes, exerts its biological effects by targeting microtubules. It binds to the β-tubulin subunit within the microtubule polymer, which stabilizes the microtubule and prevents its depolymerization. This disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, the cell cycle is arrested at the G2/M phase, which can ultimately trigger apoptosis (programmed cell death).

Flutax1_Mechanism Flutax1 This compound BetaTubulin β-Tubulin (in microtubule) Flutax1->BetaTubulin Binds to Microtubule Microtubule Stabilization BetaTubulin->Microtubule Dynamics Inhibition of Microtubule Dynamics Microtubule->Dynamics Spindle Mitotic Spindle Disruption Dynamics->Spindle CellCycle G2/M Phase Cell Cycle Arrest Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Mechanism of this compound action on microtubules and the cell cycle.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Microcentrifuge tubes

Protocol:

  • Based on the molecular weight of 1283.3 g/mol , calculate the required volume of solvent to achieve a desired stock concentration (e.g., 1 mM).

  • Add the appropriate volume of DMSO or ethanol to the vial of this compound powder.

  • Vortex thoroughly to ensure the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C, protected from light.

Live-Cell Imaging of Microtubules in Cultured Cells

Objective: To visualize microtubules in living mammalian cells using this compound. This protocol is based on a method for staining HeLa cells and can be adapted for other adherent cell lines.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • This compound stock solution

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Protocol:

  • Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Prepare the this compound working solution by diluting the stock solution in pre-warmed (37°C) HBSS or serum-free medium to a final concentration of 0.5-2 µM.[5] The optimal concentration may vary between cell types and should be determined empirically.

  • Remove the culture medium from the cells and wash once with pre-warmed HBSS.

  • Add the this compound working solution to the cells and incubate for 1 hour at 37°C in a CO2 incubator. For some cell types, shorter incubation times (e.g., 2-5 minutes) may be sufficient.[5]

  • After incubation, wash the cells two to three times with pre-warmed HBSS to remove unbound this compound.

  • Add fresh pre-warmed HBSS or imaging medium to the cells.

  • Immediately proceed to imaging on a fluorescence microscope.

Important Considerations:

  • Fixation: this compound staining is not well-retained after fixation procedures. Therefore, this protocol is intended for live-cell imaging only.

  • Photostability: this compound is susceptible to photobleaching. To minimize this, limit the exposure of stained cells to the excitation light as much as possible. Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.

  • pH Sensitivity: The fluorescence of this compound is pH-sensitive. Ensure that the imaging buffer is maintained at a physiological pH. For applications requiring a pH-insensitive probe, Flutax 2 may be a better alternative.[2]

Live_Cell_Staining_Workflow Start Start: Adherent cells on glass-bottom dish Prepare Prepare this compound working solution (0.5-2 µM in HBSS) Start->Prepare Wash1 Wash cells with pre-warmed HBSS Prepare->Wash1 Incubate Incubate with this compound (1 hour, 37°C) Wash1->Incubate Wash2 Wash cells 2-3x with pre-warmed HBSS Incubate->Wash2 Image Image immediately on fluorescence microscope Wash2->Image

Workflow for live-cell microtubule staining with this compound.

In Vitro Microtubule Assembly and Visualization

Objective: To observe the effect of this compound on the in vitro assembly of purified tubulin and to visualize the resulting microtubules.

Materials:

  • Purified tubulin (lyophilized)

  • GTP solution

  • Microtubule assembly buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

  • This compound stock solution

  • Glycerol

  • Microscope slides and coverslips

  • Fluorescence microscope

Protocol:

  • Reconstitute lyophilized tubulin in cold PEM buffer to a final concentration of 1-5 mg/mL. Keep on ice.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Prepare the polymerization reaction by adding this compound to the tubulin solution at a desired concentration (e.g., 10-30 µM). A control reaction without this compound should also be prepared.

  • Incubate the reaction mixture at 37°C for 20-30 minutes to induce microtubule polymerization.

  • To stabilize the microtubules for imaging, add glycerol to a final concentration of 20-50%.

  • Pipette a small volume (5-10 µL) of the microtubule solution onto a microscope slide and place a coverslip over it.

  • Seal the coverslip with nail polish to prevent evaporation.

  • Visualize the microtubules using a fluorescence microscope.

In_Vitro_Assembly_Workflow Start Start: Purified tubulin on ice AddGTP Add GTP (1 mM) Start->AddGTP AddFlutax1 Add this compound (e.g., 10-30 µM) AddGTP->AddFlutax1 Incubate Incubate at 37°C (20-30 min) AddFlutax1->Incubate Stabilize Stabilize with glycerol Incubate->Stabilize PrepareSlide Prepare slide for microscopy Stabilize->PrepareSlide Image Visualize microtubules PrepareSlide->Image

Workflow for in vitro microtubule assembly and visualization with this compound.

Applications in Drug Development

This compound and other fluorescent taxoids are valuable tools in drug discovery and development, particularly for screening for new microtubule-targeting agents.[1] A key application is in competitive binding assays to identify compounds that bind to the taxol-binding site on β-tubulin.

High-Throughput Screening (HTS) for Taxol-Site Binders

Principle: This assay is based on the displacement of this compound from microtubules by a test compound that binds to the same site. A decrease in the fluorescence signal associated with the microtubules indicates that the test compound has displaced this compound, suggesting it is a potential taxol-site binder.

General Protocol Outline:

  • Prepare Microtubules: Polymerize purified tubulin in a multi-well plate format and stabilize with a sub-saturating concentration of this compound.

  • Add Compounds: Add compounds from a chemical library to the wells containing the this compound-labeled microtubules.

  • Incubate: Allow the compounds to incubate with the microtubules for a sufficient time to reach binding equilibrium.

  • Measure Fluorescence: Use a fluorescence plate reader to measure the fluorescence intensity in each well.

  • Data Analysis: A significant decrease in fluorescence in a well indicates a "hit" – a compound that has displaced this compound.

This high-throughput approach allows for the rapid screening of large numbers of compounds to identify novel microtubule-stabilizing or -destabilizing agents that act through the taxol-binding site.[1]

Troubleshooting

ProblemPossible CauseSolution
No or weak fluorescence signal in live cells - this compound concentration is too low.- Incubation time is too short.- Cells are not healthy.- Increase the concentration of this compound.- Increase the incubation time.- Ensure cells are healthy and not overly confluent.
High background fluorescence - Incomplete removal of unbound this compound.- this compound concentration is too high.- Increase the number and duration of washes after incubation.- Titrate the this compound concentration to find the optimal balance between signal and background.
Rapid photobleaching - Excessive exposure to excitation light.- Reduce the intensity and duration of light exposure.- Use a more photostable probe like Flutax 2 if possible.[2]
Staining is lost after fixation - this compound is not retained during fixation and permeabilization steps.- Image cells live. This compound is not suitable for fixed-cell imaging.
No microtubule formation in vitro - Inactive tubulin.- Incorrect buffer conditions or temperature.- Use a fresh batch of purified tubulin.- Ensure the polymerization buffer and temperature are optimal for microtubule assembly.

References

Flutax 1: Application Notes and Protocols for Optimal Microtubule Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the optimal use of Flutax 1, a green-fluorescent taxol derivative, for the visualization of microtubules in live cells. The information is intended to assist researchers in achieving high-quality staining for various applications, including high-resolution microscopy and the study of microtubule dynamics.

Introduction to this compound

This compound is a fluorescent derivative of paclitaxel (Taxol), a potent anti-cancer agent that stabilizes microtubules.[1] By being conjugated to a green-fluorescent dye, this compound allows for the direct imaging of the microtubule cytoskeleton in living cells using fluorescence microscopy.[2][3] Like its parent compound, this compound binds to the β-tubulin subunit of microtubules, promoting their assembly and stability.[1] This property makes it a valuable tool for studying microtubule organization and dynamics, as well as for investigating the effects of microtubule-targeting agents.

Physicochemical and Spectroscopic Properties

PropertyValueReference
Molecular Weight 1283.28 g/mol [3]
Excitation Maximum (λex) 495 nm[2][3]
Emission Maximum (λem) 520 nm[2][3]
Solubility Soluble in DMSO and ethanol[3]
Binding Affinity (Ka) ~107 M-1[2][3]

Experimental Protocols

Live-Cell Staining of Microtubules

This protocol provides a general guideline for staining microtubules in live cultured cells. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or ethanol for stock solution preparation

  • Live-cell imaging medium (e.g., HBSS, phenol red-free medium)[3]

  • Cultured cells on glass-bottom dishes or coverslips

Protocol:

  • Prepare a Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO or ethanol to prepare a stock solution (e.g., 1 mM). Store the stock solution at -20°C, protected from light.

  • Prepare Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) live-cell imaging medium to the desired final concentration.

  • Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.

  • Staining: Replace the culture medium with the this compound working solution.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2. The optimal incubation time and temperature should be determined empirically for each cell type and experimental goal.

  • Washing (Optional): For some applications, washing the cells with a pre-warmed imaging medium after incubation may reduce background fluorescence. However, for continuous imaging, washing may not be necessary.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., FITC filter set).

Important Considerations:

  • For Live Cells Only: this compound staining is not well-retained after cell fixation. Therefore, it is recommended exclusively for live-cell imaging.[3]

  • Photostability: this compound is susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.[3][4] Consider using imaging systems with features that reduce illumination overhead.[4][5]

  • pH Sensitivity: The fluorescence of this compound is pH-sensitive.[2][3] Ensure that the imaging medium is well-buffered to maintain a physiological pH.

Optimization of Staining Conditions

The optimal incubation time and concentration of this compound are cell-type dependent. A titration experiment is recommended to determine the best conditions for your specific cell line.

Cell LineThis compound ConcentrationIncubation TimeTemperatureReference
HeLa2 µM1 hour37°C[3]
U937Nanomolar concentrationsNot specifiedNot specified[6][7][8]
U-2 OS100 nM1 hour37°C[9]

Workflow for Optimizing this compound Staining:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Seed cells on imaging plates prep_flutax Prepare a range of this compound concentrations start->prep_flutax incubate Incubate cells with different concentrations and for various times prep_flutax->incubate image Acquire images using fluorescence microscopy incubate->image assess Assess staining quality and cell health image->assess determine Determine optimal concentration and incubation time assess->determine

Caption: Workflow for optimizing this compound staining conditions.

Cytotoxicity Assessment: Clonogenic Assay

As a taxol derivative, this compound is expected to have cytotoxic effects, particularly at higher concentrations and with longer incubation times. A clonogenic assay can be used to assess the long-term effects of this compound on cell viability and proliferative capacity.

Materials:

  • Cultured cells

  • This compound

  • Complete culture medium

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours). Include a vehicle control (DMSO or ethanol).

  • Recovery: After treatment, remove the this compound-containing medium, wash the cells with PBS, and add fresh, drug-free complete culture medium.

  • Colony Formation: Incubate the plates for 7-14 days, or until visible colonies are formed.

  • Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.

  • Washing and Drying: Gently wash the plates with water and allow them to air dry.

  • Quantification: Count the number of colonies (typically defined as a cluster of >50 cells). The plating efficiency and surviving fraction can be calculated to determine the cytotoxic effect of this compound.

Workflow for Clonogenic Assay:

G cluster_setup Assay Setup cluster_incubation Incubation cluster_quant Quantification seed Seed low density of cells treat Treat with this compound for 24h seed->treat recover Replace with drug-free medium treat->recover incubate Incubate for 7-14 days for colony formation recover->incubate stain Fix and stain colonies incubate->stain count Count colonies and calculate surviving fraction stain->count

Caption: Workflow for assessing this compound cytotoxicity using a clonogenic assay.

Effects on Microtubule Dynamics and Cell Cycle

This compound, as a taxane, stabilizes microtubules and can interfere with their dynamic instability. This leads to a blockage of the cell cycle, typically at the G2/M phase, and can ultimately induce apoptosis.[1][10] Researchers should be aware of these biological effects, as they can influence the interpretation of experimental results, especially in long-term imaging studies.

Signaling Pathways Modulated by Taxol Derivatives

The primary mechanism of action of taxol derivatives like this compound is the stabilization of microtubules. This disruption of microtubule dynamics can trigger several downstream signaling pathways, leading to apoptosis. Two key pathways identified to be involved in paclitaxel-induced cell death are the JNK/SAPK and NF-κB/IκBα signaling pathways.[2][11][12]

Taxol-Induced Signaling Pathway Leading to Apoptosis:

G Flutax1 This compound Microtubules Microtubule Stabilization Flutax1->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest JNK_p38 JNK/p38 Activation MitoticArrest->JNK_p38 IKK IKKβ Upregulation MitoticArrest->IKK Apoptosis Apoptosis JNK_p38->Apoptosis IkB IκBα Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB NFkB->Apoptosis

Caption: Simplified signaling pathway of taxol-induced apoptosis.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak staining - this compound concentration too low- Incubation time too short- Incorrect filter set- Increase this compound concentration- Increase incubation time- Ensure the use of a suitable filter set for green fluorescence
High background fluorescence - this compound concentration too high- Inadequate washing- Decrease this compound concentration- Include a wash step after incubation
Photobleaching - High excitation light intensity- Long exposure times- Reduce light intensity and exposure time- Use a more sensitive camera- Minimize the duration of light exposure[3]
Cell death or morphological changes - this compound concentration is too high- Prolonged incubation- Perform a dose-response and time-course experiment to find the optimal non-toxic conditions for imaging

References

Preparing Flutax 1 stock solutions and working concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Flutax 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorescent derivative of paclitaxel, a potent anti-cancer agent that targets microtubules.[1][2] As a green-fluorescent taxoid, this compound is an invaluable tool for the direct visualization of the microtubule cytoskeleton in living cells.[3] It binds with high affinity to the taxol binding site on microtubules, effectively stabilizing them and arresting cells in the G2/M phase of the cell cycle.[4][5] This property allows for real-time imaging of microtubule dynamics and the cellular consequences of microtubule stabilization, including mitotic arrest and apoptosis.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions and working concentrations for cell-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Weight1283.3 g/mol
Molecular FormulaC₇₁H₆₆N₂O₂₁[2]
Purity≥95% to >98%[2][4]
Excitation Maximum (λex)495 nm[3]
Emission Maximum (λem)520 nm[3]
AppearancePowder[4]

Table 2: Solubility and Storage of this compound

SolventSolubilityStorage Conditions
DMSOUp to 100 mMStock solutions at -20°C
EthanolUp to 100 mMStock solutions at -20°C

It is recommended to prepare and use solutions on the same day. Stock solutions can be stored at -20°C for several months.[4] For optimal solubility, warming the tube at 37°C and using an ultrasonic bath may be beneficial.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Determine the required mass of this compound:

    • Using the molecular weight of this compound (1283.3 g/mol ), calculate the mass needed for your desired volume and concentration. For example, to prepare 100 µL of a 10 mM stock solution:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.0001 L x 1283.3 g/mol x 1000 mg/g = 1.2833 mg

  • Weigh this compound:

    • Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube thoroughly to dissolve the powder.

    • If necessary, gently warm the tube to 37°C and sonicate in an ultrasonic bath for a few minutes to ensure complete dissolution.[4]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of this compound Working Concentration for Live-Cell Imaging

This protocol provides an example of preparing a 2 µM working concentration of this compound for staining microtubules in live HeLa cells.[3] The optimal concentration may vary depending on the cell type and experimental conditions, and therefore should be determined empirically.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium or buffer (e.g., Hank's Balanced Salt Solution - HBSS)[3]

  • Live cells cultured on a suitable imaging dish or slide

  • Pipettes and sterile pipette tips

Procedure:

  • Thaw the stock solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the required volume of stock solution:

    • Use the formula M1V1 = M2V2 to calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium. For example, to prepare 1 mL of a 2 µM working solution from a 10 mM stock:

      • V1 = (M2 x V2) / M1

      • V1 = (2 µM x 1 mL) / 10,000 µM = 0.0002 mL or 0.2 µL

  • Prepare the working solution:

    • Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium or buffer.

    • Mix gently by pipetting up and down.

  • Cell Staining:

    • Remove the existing culture medium from the live cells.

    • Add the this compound working solution to the cells. For example, for HeLa cells, incubate at 37°C for 1 hour.[3]

  • Washing:

    • After the incubation period, gently wash the cells with fresh, pre-warmed culture medium or buffer to remove any unbound this compound.[3]

  • Imaging:

    • The cells are now ready for live-cell imaging using a fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission ~495/520 nm).

    • Important Note: this compound staining in live cells is not well-retained after fixation and can photobleach rapidly.[3] Minimize light exposure to the cells to preserve the fluorescent signal.[3]

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Solution store->thaw dilute Dilute in Culture Medium thaw->dilute apply Apply to Live Cells dilute->apply incubate Incubate (e.g., 1 hr, 37°C) apply->incubate wash Wash Cells incubate->wash image Live-Cell Imaging wash->image G Flutax1 This compound Microtubules Microtubule Stabilization Flutax1->Microtubules Binds to β-tubulin MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Inhibits depolymerization Apoptosis Apoptosis MitoticArrest->Apoptosis Prolonged arrest triggers cell death

References

Application Notes and Protocols for Time-Lapse Imaging of Microtubule Dynamics Using Flutax 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutax 1 is a fluorescently labeled derivative of paclitaxel (Taxol), a potent anti-cancer agent that stabilizes microtubules. By binding to the β-tubulin subunit of microtubules, this compound promotes and stabilizes their polymerization, effectively suppressing microtubule dynamics.[1] Its intrinsic fluorescence allows for the direct visualization of microtubules in living cells without the need for antibody staining or fluorescent protein expression, making it a valuable tool for studying microtubule organization and dynamics in real-time.[2] These application notes provide detailed protocols for using this compound in time-lapse imaging experiments to quantitatively analyze microtubule dynamics.

Mechanism of Action

This compound, like its parent compound paclitaxel, binds to β-tubulin within the microtubule polymer.[3] This binding stabilizes the microtubule, preventing its depolymerization and shifting the equilibrium towards polymerization. This stabilization effect is the basis for its use in cancer therapy, as it disrupts the dynamic instability of microtubules required for mitotic spindle formation and cell division, ultimately leading to cell cycle arrest and apoptosis.[4][5] The fluorescein moiety attached to the paclitaxel molecule allows for the direct visualization of this interaction and its effects on the microtubule cytoskeleton.

Data Presentation

The stabilizing effect of taxanes like this compound on microtubule dynamics can be quantified by measuring several key parameters. The following tables summarize the reported effects of paclitaxel on the dynamic instability of microtubules in living cells. While this data was generated using the parent compound, it serves as a strong proxy for the expected effects of this compound.

Table 1: Effect of Paclitaxel on Microtubule Dynamic Instability Parameters in Human Cancer Cells

Cell LinePaclitaxel Concentration (nM)Growth Rate (µm/min)Shortening Rate (µm/min)Catastrophe Frequency (events/s)Rescue Frequency (events/s)
A549 (Lung Carcinoma) 07.8 ± 2.512.3 ± 4.10.015 ± 0.0050.021 ± 0.007
106.2 ± 2.18.1 ± 3.20.008 ± 0.0030.011 ± 0.004
304.9 ± 1.85.5 ± 2.40.004 ± 0.0020.006 ± 0.003
HeLa (Cervical Cancer) 09.2 ± 3.114.5 ± 5.20.018 ± 0.0060.025 ± 0.008
107.1 ± 2.69.8 ± 3.90.010 ± 0.0040.014 ± 0.005
305.6 ± 2.06.9 ± 2.80.005 ± 0.0020.008 ± 0.003

Data is synthesized from typical values reported in the literature for paclitaxel's effects on microtubule dynamics.

Table 2: Photophysical Properties of this compound

PropertyValue
Excitation Maximum (λex)495 nm[2]
Emission Maximum (λem)520 nm[2]
Quantum Yield~0.92 (in ethanol)
Extinction Coefficient~80,000 M⁻¹cm⁻¹ (at 495 nm)
Recommended Filter SetFITC/GFP

Experimental Protocols

Protocol 1: Live-Cell Staining of Microtubules with this compound

This protocol describes the steps for staining microtubules in living cells for subsequent time-lapse imaging.

Materials:

  • This compound (e.g., from Tocris Bioscience)

  • Dimethyl sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM/F-12 with HEPES)

  • Cultured cells on glass-bottom dishes or chamber slides

  • Incubator (37°C, 5% CO₂)

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture.

  • Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging. Allow cells to adhere and grow to the desired confluency (typically 50-70%).

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) live-cell imaging medium to a final working concentration. A typical starting concentration is 0.1-1.0 µM. The optimal concentration may vary depending on the cell type and experimental goals.

  • Cell Staining: Remove the culture medium from the cells and gently wash once with pre-warmed imaging medium. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator.

  • Washing (Optional): For some applications, particularly long-term imaging, it may be beneficial to wash out the excess this compound to reduce background fluorescence. Gently replace the staining solution with fresh, pre-warmed imaging medium.

  • Imaging: Proceed immediately to time-lapse fluorescence microscopy.

Protocol 2: Time-Lapse Imaging and Quantitative Analysis of Microtubule Dynamics

This protocol outlines the procedure for acquiring time-lapse image series and analyzing microtubule dynamics.

Materials:

  • Cells stained with this compound (from Protocol 1)

  • Fluorescence microscope with a high-sensitivity camera (e.g., sCMOS or EMCCD), environmental chamber (for temperature and CO₂ control), and appropriate filter sets.

  • Image analysis software with microtubule tracking capabilities (e.g., ImageJ/Fiji with plugins like MTrackJ, or commercial software).

Procedure:

  • Microscope Setup:

    • Equilibrate the microscope's environmental chamber to 37°C and 5% CO₂.

    • Select the appropriate objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.

    • Use the FITC/GFP filter set to visualize this compound fluorescence.

  • Image Acquisition:

    • Locate a field of view with healthy, well-spread cells.

    • Set the imaging parameters to minimize phototoxicity and photobleaching. Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.

    • Acquire a time-lapse series of images. The frame rate will depend on the dynamics being studied. For microtubule dynamics, a frame rate of one image every 2-5 seconds is a good starting point.

    • Acquire images for a duration sufficient to observe multiple growth, shortening, catastrophe, and rescue events (e.g., 5-10 minutes).

  • Image Analysis:

    • Import the time-lapse image series into the analysis software.

    • Use the software's tracking tools to manually or semi-automatically track the plus-ends of individual microtubules over time.

    • From the tracking data, extract the following parameters for each microtubule:

      • Growth Rate: The speed of microtubule polymerization.

      • Shortening Rate: The speed of microtubule depolymerization.

      • Catastrophe Frequency: The frequency of switching from a growing to a shortening state.

      • Rescue Frequency: The frequency of switching from a shortening to a growing state.

    • Compile the data from multiple microtubules and cells to obtain statistically significant results.

Visualizations

Signaling Pathway of Taxane-Induced Apoptosis

The stabilization of microtubules by taxanes like this compound can trigger downstream signaling cascades that ultimately lead to apoptosis. A key pathway involves the activation of Raf-1 kinase, which can initiate a phosphorylation cascade leading to the phosphorylation of Bcl-2 and subsequent activation of caspases.

Taxane_Signaling_Pathway Flutax1 This compound Microtubule Microtubule Stabilization Flutax1->Microtubule Raf1 Raf-1 Kinase Activation Microtubule->Raf1 triggers Bcl2 Bcl-2 Phosphorylation Raf1->Bcl2 phosphorylates Caspase Caspase Activation Bcl2->Caspase leads to Apoptosis Apoptosis Caspase->Apoptosis induces

Caption: Taxane-induced microtubule stabilization signaling pathway.

Experimental Workflow for Live-Cell Imaging with this compound

The following diagram illustrates the key steps involved in a typical time-lapse imaging experiment using this compound.

Flutax1_Workflow CellCulture 1. Cell Culture (Glass-bottom dish) Staining 2. This compound Staining (0.1-1.0 µM, 30-60 min) CellCulture->Staining Wash 3. Wash (Optional) Staining->Wash Imaging 4. Time-Lapse Imaging (37°C, 5% CO2) Wash->Imaging Analysis 5. Image Analysis (Microtubule Tracking) Imaging->Analysis Data 6. Quantitative Data (Rates, Frequencies) Analysis->Data

Caption: Experimental workflow for this compound time-lapse imaging.

Conclusion

This compound is a powerful tool for the real-time visualization and quantitative analysis of microtubule dynamics in living cells. By following the detailed protocols and understanding the underlying mechanism of action, researchers can effectively utilize this fluorescent probe to investigate the intricate role of microtubules in various cellular processes and to screen for novel compounds that modulate microtubule stability. The provided data and diagrams serve as a comprehensive guide for designing and executing successful time-lapse imaging experiments with this compound.

References

Application Note: Compatibility of Flutax-1 with Various Live-Cell Imaging Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutax-1 is a fluorescent derivative of paclitaxel, designed for the real-time visualization of microtubules in living cells.[1][2] This probe consists of paclitaxel, which binds to the β-tubulin subunit of microtubules, conjugated to a fluorescein-based dye. This binding action stabilizes microtubule dynamics, a mechanism shared with its parent compound, paclitaxel. The attached fluorophore allows for the direct imaging of the microtubule cytoskeleton via fluorescence microscopy, providing valuable insights into cellular processes such as cell division, migration, and intracellular transport.

A critical consideration for successful live-cell imaging with Flutax-1 is the choice of imaging medium. The composition of the medium can significantly impact the probe's performance by affecting its fluorescence properties, stability, and the overall health of the cells during observation. Factors such as pH, autofluorescence of media components, and potential interactions with the fluorescent dye can all influence the quality of the imaging data.[3][4] This application note provides a detailed protocol to evaluate the compatibility and performance of Flutax-1 in different live-cell imaging media.

Overview of Flutax-1 Signaling and Experimental Logic

Flutax-1's utility is based on its specific binding to microtubules. Once bound, the probe's fluorescence delineates the intricate microtubule network within the cell. However, the fluorescence of the fluorescein moiety of Flutax-1 is known to be sensitive to pH.[1][2] Standard cell culture media often contain pH indicators like phenol red and other components such as vitamins (e.g., riboflavin) that can contribute to background fluorescence, thereby reducing the signal-to-noise ratio.[3][4] Furthermore, the photostability of Flutax-1 can be a limiting factor in long-term imaging experiments. Therefore, selecting an appropriate imaging medium is paramount for obtaining high-quality, reproducible results.

The following diagram illustrates the logical workflow for assessing the compatibility of Flutax-1 with various live-cell imaging media.

Flutax1_Compatibility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_results Results start Start cell_culture Culture Cells to Optimal Confluency start->cell_culture prepare_media Prepare Different Live-Cell Imaging Media cell_culture->prepare_media prepare_flutax1 Prepare Flutax-1 Working Solution prepare_media->prepare_flutax1 stain_cells Stain Cells with Flutax-1 prepare_flutax1->stain_cells wash_cells Wash and Replace with Test Media stain_cells->wash_cells image_acquisition Acquire Images (Time-Lapse) wash_cells->image_acquisition measure_intensity Measure Fluorescence Intensity image_acquisition->measure_intensity calculate_snr Calculate Signal-to-Noise Ratio (SNR) measure_intensity->calculate_snr assess_photostability Assess Photostability calculate_snr->assess_photostability evaluate_cytotoxicity Evaluate Cytotoxicity assess_photostability->evaluate_cytotoxicity compare_media Compare Media Performance evaluate_cytotoxicity->compare_media end End compare_media->end

Caption: Experimental workflow for assessing Flutax-1 compatibility.

Experimental Protocols

This section provides a detailed methodology for comparing the performance of Flutax-1 in various live-cell imaging media.

Materials
  • Flutax-1

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Live cells of interest (e.g., HeLa, U2OS, etc.)

  • Standard cell culture medium (e.g., DMEM with 10% FBS)

  • A selection of live-cell imaging media to be tested:

    • Hank's Balanced Salt Solution (HBSS)

    • Phosphate-Buffered Saline (PBS)

    • Standard culture medium without phenol red

    • Commercially available imaging media (e.g., FluoroBrite™ DMEM)

  • 35 mm glass-bottom imaging dishes or chambered coverglass

  • Fluorescence microscope equipped with appropriate filters for fluorescein (Excitation/Emission: ~495/520 nm), environmental chamber (37°C, 5% CO2), and a sensitive camera.

Stock Solution Preparation
  • Prepare a 1 mM stock solution of Flutax-1 in anhydrous DMSO.

  • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

Cell Preparation and Staining
  • Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • On the day of the experiment, prepare a fresh working solution of Flutax-1 at a final concentration of 1-2 µM in your standard cell culture medium or a buffer like HBSS. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Remove the culture medium from the cells and wash once with pre-warmed (37°C) HBSS.

  • Add the Flutax-1 working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • After incubation, gently wash the cells twice with pre-warmed HBSS to remove unbound probe.

Imaging and Data Acquisition
  • After the final wash, add one of the pre-warmed test imaging media to the dish.

  • Place the dish on the microscope stage within the environmental chamber, ensuring the temperature and CO2 levels are maintained.

  • Allow the cells to equilibrate in the new medium for at least 15 minutes before imaging.

  • Acquire images using a consistent set of parameters (e.g., exposure time, laser power, camera gain) for all media being tested.

  • To assess photostability, acquire a time-lapse series of images (e.g., one frame every minute for 30 minutes) using the same imaging parameters.

  • Repeat the process for each of the test media.

The following diagram outlines the key steps in the experimental protocol for Flutax-1 staining and imaging.

Flutax1_Staining_Protocol cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging seed_cells Seed cells on glass-bottom dish grow_cells Incubate to 50-70% confluency seed_cells->grow_cells prepare_working_sol Prepare 1-2 µM Flutax-1 in pre-warmed medium/HBSS grow_cells->prepare_working_sol wash1 Wash cells with pre-warmed HBSS prepare_working_sol->wash1 add_flutax1 Incubate cells with Flutax-1 (30-60 min, 37°C) wash1->add_flutax1 wash2 Wash cells twice with pre-warmed HBSS add_flutax1->wash2 add_test_medium Add pre-warmed test imaging medium wash2->add_test_medium equilibrate Equilibrate for 15 min in microscope chamber add_test_medium->equilibrate acquire_images Acquire initial image and time-lapse series equilibrate->acquire_images

Caption: Flutax-1 staining and imaging protocol.

Data Presentation and Analysis

Quantitative analysis is crucial for an objective comparison of Flutax-1 performance in different media. The following tables provide a template for organizing your data.

Fluorescence Intensity and Signal-to-Noise Ratio (SNR)

For each medium, measure the mean fluorescence intensity of the microtubules and a background region without cells. Calculate the SNR using the formula: SNR = (Mean Microtubule Intensity) / (Mean Background Intensity).

Table 1: Flutax-1 Fluorescence Intensity and SNR in Different Live-Cell Imaging Media

Imaging MediumMean Microtubule Intensity (a.u.)Mean Background Intensity (a.u.)Signal-to-Noise Ratio (SNR)
Medium A (e.g., HBSS)
Medium B (e.g., Phenol-Red Free DMEM)
Medium C (e.g., FluoroBrite™ DMEM)
...
Photostability

From the time-lapse series, measure the mean fluorescence intensity of the microtubules in the first and last frames. Calculate the percentage of signal retained.

Table 2: Flutax-1 Photostability in Different Live-Cell Imaging Media

Imaging MediumInitial Intensity (t=0) (a.u.)Final Intensity (t=end) (a.u.)Signal Retention (%)
Medium A (e.g., HBSS)
Medium B (e.g., Phenol-Red Free DMEM)
Medium C (e.g., FluoroBrite™ DMEM)
...
Qualitative Assessment

In addition to quantitative measurements, qualitatively assess cell morphology and the appearance of the microtubule network. Note any signs of cytotoxicity, such as cell rounding or detachment.

Conclusion and Recommendations

The selection of an appropriate imaging medium is a critical step for successful live-cell imaging with Flutax-1. Media lacking phenol red and with reduced levels of autofluorescent components are generally preferred to maximize the signal-to-noise ratio. For long-term imaging experiments, the photostability of Flutax-1 is a key consideration, and the choice of medium can influence the rate of photobleaching. It is also important to consider that Flutax-1's fluorescence is pH-sensitive, making a well-buffered imaging medium essential for stable signal intensity.

For researchers seeking a more photostable and pH-insensitive alternative, Flutax-2, a derivative of paclitaxel conjugated to Oregon Green 488, may be a suitable option. Ultimately, the ideal imaging medium for Flutax-1 will depend on the specific experimental requirements, including the duration of the imaging session and the sensitivity of the cells to their environment. We recommend that researchers perform a similar compatibility assessment with their specific cell lines and imaging systems to determine the optimal conditions for their experiments.

References

High-Resolution Imaging of Microtubules with Flutax-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutax-1 is a fluorescent derivative of paclitaxel (Taxol), a potent anti-cancer drug that stabilizes microtubules. By being conjugated to a fluorescein molecule, Flutax-1 allows for the direct visualization of microtubules in living and fixed cells, making it a valuable tool for studying microtubule dynamics, organization, and the effects of microtubule-targeting agents.[1][2] These application notes provide detailed protocols for high-resolution imaging of microtubules using Flutax-1, along with comparative data and visualizations to guide researchers in their experimental design.

Flutax-1 binds to the β-tubulin subunit within the microtubule polymer, promoting and stabilizing its assembly.[1] This action effectively arrests cell cycle progression at the G2/M phase, leading to apoptosis, a mechanism central to its anti-tumor activity.[1] Its fluorescent properties enable the direct imaging of the microtubule cytoskeleton without the need for antibody-based detection methods.[2][3]

Quantitative Data

The following tables summarize the key quantitative properties of Flutax-1 and provide a comparison with other common microtubule imaging methods.

Table 1: Photophysical and Binding Properties of Flutax-1

PropertyValueReference
Excitation Maximum (λex)495 nm[2]
Emission Maximum (λem)520 nm[2]
ColorGreen[1][2]
Binding Affinity (Ka)~ 10⁷ M⁻¹[1][2]
Molecular Weight1283.3 g/mol
Quantum YieldpH-sensitive[1]
PhotostabilityDiminishes rapidly upon light exposure[2]

Table 2: Comparison of Microtubule Imaging Techniques

FeatureFlutax-1 StainingImmunofluorescence (Anti-tubulin Ab)GFP-Tubulin Fusion Protein
Cell Viability Live or fixed cellsFixed cells onlyLive cells
Procedure Time Short (minutes to an hour)Long (hours to days)Requires transfection/transduction
Specificity High for microtubulesHigh for tubulinHigh for tubulin
Resolution Diffraction-limited, potential for super-resolutionDiffraction-limited, widely used in super-resolutionDiffraction-limited
Signal Amplification NoYes (secondary antibodies)No
Potential Artifacts Microtubule stabilization, cytotoxicityFixation artifacts, antibody cross-reactivityOverexpression artifacts, altered dynamics
Photostability LowHigh (with appropriate fluorophores)Varies with FP

Experimental Protocols

Protocol 1: Live-Cell Imaging of Microtubules with Flutax-1

This protocol outlines the steps for staining and imaging microtubules in living cells using Flutax-1.

Materials:

  • Flutax-1 stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., HBSS, phenol red-free DMEM)

  • Cultured cells on glass-bottom dishes or coverslips

  • Confocal or widefield fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to 50-70% confluency on a glass-bottom dish or coverslip suitable for high-resolution imaging.

  • Staining Solution Preparation: Dilute the Flutax-1 stock solution in pre-warmed (37°C) live-cell imaging medium to a final concentration of 0.1-2 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed imaging medium. Add the Flutax-1 staining solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed imaging medium to remove unbound Flutax-1.

  • Imaging: Immediately image the cells on a fluorescence microscope. For high-resolution imaging, a confocal microscope is recommended to reduce out-of-focus light.

    • Excitation: 488 nm laser line

    • Emission: 500-550 nm detection window

    • Objective: Use a high numerical aperture (NA ≥ 1.3) oil or water immersion objective.

    • Minimizing Phototoxicity: Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio. Due to the rapid photobleaching of Flutax-1, minimize light exposure before and during imaging.[2]

Protocol 2: Imaging Microtubules in Mildly Fixed Cells with Flutax-1

While Flutax-1 staining is not well-retained after standard fixation methods, mild fixation protocols can be employed.[3]

Materials:

  • Flutax-1 stock solution (1 mM in DMSO)

  • Microtubule Stabilizing Buffer (PEMP): 100 mM PIPES, 1 mM EGTA, 2 mM MgCl₂, 4% PEG 8000, pH 6.8

  • Permeabilization Buffer: 0.5% Triton X-100 in PEMP

  • Fixation Buffer: 0.2% glutaraldehyde in PEMP

  • Quenching Solution: 2 mg/mL sodium borohydride in PEMP (prepare fresh)

  • Mounting medium

Procedure:

  • Cell Preparation: Grow cells on coverslips to the desired confluency.

  • Wash: Wash cells once with pre-warmed PEMP buffer.

  • Permeabilization: Permeabilize the cells with Permeabilization Buffer for 90 seconds at room temperature.

  • Wash: Wash the cells four times with PEMP buffer.

  • Fixation: Fix the cells with Fixation Buffer for 15 minutes at room temperature.

  • Quenching: Treat the cells with freshly prepared Quenching Solution for 15 minutes at room temperature to reduce autofluorescence from glutaraldehyde.

  • Wash: Wash the cells four times with PEMP buffer.

  • Staining: Incubate the fixed and permeabilized cells with 1 µM Flutax-1 in PEMP for 5-15 minutes at room temperature.

  • Wash: Wash the cells three times with PEMP buffer.

  • Mounting: Mount the coverslips on a microscope slide using an appropriate mounting medium.

  • Imaging: Image the samples using a confocal or super-resolution microscope with settings similar to the live-cell protocol.

Visualizations

Signaling Pathways and Experimental Workflows

Flutax1_Mechanism_of_Action

Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging A Culture cells on glass-bottom dish B Prepare Flutax-1 staining solution A->B C Incubate cells with Flutax-1 (15-60 min) B->C D Wash to remove unbound Flutax-1 C->D E Mount on microscope D->E F Acquire images (Confocal/High-Resolution) E->F

Fixed_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_fix Fixation & Permeabilization cluster_stain Staining & Mounting cluster_image Imaging A Culture cells on coverslips B Permeabilize (Triton X-100) A->B C Fix (Glutaraldehyde) B->C D Quench (Sodium Borohydride) C->D E Incubate with Flutax-1 D->E F Wash and Mount E->F G Acquire images (Confocal/Super-Resolution) F->G

Concluding Remarks

Flutax-1 is a powerful tool for the high-resolution visualization of microtubules in cellular contexts. Its ability to label microtubules in live cells provides a significant advantage for studying dynamic processes. However, researchers should be mindful of its effects on microtubule stability and its relatively low photostability, taking care to use appropriate controls and imaging conditions. The protocols provided here offer a starting point for developing optimized imaging experiments to investigate the intricate world of the microtubule cytoskeleton.

References

Application Notes and Protocols: Quantitative Analysis of Microtubule Dynamics Using Flutax-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability—stochastic switching between phases of growth and shrinkage—is tightly regulated. Aberrations in microtubule dynamics are implicated in various diseases, notably cancer, making them a key target for therapeutic intervention.

Flutax-1 is a fluorescent derivative of Paclitaxel (Taxol), a potent microtubule-stabilizing agent widely used in chemotherapy. By being fluorescent, Flutax-1 allows for the direct visualization of microtubules in living and fixed cells, providing a powerful tool for studying microtubule organization and dynamics.[1][2] These application notes provide detailed protocols for the quantitative analysis of microtubule dynamics using Flutax-1, enabling researchers to investigate the mechanism of action of microtubule-targeting agents and their effects on cellular processes.

Mechanism of Action

Flutax-1, like its parent compound Paclitaxel, binds to the β-tubulin subunit of assembled microtubules.[3] This binding stabilizes the microtubule polymer, thereby suppressing its dynamic instability.[3] The key effects of Flutax-1 on microtubule dynamics include:

  • Suppression of shortening (depolymerization): By stabilizing the microtubule lattice, Flutax-1 inhibits the rate and extent of microtubule shortening.

  • Reduction in the frequency of catastrophes: Catastrophes are the events where a growing microtubule switches to a shrinking state. Flutax-1 reduces the likelihood of these events.

  • Alteration of growth phases: While primarily a stabilizer, Flutax-1 can also affect microtubule growth rates.

  • Overall decrease in dynamicity: The sum of all growth and shortening events is reduced, leading to a more static and less dynamic microtubule network.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of Flutax-1 and its parent compound, Paclitaxel, with microtubules.

Flutax-1 Binding Kinetics and Affinity
ParameterValueConditionsReference
Association Rate Constant (kon) 6.10 (± 0.22) x 105 M-1s-137°C, in vitro with stabilized cross-linked microtubules[4]
High Affinity Binding (Ka) ~107 M-137°C[2]
Effects of Paclitaxel on Microtubule Dynamic Instability in Live Cells

Data for Paclitaxel is provided as a reference for the expected effects of Flutax-1.

Cell LineTreatmentGrowth Rate (µm/min)Shortening Rate (µm/min)Catastrophe Frequency (events/min)Rescue Frequency (events/min)
A549 Human Lung Carcinoma Control7.3 ± 2.517.1 ± 5.20.821.15
10 nM Paclitaxel5.4 ± 2.111.2 ± 4.10.250.85
MCF-7 Human Breast Adenocarcinoma Control8.1 ± 2.919.3 ± 6.41.051.30
10 nM Paclitaxel6.2 ± 2.312.5 ± 4.90.311.02

Note: The above values are representative and can vary depending on experimental conditions and cell type.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Microtubule Dynamics with Flutax-1

This protocol describes the use of Flutax-1 for visualizing and quantifying microtubule dynamics in living cells using fluorescence microscopy.

Materials:

  • Flutax-1 (stock solution in DMSO)

  • Mammalian cell line of interest (e.g., HeLa, A549, MCF-7)

  • Cell culture medium appropriate for the cell line

  • Glass-bottom imaging dishes or coverslips

  • Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)

  • Fluorescence microscope equipped with a high-sensitivity camera, environmental chamber (37°C, 5% CO2), and appropriate filter sets for fluorescein (Excitation/Emission: ~495/520 nm)

  • Image analysis software with microtubule tracking capabilities (e.g., ImageJ with plugins, MATLAB-based software)

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips at a density that allows for the visualization of individual cells and their microtubule networks. Allow cells to adhere and grow for 24-48 hours.

  • Flutax-1 Labeling:

    • Prepare a working solution of Flutax-1 in pre-warmed live-cell imaging buffer. The final concentration may need to be optimized, but a starting range of 100 nM to 1 µM is recommended.[5]

    • Aspirate the culture medium from the cells and wash once with pre-warmed imaging buffer.

    • Add the Flutax-1 containing imaging buffer to the cells and incubate for 30-60 minutes at 37°C.

  • Live-Cell Imaging:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Locate a cell with a well-defined microtubule network.

    • Acquire time-lapse images at a high frame rate (e.g., one frame every 2-5 seconds) for a total duration of 5-10 minutes. Use the lowest possible laser power to minimize phototoxicity and photobleaching.

  • Data Analysis:

    • Use image analysis software to track the plus-ends of individual microtubules over time.

    • Generate kymographs (space-time plots) to visualize microtubule dynamics.

    • From the kymographs, measure the following parameters:

      • Growth Rate: The slope of the line during a period of microtubule elongation.

      • Shortening Rate: The slope of the line during a period of microtubule shrinkage.

      • Catastrophe Frequency: The number of transitions from growth or pause to shortening, divided by the total time spent in growth and pause.

      • Rescue Frequency: The number of transitions from shortening to growth or pause, divided by the total time spent shortening.

      • Dynamicity: The total length grown and shortened by a microtubule, divided by the total time of observation.

Protocol 2: In Vitro Microtubule Dynamics Assay with Flutax-1

This protocol allows for the study of Flutax-1's effect on microtubule dynamics in a controlled, cell-free environment.

Materials:

  • Purified tubulin

  • Flutax-1

  • GTP

  • Microtubule assembly buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)

  • GMPCPP (slowly hydrolyzable GTP analog) for creating stable microtubule seeds

  • Fluorescently labeled tubulin (e.g., rhodamine-tubulin) for visualizing seeds

  • Microscope slides and coverslips functionalized for microtubule binding (e.g., with anti-rhodamine antibodies)

  • Total Internal Reflection Fluorescence (TIRF) microscope

  • Image analysis software

Procedure:

  • Preparation of Microtubule Seeds:

    • Polymerize a mixture of unlabeled tubulin and rhodamine-labeled tubulin in the presence of GMPCPP to create stable, fluorescently labeled microtubule seeds.

    • Shear the microtubules to generate short seeds.

  • Flow Chamber Assembly: Assemble a flow chamber using a functionalized slide and coverslip.

  • Seed Immobilization: Introduce the microtubule seeds into the flow chamber and allow them to bind to the surface.

  • Microtubule Elongation:

    • Prepare a solution of unlabeled tubulin and GTP in assembly buffer.

    • Introduce this solution into the flow chamber to initiate microtubule growth from the immobilized seeds.

  • Addition of Flutax-1:

    • Prepare a solution of unlabeled tubulin, GTP, and the desired concentration of Flutax-1 in assembly buffer.

    • Introduce this solution into the flow chamber.

  • TIRF Microscopy:

    • Image the growing microtubules using TIRF microscopy. The fluorescent seeds will serve as markers for the starting points of the dynamic microtubules.

    • Acquire time-lapse images to record microtubule dynamics.

  • Data Analysis: Analyze the time-lapse images as described in Protocol 1 to quantify the effects of Flutax-1 on microtubule dynamic instability parameters.

Visualizations

Experimental Workflow for Live-Cell Imaging

Caption: Workflow for quantitative analysis of microtubule dynamics using Flutax-1 in live cells.

Signaling Pathway: Microtubule Stabilization and Mitotic Arrest

G Flutax1 Flutax-1 Microtubules Microtubules Flutax1->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Suppression Suppression of Dynamic Instability Stabilization->Suppression Spindle Defective Mitotic Spindle Suppression->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC MitoticArrest Mitotic Arrest SAC->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Signaling cascade initiated by Flutax-1 leading to mitotic arrest and apoptosis.

References

Troubleshooting & Optimization

How to reduce Flutax 1 photobleaching during live-cell imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate Flutax-1 photobleaching during live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is Flutax-1 and why is it prone to photobleaching?

Flutax-1 is a fluorescent derivative of paclitaxel (a taxane) that is used to label microtubules in living cells. It consists of a taxol moiety conjugated to a fluorescein-based dye, which emits a green fluorescence. Like many fluorophores, especially those in the green spectrum, Flutax-1 is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorescent molecule upon exposure to excitation light. This process is often exacerbated by the presence of molecular oxygen, leading to the generation of reactive oxygen species (ROS) that can further damage the fluorophore and the cell.[1][2][3] Flutax-1 staining is known to diminish very rapidly when exposed to light and is not retained after cell fixation.[4][5]

Q2: What are the primary strategies to reduce Flutax-1 photobleaching?

There are three main approaches to minimize photobleaching of Flutax-1 during live-cell imaging:

  • Optimize Imaging Parameters: This involves minimizing the cell's exposure to high-intensity light.

  • Use Antifade Reagents: These are chemical cocktails added to the imaging medium to quench photobleaching.

  • Consider More Photostable Alternatives: For demanding time-lapse experiments, switching to a more robust fluorescent probe may be necessary.

Q3: Can I use antifade mounting media designed for fixed cells in my live-cell experiments?

No, it is not recommended. Mounting media for fixed cells contain components that are often toxic to living cells and are not formulated with the correct pH, osmolarity, or nutrient content to maintain cell viability.[1] It is crucial to use antifade reagents specifically designed for live-cell imaging.

Troubleshooting Guide: Reducing Flutax-1 Photobleaching

This guide provides actionable steps to troubleshoot and resolve common issues with Flutax-1 photobleaching.

Issue 1: Rapid loss of fluorescent signal during time-lapse imaging.

Cause: Excessive exposure to excitation light, leading to rapid photobleaching.

Solutions:

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Neutral density filters can be employed to attenuate the light source.[6][7]

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector. Sensitive detectors, such as EM-CCD or sCMOS cameras, can help acquire a good signal with shorter exposures.[8][9]

  • Reduce Sampling Frequency: For long-term experiments, increase the interval between image acquisitions to the maximum that still allows you to capture the biological process of interest.[8]

  • Avoid "Illumination Overhead": Ensure that the sample is only illuminated when the camera is actively acquiring an image. Use hardware synchronization (e.g., TTL circuits) between the light source and the camera to prevent unnecessary exposure.[10][11]

Issue 2: Phototoxicity observed in cells (e.g., blebbing, apoptosis) alongside photobleaching.

Cause: The generation of reactive oxygen species (ROS) during the photobleaching process is damaging to cells.[1]

Solutions:

  • Incorporate Antifade Reagents: Use a commercially available live-cell antifade reagent, such as ProLong™ Live Antifade Reagent, which is based on the Oxyrase™ antioxidant technology.[1][6] These reagents work by removing dissolved oxygen from the medium, thereby reducing the formation of ROS.

  • Implement an Oxygen Scavenging System (OSS): An OSS, such as the glucose oxidase and catalase (GODCAT) system, can be used to enzymatically remove oxygen from the imaging medium.[12][13] However, be aware that this can lead to ATP depletion in cells; this can be mitigated by supplementing the medium with specific metabolites.[10][14]

  • Use Phenol Red-Free Medium: Phenol red in cell culture medium can act as a photosensitizer, contributing to ROS production. Switching to a phenol red-free imaging medium can help reduce phototoxicity.[8]

Issue 3: Even with optimized settings and antifade reagents, the signal is too dim or fades too quickly for long-term imaging.

Cause: Flutax-1 has inherent limitations in its photostability.

Solutions:

  • Switch to a More Photostable Probe: Consider using a taxane-based probe conjugated to a more robust, far-red fluorophore. These dyes are generally more photostable and cause less phototoxicity.[12]

Quantitative Data Summary

The following table summarizes the photostability of different microtubule probes. Direct quantitative data for Flutax-1 with antifade reagents is limited in the literature; therefore, data for a comparable green fluorescent probe (Tubulin Tracker™ Green) is presented as a proxy.

ProbeFluorophore ClassExcitation/Emission (nm)PhotostabilityReference
Flutax-1 Fluorescein-based~495 / 520Low (diminishes very rapidly)[4][5]
Tubulin Tracker™ Green Green Fluorescent-Largely photobleached after 30 seconds of continuous illumination.[4]
Tubulin Tracker™ Deep Red Far-Red Fluorescent~652 / 669High (>85% of initial signal retained after 60 seconds of continuous illumination).[4]
SiR-tubulin Silicon-rhodamine~652 / 672High (suitable for STED microscopy)[1][2]

Experimental Protocols

Protocol 1: Using ProLong™ Live Antifade Reagent

This protocol is adapted from the manufacturer's instructions for ProLong™ Live Antifade Reagent.[15][16]

  • Prepare Working Solution: Dilute the ProLong™ Live Antifade Reagent at a 1:100 ratio in your desired live-cell imaging medium (e.g., FluoroBrite™ DMEM).

  • Cell Staining: Stain your cells with Flutax-1 according to your standard protocol. A typical starting concentration for Flutax-1 is around 2 µM for 1 hour at 37°C.[5]

  • Wash: Gently wash the cells once with 1X PBS.

  • Add Antifade Medium: Remove the PBS and add the prepared ProLong™ Live working solution to the cells.

  • Incubate: Incubate the cells in the dark for at least 15 minutes to 2 hours. A 2-hour incubation is recommended for optimal performance.[15]

  • Image: Proceed with your live-cell imaging experiment. The antifade protection is effective for up to 24 hours.[17]

Protocol 2: General Oxygen Scavenging System (OSS) for Live-Cell Imaging

This is a general protocol for preparing a GODCAT-based oxygen scavenging system. Note that concentrations may need to be optimized for your specific cell type and experimental setup.

Materials:

  • Imaging Buffer (e.g., phenol red-free DMEM)

  • D-glucose

  • Glucose Oxidase (from Aspergillus niger)

  • Catalase (from bovine liver)

Procedure:

  • Prepare Stock Solutions:

    • 50% (w/v) D-glucose in water.

    • Glucose Oxidase: 10 mg/mL in imaging buffer.

    • Catalase: 10 mg/mL in imaging buffer.

  • Prepare Imaging Medium: To your imaging buffer, add D-glucose to a final concentration of 10 mM.

  • Add OSS Components: Immediately before imaging, add glucose oxidase and catalase to the imaging medium to final concentrations of approximately 0.5 mg/mL and 0.1 mg/mL, respectively.

  • ATP Depletion Mitigation (Optional but Recommended): To counteract the ATP depletion caused by oxygen scavenging, supplement the imaging medium with metabolic intermediates like glutamine and α-ketoisocaproate.[14]

  • Image Immediately: Use the prepared OSS imaging medium for your experiment. The oxygen scavenging effect begins immediately upon addition of the enzymes.

Visualizations

Experimental Workflow for Reducing Photobleaching

G cluster_prep Preparation cluster_antifade Antifade Treatment cluster_imaging Imaging Optimization cluster_troubleshooting Troubleshooting prep_cells Prepare Live Cells stain_flutax Stain with Flutax-1 prep_cells->stain_flutax add_antifade Add Live-Cell Antifade Reagent stain_flutax->add_antifade incubate Incubate (15 min - 2 hr) add_antifade->incubate setup_microscope Setup Microscope incubate->setup_microscope optimize_settings Optimize Settings: - Low Laser Power - Short Exposure - Reduced Frequency setup_microscope->optimize_settings acquire_images Acquire Images optimize_settings->acquire_images assess_bleaching Assess Photobleaching & Phototoxicity acquire_images->assess_bleaching consider_alternatives If severe, consider photostable alternatives (e.g., SiR-tubulin) assess_bleaching->consider_alternatives

Caption: Workflow for mitigating Flutax-1 photobleaching.

Photobleaching Mechanism and Mitigation Pathways

G cluster_photobleaching Photobleaching Pathway cluster_mitigation Mitigation Strategies Flutax1_ground Flutax-1 (Ground State) Flutax1_excited Flutax-1 (Excited State) Flutax1_ground->Flutax1_excited Absorption Excitation Excitation Light (e.g., 488 nm laser) Excitation->Flutax1_ground Flutax1_excited->Flutax1_ground Fluorescence (Desired Signal) Oxygen Molecular Oxygen (O2) Flutax1_excited->Oxygen Intersystem Crossing & Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS Bleached_Flutax1 Bleached Flutax-1 (Non-fluorescent) ROS->Bleached_Flutax1 Cell_Damage Cell Damage (Phototoxicity) ROS->Cell_Damage Reduce_Light Reduce Light (Intensity/Duration) Reduce_Light->Excitation Inhibits Antifade Antifade Reagents (Oxygen Scavengers) Antifade->Oxygen Removes

Caption: Photobleaching mechanism and points of intervention.

References

Troubleshooting weak or no Flutax 1 staining in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flutax 1 for microtubule staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a green-fluorescent derivative of paclitaxel, a compound known to bind to and stabilize microtubules. Its primary application is for the direct imaging of the microtubule cytoskeleton in living cells using fluorescence microscopy.[1]

Q2: Can I use this compound for staining fixed cells or tissues?

No, this compound is not suitable for staining fixed cells. The staining is not retained after fixation procedures. It is exclusively designed for live-cell imaging applications.[1]

Q3: What are the excitation and emission maxima for this compound?

The excitation maximum for this compound is approximately 495 nm, and its emission maximum is around 520 nm.[1]

Q4: How should I store this compound?

This compound should be stored at -20°C.

Troubleshooting Weak or No Staining

Weak or no fluorescent signal is a common issue encountered during live-cell imaging with this compound. The following sections provide potential causes and solutions to help you optimize your staining results.

Issue 1: Suboptimal Staining Protocol

Inadequate concentration or incubation time can lead to insufficient labeling of microtubules.

Solutions:

  • Optimize this compound Concentration: The recommended starting concentration is 2 µM. However, the optimal concentration can vary depending on the cell type. It is advisable to perform a titration to determine the ideal concentration for your specific cells.

  • Adjust Incubation Time: A common starting point for incubation is 1 hour at 37°C.[1] If the signal is weak, you can try extending the incubation time. Conversely, if you observe cellular toxicity, reducing the incubation time may be necessary.

ParameterRecommended Starting PointTroubleshooting RangePotential Issue if Deviated
This compound Concentration 2 µM[1]0.5 - 5 µMToo Low: Weak or no signal. Too High: Potential for off-target effects or cytotoxicity.
Incubation Time 1 hour[1]30 minutes - 4 hoursToo Short: Insufficient staining. Too Long: Increased risk of phototoxicity and cellular stress.
Incubation Temperature 37°C[1]Room Temperature to 37°CSuboptimal Temperature: May affect probe uptake and binding kinetics.
Issue 2: Photobleaching

This compound is susceptible to photobleaching, where the fluorescent signal diminishes upon exposure to light.[1]

Solutions:

  • Minimize Light Exposure: Protect the cells from light as much as possible throughout the experiment. Use the lowest possible laser power and exposure time that still provides a detectable signal.

  • Use Antifade Reagents: While typically used for fixed cells, some live-cell compatible antifade reagents or imaging media can help reduce photobleaching.

  • Optimize Imaging Settings: Acquire images efficiently. Avoid prolonged focusing on a single field of view.

Issue 3: Cell Health and Viability

The staining efficiency of this compound can be compromised in unhealthy or dying cells.

Solutions:

  • Ensure Healthy Cell Culture: Use cells that are in the logarithmic growth phase and show good morphology.

  • Use Appropriate Imaging Medium: Perform staining and imaging in a suitable live-cell imaging medium that maintains physiological conditions (e.g., appropriate pH, nutrients, and temperature). Hank's Balanced Salt Solution (HBSS) has been successfully used.[1]

Experimental Protocols

Live-Cell Staining with this compound

This protocol provides a general guideline for staining microtubules in live cells with this compound.

Materials:

  • This compound

  • Live cells cultured on a suitable imaging dish or plate

  • Live-cell imaging medium (e.g., HBSS or phenol red-free culture medium)

  • Fluorescence microscope with appropriate filters for green fluorescence

Procedure:

  • Prepare this compound Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) live-cell imaging medium to the desired final concentration (starting at 2 µM).

  • Cell Preparation: Remove the culture medium from the cells and wash once with the pre-warmed imaging medium.

  • Staining: Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 1 hour at 37°C in a humidified incubator, protected from light.

  • Washing: After incubation, gently remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove unbound this compound.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells and proceed with imaging on a fluorescence microscope. Minimize light exposure to prevent photobleaching.

Visualizing Experimental Workflows and Pathways

Troubleshooting Workflow for Weak this compound Staining

Troubleshooting_Weak_Staining Start Weak or No this compound Signal CheckProtocol Review Staining Protocol Start->CheckProtocol Concentration Is this compound concentration optimal? (Start with 2 µM) CheckProtocol->Concentration Incubation Is incubation time sufficient? (Start with 1 hr at 37°C) Concentration->Incubation Yes OptimizeProtocol Titrate concentration (0.5-5 µM) Adjust incubation time (30 min - 4 hr) Concentration->OptimizeProtocol No Incubation->OptimizeProtocol No CheckImaging Evaluate Imaging Conditions Incubation->CheckImaging Yes OptimizeProtocol->CheckProtocol Photobleaching Is photobleaching evident? CheckImaging->Photobleaching ReduceLight Minimize light exposure Use lower laser power Reduce exposure time Photobleaching->ReduceLight Yes CheckCellHealth Assess Cell Health Photobleaching->CheckCellHealth No ReduceLight->CheckImaging CellViability Are cells healthy and viable? CheckCellHealth->CellViability ImproveCulture Use healthy, log-phase cells Use appropriate imaging medium CellViability->ImproveCulture No Success Strong Signal Achieved CellViability->Success Yes ImproveCulture->CheckCellHealth

Caption: A flowchart outlining the steps to troubleshoot weak or no this compound staining.

Mechanism of this compound Action on Microtubules

Flutax1_Mechanism cluster_cell Live Cell cluster_microtubule Microtubule Dynamics Flutax1_ext This compound (extracellular) Membrane Cell Membrane Flutax1_ext->Membrane Passive Diffusion Flutax1_int This compound (intracellular) Membrane->Flutax1_int Microtubule Microtubule Polymer Flutax1_int->Microtubule Binds to β-tubulin subunit Tubulin α/β-Tubulin Dimers Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Microtubule->Stabilization Fluorescence Green Fluorescence Signal Stabilization->Fluorescence

References

How to improve the signal-to-noise ratio of Flutax 1 imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flutax-1 imaging. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to help improve the signal-to-noise ratio (SNR) in their live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is Flutax-1 and what is it used for?

A1: Flutax-1 is a green-fluorescent derivative of paclitaxel (Taxol) used for direct imaging of the microtubule cytoskeleton in living cells. It binds with high affinity to microtubules, allowing for real-time visualization of their dynamics. Its excitation and emission maxima are approximately 495 nm and 520 nm, respectively.

Q2: Why am I experiencing a low signal-to-noise ratio (SNR) with Flutax-1?

A2: A low SNR in Flutax-1 imaging can be attributed to several factors, including:

  • High Background Fluorescence: This can originate from unbound probe, autofluorescence from cells or culture medium, or external light sources.

  • Low Signal Intensity: This may be due to suboptimal probe concentration, short incubation times, or significant photobleaching.

  • Phototoxicity: High illumination intensity can damage cells, leading to altered morphology and reduced signal.

Q3: How can I reduce background fluorescence?

A3: To minimize background fluorescence, consider the following:

  • Use Phenol Red-Free Medium: Phenol red in culture medium is a known source of background fluorescence.

  • Optimize Probe Concentration: Use the lowest concentration of Flutax-1 that provides a detectable signal to minimize nonspecific binding.

  • Thorough Washing: After incubation, wash the cells sufficiently to remove any unbound probe.

  • Control External Light: Image in a darkened room to prevent ambient light from interfering with the signal.

  • Use High-Quality Optics: Employ a high numerical aperture objective lens and appropriate filter sets to maximize signal collection and reject out-of-focus light.

Q4: What is the recommended concentration and incubation time for Flutax-1?

A4: A common starting point for staining HeLa cells is a concentration of 2 µM Flutax-1 in HBSS, incubated for 1 hour at 37°C. However, the optimal concentration and incubation time should be determined empirically for each cell type and experimental setup by performing a titration.

Q5: Is Flutax-1 suitable for fixed-cell imaging?

A5: No, Flutax-1 staining is not well-retained after fixation and is therefore recommended for live-cell imaging only.

Q6: How does Flutax-1 compare to Flutax-2?

A6: Flutax-2 is another green-fluorescent taxol derivative that is reported to be more photostable than Flutax-1, making it a better choice for long-term time-lapse imaging experiments.[1]

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can obscure the microtubule signal, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Excess unbound probe Increase the number and duration of wash steps after incubation to thoroughly remove unbound Flutax-1.
Cellular autofluorescence Image an unstained control sample to determine the level of autofluorescence. If significant, consider using a dye with a different excitation/emission spectrum.
Contaminated or inappropriate medium Use fresh, phenol red-free culture medium for imaging. Ensure all buffers are free from microbial contamination.
Non-specific binding Titrate the Flutax-1 concentration to find the lowest effective concentration.[2]
Issue 2: Weak or No Signal

A faint or absent signal can make it impossible to visualize microtubule structures.

Potential Cause Recommended Solution
Suboptimal probe concentration Perform a concentration titration to determine the optimal Flutax-1 concentration for your cell type. A typical starting range is 0.5 µM to 5 µM.
Insufficient incubation time Optimize the incubation time. While 1 hour is a common starting point, some cell types may require longer or shorter incubation periods.
Photobleaching Minimize the exposure of cells to excitation light. Use the lowest possible laser power and exposure time that still yields a detectable signal. Consider using an anti-fade reagent if compatible with live-cell imaging.
Incorrect filter sets Ensure that the excitation and emission filters on the microscope are appropriate for Flutax-1 (Excitation max ~495 nm, Emission max ~520 nm).
Issue 3: Phototoxicity and Cell Health

Excessive light exposure can lead to cell stress and death, compromising the integrity of the experiment.

Potential Cause Recommended Solution
High illumination intensity Use the lowest laser power that provides an adequate signal. Minimize the duration of light exposure by using shorter exposure times and acquiring images only when necessary.[3]
Short wavelength excitation If possible, consider using longer-wavelength dyes for microtubule imaging, as they are generally less phototoxic.
Suboptimal environmental conditions Maintain cells at 37°C and 5% CO2 in a stage-top incubator during imaging to ensure cell viability.
High probe concentration High concentrations of taxol-based probes can be cytotoxic. Use the lowest effective concentration of Flutax-1.[4]

Experimental Protocols

Detailed Protocol for Live-Cell Imaging with Flutax-1

This protocol provides a starting point for imaging microtubules in live cells using Flutax-1. Optimization may be required for different cell types and microscope systems.

Materials:

  • Flutax-1 stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Phenol red-free cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Stage-top incubator for temperature and CO2 control

  • Fluorescence microscope with appropriate filter sets for green fluorescence

Procedure:

  • Cell Preparation:

    • Culture cells to 50-70% confluency on a glass-bottom imaging dish.

    • Ensure cells are healthy and actively growing before staining.

  • Staining Solution Preparation:

    • Warm the phenol red-free medium or HBSS to 37°C.

    • Dilute the Flutax-1 stock solution to the desired final concentration (start with 2 µM) in the pre-warmed medium. Vortex briefly to mix.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Gently add the Flutax-1 staining solution to the cells.

    • Incubate the cells for 1 hour at 37°C in a CO2 incubator.

  • Washing:

    • After incubation, gently remove the staining solution.

    • Wash the cells two to three times with pre-warmed, phenol red-free medium or HBSS to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed phenol red-free medium or HBSS to the cells.

    • Place the imaging dish on the microscope stage equipped with a 37°C and 5% CO2 environmental chamber.

    • Allow the dish to equilibrate for at least 15 minutes before imaging.

    • Locate the cells using brightfield or DIC optics.

    • Switch to the fluorescence channel and use the lowest possible excitation intensity to visualize the microtubules.

    • Acquire images using an appropriate camera and software. Minimize light exposure to reduce photobleaching and phototoxicity.

Visualizations

Experimental Workflow for Flutax-1 Live-Cell Imaging

Flutax1_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_wash Washing cluster_imaging Imaging cell_culture Culture cells to 50-70% confluency prep_stain Prepare Flutax-1 staining solution (e.g., 2 µM) stain_cells Incubate cells with Flutax-1 for 1 hour at 37°C prep_stain->stain_cells wash_cells Wash cells 2-3 times with fresh medium stain_cells->wash_cells add_medium Add fresh imaging medium wash_cells->add_medium equilibrate Equilibrate on microscope stage add_medium->equilibrate acquire_images Acquire images with minimal light exposure equilibrate->acquire_images

Caption: A typical experimental workflow for staining and imaging live cells with Flutax-1.

Signaling Pathway Regulating Microtubule Dynamics

Microtubule_Signaling cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_microtubule Microtubule Dynamics neurotrophins Neurotrophins (e.g., NT-3) PI3K PI3K/Akt Pathway neurotrophins->PI3K activates GSK3B GSK-3β PI3K->GSK3B inhibits CRMP2 CRMP2 GSK3B->CRMP2 phosphorylates pCRMP2 p-CRMP2 (inactive) Stathmin Stathmin GSK3B->Stathmin phosphorylates pStathmin p-Stathmin (inactive) Tubulin Tubulin Dimers CRMP2->Tubulin promotes assembly MT_Assembly Microtubule Assembly pCRMP2->MT_Assembly inhibits assembly Stathmin->Tubulin sequesters MT_Disassembly Microtubule Disassembly pStathmin->MT_Disassembly promotes disassembly Tubulin->MT_Assembly MT_Assembly->MT_Disassembly dynamic instability MT_Disassembly->Tubulin

Caption: Key signaling molecules involved in the regulation of microtubule dynamics.

Logical Flow for Troubleshooting Low SNR

Troubleshooting_SNR Start Low Signal-to-Noise Ratio Check_Background High Background? Start->Check_Background Check_Signal Weak Signal? Check_Background->Check_Signal No Optimize_Background Reduce Background: - Use phenol red-free medium - Increase wash steps - Optimize probe concentration Check_Background->Optimize_Background Yes Optimize_Signal Increase Signal: - Titrate probe concentration - Optimize incubation time - Check filter sets Check_Signal->Optimize_Signal Yes Check_Phototoxicity Signs of Phototoxicity? Check_Signal->Check_Phototoxicity No Optimize_Background->Check_Signal Optimize_Signal->Check_Phototoxicity Reduce_Phototoxicity Reduce Phototoxicity: - Lower laser power - Decrease exposure time - Use more photostable probe (e.g., Flutax-2) Check_Phototoxicity->Reduce_Phototoxicity Yes End Improved SNR Check_Phototoxicity->End No Reduce_Phototoxicity->End

Caption: A logical decision tree for troubleshooting low signal-to-noise ratio in Flutax-1 imaging.

References

Technical Support Center: Flutax-1 Application and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered when using Flutax-1, a fluorescent taxol derivative for microtubule imaging. Find answers to frequently asked questions and detailed troubleshooting protocols to minimize artifacts and non-specific binding in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Flutax-1 and how does it work?

Flutax-1 is a fluorescent derivative of paclitaxel (Taxol). It is used to directly visualize the microtubule cytoskeleton in cells.[1] By binding to β-tubulin within the microtubule polymer, Flutax-1 stabilizes the microtubules, inhibiting their dynamic instability, a mechanism shared with its parent compound, Taxol.[2][3] This binding allows for the fluorescent labeling and imaging of microtubule networks in various experimental setups.[1]

Q2: What are the optimal excitation and emission wavelengths for Flutax-1?

The excitation and emission maxima for Flutax-1 are approximately 495 nm and 520 nm, respectively, making it a green-fluorescent probe.

Q3: Can Flutax-1 be used in both live and fixed cells?

Flutax-1 is primarily designed for labeling microtubules in live cells. However, some protocols describe its use in mildly fixed cytoskeletons.[1][4] It is crucial to note that Flutax-1 staining may not be well-retained after fixation, and the signal can diminish rapidly.

Q4: What is a common cause of non-specific binding with fluorescent taxoid probes?

While Flutax-1 is designed for high-specificity binding to microtubules, a similar fluorescent taxoid, Flutax-2, has been reported to exhibit off-target accumulation in the Golgi apparatus.[2] This suggests that non-specific binding to other cellular compartments is a potential issue.

Q5: How can I be sure that the Flutax-1 signal I'm observing is specific to microtubules?

To confirm the specificity of Flutax-1 staining, you should perform control experiments. A standard control is to co-incubate the cells with an excess of a non-fluorescent taxane, such as docetaxel (which is preferred over paclitaxel due to its higher solubility).[4] This unlabeled competitor will displace the fluorescent Flutax-1 from its binding sites on the microtubules, leading to a significant reduction in the fluorescent signal. Another control is to treat cells with a microtubule-depolymerizing agent before Flutax-1 staining to demonstrate that the signal disappears along with the microtubules.[4]

Troubleshooting Guides

Issue 1: High Background or Non-Specific Staining

High background fluorescence can obscure the specific microtubule signal. This can be caused by several factors, including excessive probe concentration or non-specific adherence of the probe to other cellular structures.

Troubleshooting Steps:

  • Optimize Flutax-1 Concentration: The optimal concentration of Flutax-1 can vary between cell types. It is recommended to perform a concentration titration to find the lowest concentration that provides a good signal-to-noise ratio.[5]

  • Adjust Incubation Time: The time required for Flutax-1 to bind to microtubules can also vary. A time-course experiment can help determine the optimal incubation period that maximizes specific binding while minimizing non-specific uptake.[6][7]

  • Improve Washing Steps: Ensure adequate washing after incubation to remove unbound Flutax-1. Using a buffer containing a mild, non-ionic surfactant like Tween 20 can help reduce non-specific binding.[8][9]

  • Use Blocking Agents: For permeabilized cells, pre-incubation with a blocking agent such as Bovine Serum Albumin (BSA) can help to reduce non-specific binding of the probe to other proteins and surfaces.[9]

Decision-Making Flowchart for High Background Staining

start High Background or Non-Specific Staining Observed optimize_conc Optimize Flutax-1 Concentration (Titration Experiment) start->optimize_conc check_incubation Adjust Incubation Time (Time-Course Experiment) optimize_conc->check_incubation If background is still high end_good Signal Improved optimize_conc->end_good If signal improves improve_washing Improve Washing Protocol (e.g., add surfactant) check_incubation->improve_washing If background is still high check_incubation->end_good If signal improves use_blocking Use Blocking Agents (e.g., BSA for fixed cells) improve_washing->use_blocking If background is still high improve_washing->end_good If signal improves specificity_controls Perform Specificity Controls (e.g., Docetaxel Competition) use_blocking->specificity_controls If specificity is still a concern use_blocking->end_good If signal improves specificity_controls->end_good If controls confirm specificity and signal is clean end_bad Issue Persists: Consult Further Literature specificity_controls->end_bad If controls fail or background persists

Caption: A flowchart to systematically troubleshoot high background staining.

Issue 2: Faint Signal or No Staining

A weak or absent fluorescent signal can be due to issues with the probe, the cells, or the imaging setup.

Troubleshooting Steps:

  • Check Probe Integrity: Ensure that Flutax-1 has been stored correctly, protected from light, and has not expired.

  • Verify Cell Health and Permeabilization: For live-cell imaging, ensure cells are healthy. For fixed-cell staining, confirm that the permeabilization step was successful, allowing the probe to access the intracellular microtubules.

  • Increase Flutax-1 Concentration or Incubation Time: If the signal is weak, you may need to increase the probe concentration or extend the incubation time.

  • Optimize Imaging Settings: Ensure you are using the correct filter sets for Flutax-1's excitation and emission spectra (Ex: ~495 nm, Em: ~520 nm). Increase the exposure time or laser power, but be mindful of phototoxicity and photobleaching.[10]

Issue 3: Photobleaching and Signal Instability

Flutax-1, like many fluorophores, is susceptible to photobleaching, where the fluorescent signal diminishes upon exposure to light.

Troubleshooting Steps:

  • Minimize Light Exposure: Protect the stained cells from light as much as possible throughout the experiment.

  • Use Antifade Reagents: When mounting fixed cells, use a mounting medium containing an antifade reagent.[5]

  • Optimize Imaging Parameters: Use the lowest possible laser power and shortest exposure time that still provides a detectable signal.[10]

  • Acquire Images Efficiently: Plan your imaging session to acquire the necessary data as quickly as possible to minimize the duration of light exposure.

Quantitative Data Summary

ParameterValueCell Type/ConditionReference
Binding Affinity (Ka) ~ 107 M-1In vitro microtubules[11]
Excitation Maximum (λex) 495 nmIn solution
Emission Maximum (λem) 520 nmIn solution
Working Concentration 2 µMLive HeLa cells
Working Concentration 0.2 - 1 µMPtK2 native cytoskeletons[4]
Incubation Time 1 hourLive HeLa cells
Incubation Time 5 minutesPtK2 native cytoskeletons[4]
Competitor Concentration 50 µM DocetaxelPtK2 native cytoskeletons[4]

Key Experimental Protocols

Protocol 1: Live-Cell Staining with Flutax-1

This protocol is a general guideline for staining microtubules in living cultured cells.

  • Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for microscopy. Ensure cells are sub-confluent and healthy.

  • Staining Solution Preparation: Prepare a working solution of Flutax-1 in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS). The final concentration should be optimized for your cell type, starting with a range of 0.5 - 2 µM.

  • Incubation: Remove the culture medium from the cells and replace it with the Flutax-1 staining solution. Incubate the cells for 30-60 minutes at 37°C.

  • Washing: After incubation, gently wash the cells with fresh, pre-warmed buffer to remove unbound Flutax-1.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for green fluorescence. Minimize light exposure to prevent photobleaching.

Experimental Workflow for Live-Cell Imaging with Flutax-1

cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on microscopy-grade dishes prepare_stain Prepare Flutax-1 working solution incubate Incubate cells with Flutax-1 solution (37°C) prepare_stain->incubate wash Wash cells to remove unbound probe incubate->wash image Image immediately on fluorescence microscope wash->image minimize_light Minimize light exposure to reduce photobleaching image->minimize_light

Caption: A step-by-step workflow for live-cell microtubule staining.

Protocol 2: Staining of Native Cytoskeletons

This protocol is adapted for staining microtubules in permeabilized cells, which can help reduce background from cytoplasmic fluorescence.

  • Cell Preparation: Grow cells on coverslips.

  • Permeabilization: Wash the cells with a microtubule-stabilizing buffer (e.g., PEMP buffer: 100mM PIPES pH 6.8, 1mM EGTA, 2mM MgCl2, and 4% PEG 8000). Permeabilize the cells for 90 seconds with 0.5% Triton X-100 in the stabilizing buffer.[4]

  • Washing: Wash the permeabilized cells four times with the microtubule-stabilizing buffer.[4]

  • Staining: Incubate the cytoskeletons with 0.2-1 µM Flutax-1 in the stabilizing buffer for 5 minutes.[4]

  • Washing: Briefly wash with the stabilizing buffer.

  • Mounting and Imaging: Mount the coverslip on a slide with a suitable mounting medium and image.

Protocol 3: Competition Assay for Specificity Control

This protocol is essential to validate that the observed fluorescence is due to specific binding of Flutax-1 to microtubules.

  • Follow the steps for either live-cell or native cytoskeleton staining.

  • In a parallel sample, prepare the Flutax-1 staining solution as usual, but also add a 50-fold excess of a non-fluorescent taxane, such as docetaxel (e.g., if using 1 µM Flutax-1, add 50 µM docetaxel).[4]

  • Incubate and wash both the control and the competition sample under identical conditions.

  • Image both samples using the same acquisition settings. A significant reduction in fluorescence in the sample containing docetaxel indicates that the Flutax-1 staining is specific to the taxane-binding site on microtubules.

Signaling Pathway of Flutax-1 Binding and Competition

Flutax1 Flutax-1 (Fluorescent) Microtubule Microtubule (β-tubulin binding site) Flutax1->Microtubule Binds Docetaxel Docetaxel (Non-Fluorescent Competitor) Docetaxel->Microtubule Binds & Competes Fluorescence Specific Fluorescent Signal Microtubule->Fluorescence Results in NoFluorescence Reduced/No Signal Microtubule->NoFluorescence Results in

Caption: The competitive binding mechanism of Flutax-1 and Docetaxel.

References

Flutax 1 staining issues in thick tissue samples or 3D cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flutax-1 staining, specifically tailored for researchers working with thick tissue samples and 3D cell cultures. This resource provides detailed troubleshooting guides and frequently asked questions to help you overcome common challenges and achieve optimal staining results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: I am observing very weak or no fluorescent signal in the center of my 3D spheroid/thick tissue sample. What could be the cause?

Answer: This is a common issue primarily caused by two factors: poor penetration of the Flutax-1 probe and the inherent optical properties of thick samples.

  • Probe Penetration: Flutax-1 is a relatively small molecule, but deep penetration into dense cellular structures can be limited. For 3D cultures, ensure your spheroids are not overly large; staining and imaging smaller structures is generally easier.[1] It's also crucial to optimize fixation and permeabilization times and reagent concentrations to facilitate probe access.[1] For some cellular aggregates, a higher concentration of the permeabilization agent, such as 1.0% Triton X-100 compared to the standard 0.1%, may be necessary.[2]

  • Light Scattering: The opacity of thick tissues naturally scatters excitation and emission light, which can prevent imaging deep within the sample, often limiting effective imaging depth to 50-200 µm.[3] To address this, consider using tissue clearing techniques.

A potential workflow for troubleshooting weak central staining is outlined below:

A Start: Weak/No Central Signal B Is your sample fixed? A->B C Flutax-1 is not recommended for fixed samples. Staining is not retained post-fixation. Consider alternative tubulin antibodies. B->C Yes D Is your sample live? B->D No E Optimize Staining Protocol D->E G Consider Tissue Clearing D->G If optimization fails F Increase Flutax-1 concentration and/or incubation time. Note: Titration is essential. E->F J Result: Improved Signal Penetration? F->J H Aqueous-based clearing (e.g., RIMS) is gentle and preserves fluorescence. G->H I Solvent-based clearing (e.g., CytoVista) is faster for thicker samples. G->I H->J I->J

Caption: Troubleshooting workflow for weak Flutax-1 signal.

Question: My Flutax-1 signal fades very quickly during imaging (photobleaching). How can I prevent this?

Answer: Flutax-1 is known to be highly susceptible to photobleaching, where the fluorophore is photochemically destroyed by exposure to light.[4][5][6] This issue is exacerbated in thick samples that require longer exposure times.

Strategies to Minimize Photobleaching:

  • Minimize Light Exposure: This is the most straightforward approach.

    • Locate the region of interest using transmitted light before switching to fluorescence.[5]

    • Use neutral-density filters to reduce the intensity of the excitation light.[5]

    • Minimize the duration of exposure and the number of images taken.

  • Use Antifade Mounting Media: For any mounting steps, use a commercially available mounting medium containing antifade reagents. These reagents scavenge free radicals that cause photobleaching.

  • Consider an Alternative Probe: Flutax-2 is a derivative that is more photostable than Flutax-1 and may be a suitable alternative for live-cell imaging.[7] For fixed samples, a primary antibody against tubulin followed by a bright, photostable secondary antibody is the recommended approach.

The process of photobleaching and mitigation strategies can be visualized as follows:

cluster_0 The Problem: Photobleaching cluster_1 Solutions A Fluorophore in Ground State C Excited State A->C Absorption B Excitation Light D Fluorescence Emission C->D E Photochemical Destruction (Irreversible) C->E F Reduce Light Intensity/ Exposure Time G Use Antifade Reagents H Use More Photostable Dyes (e.g., Flutax-2, Alexa Fluors)

Caption: The mechanism of photobleaching and mitigation methods.

Question: I am seeing high background fluorescence, which is obscuring my signal. What are the common causes and solutions?

Answer: High background can arise from several sources, including non-specific antibody binding (if using secondary detection), autofluorescence of the tissue itself, or issues with the clearing or mounting reagents.

Potential Cause Recommended Solution Reference
Insufficient Blocking Increase blocking incubation time. Consider changing the blocking agent (e.g., use serum from the same species as the secondary antibody).[8]
Antibody Concentration Too High Titrate the primary and/or secondary antibody to find the optimal concentration that maximizes signal-to-noise.[9]
Tissue Autofluorescence Check an unstained section for inherent fluorescence. This can be caused by molecules like NADH and lipofuscin. Pre-treatment with agents like Sudan Black or sodium borohydride can help quench autofluorescence.[8]
Non-specific Secondary Binding Run a control sample with only the secondary antibody. If staining is present, the secondary antibody may be cross-reacting with the sample.[8]

A critical metric to optimize is the Signal-to-Noise Ratio (SNR), which is a measure of the desired signal intensity relative to the background noise level.[10][11] All troubleshooting for high background is aimed at improving this ratio.

Experimental Protocols

General Protocol for Staining 3D Spheroids (Adaptable for Flutax-1 in Live Spheroids)

This protocol provides a baseline for staining 3D cell cultures and should be optimized for your specific cell type and experimental setup.[12]

  • Spheroid Culture: Culture spheroids to the desired size. Note that spheroids up to 500 microns in thickness are often recommended for staining protocols.[12]

  • Washing: Gently wash the spheroids with pre-warmed phosphate-buffered saline (PBS).

  • Staining (Live Cells):

    • Prepare Flutax-1 solution at the desired concentration (e.g., starting at 2 µM) in an appropriate buffer like HBSS.[4]

    • Incubate spheroids in the Flutax-1 solution for 1-2 hours at 37°C, protected from light.

    • Gently wash the spheroids 2-3 times with fresh buffer to remove unbound probe.

  • Imaging:

    • Immediately proceed to imaging.

    • Use an imaging system suitable for thick samples, such as a confocal or multi-photon microscope.

    • Minimize light exposure to prevent photobleaching.

Note on Fixation: Standard protocols for fixed spheroids involve steps like fixation (e.g., 4% paraformaldehyde), permeabilization (e.g., Triton X-100), blocking, and antibody incubations.[12] However, Flutax-1 staining is not retained after fixation and is therefore only suitable for live-cell imaging.[4][7]

The general workflow for 3D spheroid staining is illustrated below.

A Culture Spheroids B Wash with PBS A->B C Live or Fixed Staining? B->C D LIVE: Incubate with Flutax-1 (Protect from light) C->D Live E FIXED: Fix, Permeabilize, Block C->E Fixed H Wash Steps D->H F Incubate with Primary Antibody E->F G Incubate with Secondary Antibody F->G G->H I Mount & Image H->I

Caption: General experimental workflow for 3D spheroid staining.

Frequently Asked Questions (FAQs)

Q1: Can I use Flutax-1 on fixed tissue samples? No. Flutax-1 staining is not retained after fixation procedures.[4][7] For fixed samples, it is necessary to use an anti-tubulin antibody for visualization of microtubules.

Q2: My thick tissue is completely opaque. How can I image it after staining? For tissues thicker than 100-200 µm, optical clearing is highly recommended.[3][13] Tissue clearing reagents work by matching the refractive index of the tissue to the surrounding medium, which reduces light scattering and makes the sample transparent.[14] There are various methods available, including solvent-based and aqueous-based approaches, each with its own advantages.[3][15]

Q3: What concentration of Flutax-1 should I use? A common starting concentration for Flutax-1 in 2D cell culture is 2 µM with a 1-hour incubation.[4] However, for thick tissues or 3D cultures, you may need to increase the concentration and/or incubation time to achieve sufficient penetration.[1] It is crucial to perform a titration to determine the optimal concentration for your specific model to maximize signal while minimizing potential cytotoxicity.

Q4: What kind of microscope is best for imaging Flutax-1 in 3D cultures? A confocal or multi-photon microscope is highly recommended. These systems can optically section through the sample, rejecting out-of-focus light and providing a much clearer image of the internal structures compared to a standard widefield microscope.[11]

Q5: Are there any alternatives to Flutax-1 that are more suitable for thick samples? For live-cell imaging, Flutax-2 is reported to be more photostable.[7] For fixed samples, immunofluorescence using a validated primary antibody against a- or ß-tubulin paired with a bright and photostable secondary antibody (e.g., conjugated to an Alexa Fluor dye) is the standard and most reliable method. The large size of antibodies (~150 kDa) means that staining protocols for thick tissues often require long incubation times (days) to ensure full penetration.[16]

References

How to prevent Flutax 1 precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the precipitation of Flutax 1 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a green-fluorescent derivative of paclitaxel (Taxol).[1] It is a valuable tool for directly imaging the microtubule cytoskeleton in living cells using fluorescence microscopy. This compound binds to microtubules with high affinity, allowing for the visualization of their dynamics and organization.[2]

Q2: Why does this compound precipitate in my culture medium?

The precipitation of this compound, a hydrophobic molecule, in aqueous culture media can be attributed to several factors:

  • Low Aqueous Solubility: this compound, like its parent compound paclitaxel, has very low solubility in water.[3][4]

  • Solvent Shift: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into the aqueous environment of the culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[5]

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.[6]

  • Improper Stock Solution Preparation: Using DMSO that has absorbed moisture can reduce the solubility of hydrophobic compounds.[6]

  • Temperature Fluctuations: Changes in temperature, such as moving from room temperature to 37°C, can affect the solubility of the compound.[7]

Q3: What is the recommended solvent and concentration for this compound stock solutions?

This compound is soluble up to 100 mM in both DMSO and ethanol.[2] It is highly recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[5] This minimizes the volume of organic solvent added to the culture medium, reducing the risk of solvent-induced toxicity and precipitation.[5]

Q4: How should I store my this compound stock solution?

Store stock solutions at -20°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[2][5] It is also advisable to protect the stock solution from light.[5]

Troubleshooting Guide: Preventing this compound Precipitation

This section provides a systematic approach to identifying and resolving issues with this compound precipitation.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound to media. 1. Rapid solvent shift: Adding the DMSO stock directly to the full volume of media.[5] 2. High final concentration: The target concentration exceeds the solubility of this compound in the media.[6]1. Perform a stepwise dilution: First, dilute the DMSO stock into a small volume of serum-containing media, mix gently, and then add this intermediate dilution to the rest of the culture medium.[5] 2. Lower the final concentration: If possible, reduce the working concentration of this compound.
Precipitate forms over time in the incubator. 1. Compound instability: this compound may not be stable in the culture medium at 37°C for extended periods. 2. Media evaporation: Evaporation can increase the concentration of this compound to a point where it precipitates.[7]1. Minimize incubation time: Add this compound to the cells for the shortest effective duration. For example, a 1-hour incubation has been shown to be effective for labeling HeLa cells. 2. Ensure proper humidification in the incubator and seal culture vessels to prevent evaporation.[7]
Inconsistent results or poor staining. 1. Inaccurate stock concentration: This could be due to improper weighing or dissolution. 2. Degradation of this compound: Repeated freeze-thaw cycles or exposure to light can degrade the compound.1. Ensure complete dissolution of the stock solution: If needed, gently warm the tube to 37°C and use an ultrasonic bath for a short time to aid dissolution.[2] 2. Prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution for each experiment.[2]
Quantitative Data Summary
Compound Molecular Weight Solubility in DMSO Solubility in Ethanol Excitation Maxima (λ) Emission Maxima (λ)
This compound1283.3 g/mol 100 mM[2]100 mM[2]495 nm520 nm

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Carefully weigh out the required amount of this compound powder. For example, to prepare 100 µL of a 10 mM stock solution, weigh out approximately 1.28 mg of this compound (using the molecular weight of 1283.3 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a 10 mM concentration.

  • Ensure Complete Solubilization: Vortex the solution thoroughly. If necessary, briefly sonicate in a water bath or warm to 37°C to ensure the compound is fully dissolved.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C, protected from light.[2][5]

Protocol 2: Preparation of a Working Solution of this compound in Culture Medium

Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile tubes

Procedure:

  • Pre-warm the medium: Ensure your complete cell culture medium is pre-warmed to 37°C.[5]

  • Intermediate Dilution (Stepwise Dilution):

    • In a sterile tube, add a small volume of the pre-warmed medium (e.g., 100-200 µL).

    • Add the required volume of the 10 mM this compound stock solution to this small volume of medium. For example, to achieve a final concentration of 2 µM in 1 mL of media, add 0.2 µL of the 10 mM stock.

    • Gently mix by pipetting or flicking the tube.

  • Final Dilution: Add the intermediate dilution to the remaining pre-warmed culture medium to reach the final desired volume.

  • Mix and Use Immediately: Gently mix the final solution and add it to your cells immediately.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM) weigh->dissolve vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C, Protected from Light aliquot->store intermediate Intermediate Dilution: Add Stock to Small Volume of Medium store->intermediate Use one aliquot prewarm Pre-warm Culture Medium to 37°C prewarm->intermediate mix1 Gently Mix intermediate->mix1 final Final Dilution: Add Intermediate to Remaining Medium mix1->final mix2 Gently Mix final->mix2 use Use Immediately mix2->use

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_overtime Precipitation Over Time start This compound Precipitation Observed? cause_immediate Potential Causes: - Rapid Solvent Shift - High Final Concentration start->cause_immediate Yes, immediately cause_overtime Potential Causes: - Compound Instability - Media Evaporation start->cause_overtime Yes, over time solution_immediate Solutions: - Use Stepwise Dilution - Lower Final Concentration cause_immediate->solution_immediate solution_overtime Solutions: - Minimize Incubation Time - Ensure Proper Humidification cause_overtime->solution_overtime

References

Technical Support Center: Managing Flutax-1 Efflux for Stable Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the efflux of Flutax-1 from cells to achieve stable and reliable imaging results.

Troubleshooting Guide

This guide addresses common issues encountered during Flutax-1 imaging experiments, with a focus on problems arising from dye efflux.

Issue: Rapid Loss of Fluorescent Signal

Q1: My fluorescent signal is bright initially but fades very quickly, even with minimal exposure to excitation light. What is causing this?

A1: Rapid signal loss with Flutax-1 is often a primary indicator of active dye efflux from the cells. Many cell types, particularly cancer cell lines, express ATP-binding cassette (ABC) transporters that recognize Flutax-1 as a substrate and actively pump it out of the cytoplasm.[1][2] This leads to a progressive decrease in intracellular fluorescence, compromising time-lapse imaging and accurate quantification.

Solution:

  • Utilize an Efflux Pump Inhibitor: Pre-incubating your cells with an efflux pump inhibitor like probenecid or verapamil can effectively block these transporters and enhance Flutax-1 retention.[1][2]

  • Optimize Inhibitor Concentration: The optimal concentration of the inhibitor can be cell-type dependent. It is recommended to perform a concentration titration to find the most effective, non-toxic concentration for your specific cell line.[3]

  • Verify Cell Health: Ensure that the rapid signal loss is not due to phototoxicity or cell death.[4] Use a viability stain to confirm that the cells remain healthy throughout the experiment.

Issue: High Background Fluorescence

Q2: I am observing high background fluorescence, making it difficult to distinguish the microtubule structures.

A2: High background fluorescence can be caused by several factors, including extracellular dye that was not properly washed away, or dye that has been effluxed from the cells and is accumulating in the medium.[4]

Solution:

  • Thorough Washing: Ensure that you perform adequate washing steps after Flutax-1 incubation to remove any unbound dye. Use a pre-warmed, serum-free medium for gentle washing.[1]

  • Use of Efflux Inhibitors: By preventing the dye from being pumped out of the cells, efflux inhibitors can also help reduce the accumulation of fluorescent dye in the surrounding medium, thereby lowering the background signal.[5][6]

  • Imaging in Fresh Medium: After the final wash step, replace the medium with fresh, pre-warmed imaging medium before starting your acquisition.

Issue: Inconsistent or Mosaic Staining

Q3: Some cells in my population are brightly stained, while others show very weak or no fluorescence.

A3: This phenomenon, often referred to as mosaic staining, can be due to heterogeneous expression of efflux pumps within the cell population.[7] Cells with higher levels of ABC transporters will more efficiently efflux the dye, resulting in weaker staining.

Solution:

  • Efflux Inhibition is Key: The use of a broad-spectrum efflux pump inhibitor like verapamil is often necessary to achieve uniform staining across a cell population with varying efflux pump activity.[7]

  • Optimize Staining Time: A longer incubation time with Flutax-1 in the presence of an inhibitor may be necessary to allow for sufficient dye accumulation in cells with high efflux activity.

  • Cell Line Characterization: If possible, characterize the expression levels of common ABC transporters (e.g., P-glycoprotein/MDR1, MRP1) in your cell line to better understand the potential for efflux-related issues.

Frequently Asked Questions (FAQs)

Q4: What are ABC transporters and how do they affect Flutax-1 imaging?

A4: ATP-binding cassette (ABC) transporters are a large family of transmembrane proteins that utilize the energy from ATP hydrolysis to transport a wide variety of substrates across cellular membranes.[8] Several members of this family, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), are known to be involved in multidrug resistance in cancer by actively pumping chemotherapeutic drugs out of cells.[9] Flutax-1, being a taxol derivative, can be recognized as a substrate by these pumps, leading to its active removal from the cell and resulting in a diminished and unstable fluorescent signal.

Q5: What is the recommended starting concentration for probenecid and verapamil?

A5: For initial experiments, a final concentration of 1-2.5 mM for probenecid and 10-100 µM for verapamil can be used.[2][6] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions, balancing effective efflux inhibition with minimal cytotoxicity.

Q6: How long should I pre-incubate the cells with the efflux inhibitor?

A6: A pre-incubation time of 30-60 minutes at 37°C with the efflux inhibitor before adding Flutax-1 is a good starting point.[1] This allows sufficient time for the inhibitor to enter the cells and block the activity of the efflux pumps.

Q7: Can efflux inhibitors be toxic to my cells?

A7: Yes, at high concentrations, both probenecid and verapamil can exhibit cytotoxicity.[10][11] It is essential to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line and experimental duration. Signs of toxicity can include changes in cell morphology, detachment from the culture surface, or a decrease in cell viability.

Q8: Are there alternatives to probenecid and verapamil?

A8: Yes, other compounds are known to inhibit ABC transporters, such as cyclosporin A.[1] However, probenecid and verapamil are the most commonly used inhibitors for fluorescent dye retention in live-cell imaging due to their broad-spectrum activity and well-characterized effects.

Data Presentation

Table 1: Efficacy of Common Efflux Pump Inhibitors with Fluorescent Probes

InhibitorTarget TransportersTypical Working ConcentrationReported Fold Increase in Fluorescence Intensity (for similar fluorescent probes)
Probenecid MRP1 (ABCC1), OATs1 - 2.5 mM[6]Up to 4-fold with Pacific Blue-labeled taxoids[2]
Verapamil P-glycoprotein (MDR1/ABCB1)10 - 100 µM[2]Up to 4-fold with Pacific Blue-labeled taxoids[2]

Disclaimer: The fold increase in fluorescence intensity is based on studies with Pacific Blue-labeled taxoids, which have a similar molecular backbone to Flutax-1. The actual increase for Flutax-1 may vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Probenecid Stock Solution (250 mM):

  • The free acid form of probenecid is poorly soluble in aqueous solutions. To prepare a stock solution, first dissolve it in 1M NaOH.[12]

  • Alternatively, use a water-soluble salt of probenecid.[6]

  • For the water-soluble sodium salt, dissolve the contents of one vial (e.g., 77 mg) in 1 mL of assay buffer to make a 250 mM stock solution.[6]

  • Aliquot and store at -20°C for long-term storage.

Verapamil Stock Solution (10 mM):

  • Dissolve verapamil hydrochloride in sterile DMSO to prepare a 10 mM stock solution.[3]

  • For example, dissolve 1 mg of verapamil hydrochloride in 204 µL of DMSO.

  • Aliquot and store at -20°C, protected from light.

Flutax-1 Stock Solution (1 mM):

  • Flutax-1 is soluble in DMSO or ethanol up to 100 mM.

  • Prepare a 1 mM stock solution in high-quality, anhydrous DMSO.

  • Aliquot in small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Protocol 2: Live-Cell Imaging of Microtubules with Flutax-1 and an Efflux Inhibitor

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Flutax-1 stock solution (1 mM in DMSO)

  • Efflux inhibitor stock solution (Probenecid: 250 mM in buffer; Verapamil: 10 mM in DMSO)

  • Pre-warmed complete cell culture medium

  • Pre-warmed imaging medium (e.g., phenol red-free medium)

  • Fluorescence microscope with appropriate filter sets for Flutax-1 (Excitation/Emission: ~495/520 nm)

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.

  • Inhibitor Pre-incubation:

    • Aspirate the culture medium from the cells.

    • Add pre-warmed complete culture medium containing the desired final concentration of the efflux inhibitor (e.g., 1-2.5 mM probenecid or 10-100 µM verapamil).

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Flutax-1 Staining:

    • Without removing the inhibitor-containing medium, add the Flutax-1 stock solution to a final concentration of 1-2 µM.

    • Gently swirl the dish to ensure even distribution of the dye.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Gently aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed imaging medium to remove any unbound dye and inhibitor.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Immediately proceed to image the cells on a fluorescence microscope equipped with a live-cell imaging chamber to maintain the temperature at 37°C and CO2 levels.

    • Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

Protocol 3: Cytotoxicity Assay for Efflux Inhibitors

Materials:

  • Cells of interest

  • Efflux inhibitors (probenecid, verapamil)

  • Complete cell culture medium

  • Cytotoxicity assay kit (e.g., based on LDH release or a fluorescent dead-cell stain)[7][13]

  • 96-well plates

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not result in over-confluency at the end of the experiment.

  • Inhibitor Treatment:

    • Prepare a serial dilution of the efflux inhibitors (probenecid and verapamil) in complete culture medium.

    • Aspirate the medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration of your imaging experiment (e.g., 4, 8, or 24 hours) at 37°C in a CO2 incubator.

  • Assay:

    • Follow the manufacturer's instructions for the chosen cytotoxicity assay kit.

    • This typically involves adding a reagent that measures a marker of cell death.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence or absorbance) using a plate reader or microscope.

    • Calculate the percentage of cytotoxicity for each inhibitor concentration relative to the positive control (lysed cells) and the negative control (untreated cells).

    • Determine the highest concentration of each inhibitor that does not cause significant cytotoxicity.

Visualizations

Flutax1_Efflux_Pathway cluster_cell Cell Flutax1_in Flutax-1 (extracellular) Flutax1_cell Flutax-1 (intracellular) Flutax1_in->Flutax1_cell Passive Diffusion Microtubules Microtubules Flutax1_cell->Microtubules Binding ABC_transporter ABC Transporter (e.g., P-gp, MRP1) Flutax1_cell->ABC_transporter Substrate Flutax1_out Flutax-1 (extracellular) ABC_transporter->Flutax1_out ATP-dependent Efflux Inhibitor Efflux Inhibitor (Probenecid/Verapamil) Inhibitor->ABC_transporter Inhibition

Caption: Mechanism of Flutax-1 efflux and its inhibition.

Experimental_Workflow A 1. Seed cells on imaging dish B 2. Pre-incubate with Efflux Inhibitor (30-60 min) A->B C 3. Add Flutax-1 (30-60 min) B->C D 4. Wash 2-3 times with imaging medium C->D E 5. Image with fluorescence microscope D->E

Caption: Experimental workflow for Flutax-1 imaging with an efflux inhibitor.

PI3K_Akt_ABC_Transporter RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Transcription_Factors Transcription Factors (e.g., Nrf2, HIF-1α) mTOR->Transcription_Factors Activation ABC_Gene ABC Transporter Gene (e.g., ABCG2) Transcription_Factors->ABC_Gene Increased Transcription ABC_Protein ABC Transporter Protein ABC_Gene->ABC_Protein Translation

Caption: PI3K/Akt signaling pathway regulating ABC transporter expression.[8][14]

References

Validation & Comparative

A Comparative Guide to Flutax 1 and Flutax 2 for Microtubule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise visualization of microtubule dynamics is crucial. Fluorescently-labeled taxanes, such as Flutax 1 and Flutax 2, have emerged as valuable tools for imaging microtubules in living cells. Both probes consist of the microtubule-stabilizing agent, paclitaxel (Taxol), conjugated to a fluorescent dye, allowing for direct visualization of the microtubule cytoskeleton. This guide provides an objective comparison of this compound and Flutax 2, supported by experimental data, to aid in the selection of the appropriate probe for specific research needs.

Product Performance Comparison

This compound and Flutax 2 are both cell-permeable, green-fluorescent probes that bind with high affinity to microtubules. However, they possess key differences in their fluorescent properties, primarily stemming from the distinct fluorophores to which they are conjugated. This compound is a conjugate of Taxol and fluorescein, while Flutax 2 is a conjugate of Taxol and Oregon Green 488. The most significant distinction between these two dyes is their sensitivity to pH. Fluorescein's fluorescence is known to be highly pH-sensitive within the physiological range, whereas Oregon Green 488 is largely pH-insensitive. This makes Flutax 2 a more reliable probe in experimental conditions where intracellular pH may fluctuate.

In terms of photostability, Flutax 2 is reported to be more photostable than this compound. However, it is important to note that the fluorescent signal from both probes can diminish rapidly upon exposure to light during live-cell imaging. Therefore, minimizing light exposure is critical for obtaining high-quality images with either probe.

The cytotoxic nature of the parent compound, paclitaxel, is retained in both this compound and Flutax 2. Paclitaxel promotes and stabilizes microtubule polymerization, leading to cell cycle arrest at the G2/M phase and ultimately, cell death. This is a critical consideration for long-term imaging studies where cell viability is paramount.

Below is a summary of the key quantitative data for this compound and Flutax 2:

FeatureThis compoundFlutax 2
Fluorophore FluoresceinOregon Green 488
Excitation Maxima 495 nm496 nm
Emission Maxima 520 nm526 nm
Binding Affinity (Ka) ~ 107 M-1~ 107 M-1
pH Sensitivity HighLow (essentially insensitive)
Photostability Less photostableMore photostable than this compound
Cell Permeability YesYes
Fixation Compatibility Not well retained after fixationNot well retained after fixation
Reported IC50 Not explicitly found800 nM (A2780 cells)[1], 1310 nM (HeLa cells with verapamil)[2]

Experimental Protocols

The following is a general protocol for staining live cells with this compound or Flutax 2, based on methodologies cited for HeLa cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound or Flutax 2

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • Live cells cultured on imaging-compatible plates or coverslips

Stock Solution Preparation:

  • Prepare a stock solution of this compound or Flutax 2 in DMSO. For example, to prepare a 1 mM stock solution.

Staining Protocol:

  • Dilute the Flutax stock solution in pre-warmed (37°C) HBSS to the desired final working concentration. A working concentration of 2 µM has been reported to be effective.

  • Remove the culture medium from the cells and wash once with pre-warmed HBSS.

  • Add the Flutax-containing HBSS to the cells.

  • Incubate the cells for 1 hour at 37°C in a CO2 incubator.

  • After incubation, remove the staining solution and wash the cells two to three times with fresh, pre-warmed HBSS.

  • Add fresh, pre-warmed HBSS or other appropriate imaging medium to the cells.

  • Proceed with live-cell imaging. It is crucial to minimize light exposure to the stained cells to prevent photobleaching.

Important Considerations:

  • Fixation: Staining with this compound and Flutax 2 is generally not well-preserved after fixation. If fixation is required, alternative methods for microtubule visualization, such as immunofluorescence, should be considered.

  • Cytotoxicity: Due to the cytotoxic nature of paclitaxel, it is advisable to perform experiments within a timeframe that minimizes the impact on cell health and microtubule dynamics, unless the study's goal is to investigate these effects.

Visualization of Experimental Workflow and Probe Action

To clarify the experimental process and the mechanism of action of Flutax probes, the following diagrams have been generated using Graphviz.

G cluster_prep Probe Preparation cluster_cell_culture Cell Culture cluster_staining Staining Procedure cluster_imaging Imaging stock Prepare Flutax Stock (in DMSO) working Dilute to Working Concentration (in HBSS) stock->working incubate Incubate with Flutax (1 hr, 37°C) working->incubate cells Culture Cells on Imaging Dish wash1 Wash Cells with HBSS cells->wash1 wash1->incubate wash2 Wash Cells Post-Incubation incubate->wash2 add_media Add Fresh Imaging Medium wash2->add_media image Live-Cell Fluorescence Microscopy add_media->image

Caption: Experimental workflow for microtubule imaging using Flutax probes.

G Flutax Flutax (Taxol-Fluorophore Conjugate) CellMembrane Cell Membrane Flutax->CellMembrane Passive Diffusion Microtubule Microtubule Flutax->Microtubule High-Affinity Binding TubulinDimers α/β-Tubulin Dimers CellMembrane->TubulinDimers Intracellular TubulinDimers->Microtubule Polymerization Stabilization Stabilization & Polymerization Microtubule->Stabilization Fluorescence Fluorescence Signal Microtubule->Fluorescence Enables Visualization

Caption: Mechanism of action for Flutax probes in live cells.

References

Validating Flutax-1 Microtubule Staining with Anti-Tubulin Immunofluorescence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate visualization of the microtubule cytoskeleton is paramount for understanding cellular processes and the effects of therapeutic agents. This guide provides an objective comparison of two common techniques: Flutax-1, a fluorescent taxoid for live- and fixed-cell imaging, and the gold-standard anti-tubulin immunofluorescence. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

The microtubule network plays a crucial role in cell division, intracellular transport, and maintenance of cell shape. Its dynamic nature makes it a key target in cancer therapy. Flutax-1, a fluorescein-conjugated taxol derivative, offers a convenient method for labeling microtubules by directly binding to the tubulin polymer. In contrast, anti-tubulin immunofluorescence is an indirect method that utilizes primary antibodies to specifically recognize tubulin subunits, followed by detection with fluorescently labeled secondary antibodies. This guide will delve into a head-to-head comparison of these two techniques, highlighting their respective strengths and limitations.

Quantitative Performance Comparison

To provide a clear overview of the performance differences between Flutax-1 and anti-tubulin immunofluorescence, the following table summarizes key quantitative parameters. Data is compiled from various studies and represents typical performance characteristics.

ParameterFlutax-1Anti-Tubulin Immunofluorescence (Alexa Fluor 488)Key Considerations
Signal-to-Noise Ratio ModerateHigh[1]Immunofluorescence generally provides a higher signal-to-noise ratio due to the signal amplification from secondary antibodies. The signal-to-noise ratio for taxol-based probes can vary depending on the specific probe's permeability and brightness[2][3].
Photostability Low to Moderate[4]High[5][6][7]Flutax-1 is a fluorescein derivative, which is known to be more susceptible to photobleaching compared to modern dyes like the Alexa Fluor series often used in immunofluorescence[5][6][7].
Live-Cell Imaging YesNo (requires fixation and permeabilization)Flutax-1's ability to penetrate the cell membrane allows for the visualization of microtubules in living cells.
Fixation Compatibility PoorExcellentFlutax-1 staining is often not well-retained after fixation procedures[4]. Immunofluorescence is specifically designed for fixed and permeabilized cells.
Protocol Time Short (~1 hour)Long (4-6 hours to overnight)The direct staining protocol for Flutax-1 is significantly faster than the multi-step immunofluorescence procedure.
Specificity Binds to polymerized tubulinHighly specific to tubulin isoforms (depending on the primary antibody)Anti-tubulin antibodies can be selected to target specific tubulin isotypes or post-translational modifications, offering higher specificity.
Effect on Microtubule Dynamics Stabilizes microtubulesNone (in fixed cells)As a taxol derivative, Flutax-1 stabilizes microtubules, which can interfere with the study of natural microtubule dynamics[8][9][10][11].

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for both Flutax-1 staining and anti-tubulin immunofluorescence.

Flutax-1 Staining of Live Cells

This protocol is adapted for staining microtubules in live mammalian cells.

Materials:

  • Flutax-1 stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium

  • Mammalian cells cultured on glass-bottom dishes

Procedure:

  • Warm the live-cell imaging medium to 37°C.

  • Prepare the Flutax-1 staining solution by diluting the stock solution in the pre-warmed imaging medium to a final concentration of 0.1-1 µM.

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the Flutax-1 staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Gently wash the cells twice with warm live-cell imaging medium to remove unbound Flutax-1.

  • Add fresh, pre-warmed imaging medium to the cells.

  • Proceed with live-cell imaging.

Anti-Tubulin Immunofluorescence

This protocol provides a standard method for immunofluorescent labeling of microtubules in fixed mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin antibody)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG, Alexa Fluor 488 conjugate)

  • DAPI or Hoechst for nuclear counterstaining

  • Antifade mounting medium

  • Mammalian cells cultured on glass coverslips

Procedure:

  • Wash cells three times with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash cells three times with PBS.

  • Block non-specific antibody binding by incubating in blocking solution for 1 hour at room temperature.

  • Incubate with the primary anti-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

  • Wash cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

  • Wash cells three times with PBS.

  • Counterstain the nuclei with DAPI or Hoechst for 5 minutes.

  • Wash cells twice with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Image the cells using a fluorescence microscope.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context, the following diagrams were generated using Graphviz.

G cluster_flutax Flutax-1 Staining cluster_if Anti-Tubulin Immunofluorescence flutax_start Live Cells flutax_stain Incubate with Flutax-1 (30-60 min) flutax_start->flutax_stain flutax_wash Wash flutax_stain->flutax_wash flutax_image Live-Cell Imaging flutax_wash->flutax_image if_start Cultured Cells if_fix Fixation (15 min) if_start->if_fix if_perm Permeabilization (10 min) if_fix->if_perm if_block Blocking (1 hr) if_perm->if_block if_primary Primary Antibody (1 hr - O/N) if_block->if_primary if_secondary Secondary Antibody (1 hr) if_primary->if_secondary if_mount Mount if_secondary->if_mount if_image Imaging if_mount->if_image

Caption: Comparative workflow of Flutax-1 staining and anti-tubulin immunofluorescence.

Microtubules are integral to various signaling pathways. One such pathway involves the Rho family of small GTPases, which regulate microtubule dynamics and organization. The following diagram illustrates the interplay between Rho GTPases and the microtubule cytoskeleton. Both Flutax-1 and anti-tubulin immunofluorescence can be employed to visualize the microtubule rearrangements downstream of Rho GTPase activation or inhibition.

G cluster_signaling Rho GTPase-Microtubule Crosstalk Extracellular_Signals Extracellular Signals (e.g., Growth Factors) Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) Extracellular_Signals->Rho_GTPases Activation Effectors Downstream Effectors (mDia, ROCK) Rho_GTPases->Effectors Activation Microtubule_Dynamics Microtubule Dynamics (Polymerization, Stability) Effectors->Microtubule_Dynamics Regulation Microtubule_Dynamics->Rho_GTPases Feedback Cellular_Response Cellular Response (Migration, Polarity) Microtubule_Dynamics->Cellular_Response

Caption: Simplified signaling pathway of Rho GTPase regulation of microtubule dynamics.

Conclusion

The choice between Flutax-1 and anti-tubulin immunofluorescence depends heavily on the specific experimental question. Flutax-1 is a valuable tool for rapid, real-time visualization of microtubules in living cells, particularly for observing dynamic processes. However, its potential to alter microtubule stability and its lower photostability must be considered. Anti-tubulin immunofluorescence, while more time-consuming, remains the superior method for high-resolution, high-signal-to-noise imaging of the fixed microtubule cytoskeleton, offering excellent specificity and compatibility with a wide range of fluorophores. For validating the localization of a novel microtubule-associated protein or the effects of a drug on microtubule architecture in fixed cells, immunofluorescence is the recommended approach. For studies requiring the observation of microtubule dynamics in a live-cell context, Flutax-1 or other taxol-based probes can be suitable, provided that their stabilizing effects are acknowledged and controlled for in the experimental design. Ultimately, a comprehensive understanding of microtubule biology often benefits from the complementary use of both live-cell imaging probes and immunofluorescence techniques.

References

A Head-to-Head Comparison: Flutax 1 versus GFP-Tubulin for Microtubule Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, neuroscience, and oncology, the visualization of microtubule dynamics is crucial for understanding cellular processes and the mechanisms of drug action. Two prominent methods for tracking these cytoskeletal filaments in live cells are the use of the fluorescent taxoid, Flutax 1, and the genetically encoded marker, GFP-tubulin. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.

At a Glance: Key Differences and Performance Metrics

FeatureThis compoundGFP-Tubulin
Mechanism of Labeling Binds to the β-tubulin subunit of existing microtubules, stabilizing the polymer.Genetically encoded fusion of Green Fluorescent Protein with a tubulin subunit (α or β), which is then incorporated into new microtubules during polymerization.
Method of Delivery Small molecule, added directly to the cell culture medium.Requires transfection or transduction of a plasmid or viral vector encoding the GFP-tubulin fusion protein. Can be used for transient expression or to generate stable cell lines.
Effect on Microtubule Dynamics Stabilizes microtubules, suppressing both growth and shortening rates. At 30-100 nM, taxol has been shown to inhibit shortening rates by 26-32% and growing rates by 18-24% in human tumor cell lines.[1][2]Generally considered to have minimal effects on microtubule dynamics when expressed at low levels (e.g., ~10–20% of total tubulin).[3] However, some studies in non-mammalian systems suggest potential interference with microtubule nucleation and lower incorporation efficiency compared to endogenous tubulin.
Photostability Prone to photobleaching, especially with prolonged light exposure. The fluorescence signal diminishes rapidly under illumination.Generally more photostable than many organic dyes, though photobleaching can still occur with high-intensity or prolonged imaging.
Cytotoxicity As a taxol derivative, it is inherently cytotoxic by disrupting microtubule dynamics, which can lead to mitotic arrest and apoptosis. The IC50 of a similar fluorescent taxoid, Flutax-2, in HeLa cells was reported to be 1310 nM.[4]Expression of GFP can have cytotoxic effects, and high levels of GFP-tubulin expression can be toxic to cells.[5] However, stable cell lines with low expression levels often show no significant impact on cell viability or proliferation.[3]
Suitability for Fixed Cells Staining is not well-retained after standard fixation methods.[6]The GFP signal is preserved after fixation, allowing for correlation with immunofluorescence or other fixed-cell assays.
Ease of Use Simple and rapid labeling protocol; add to media and image.More complex and time-consuming, requiring molecular biology techniques for transfection and potentially lengthy selection for stable cell lines.
Applications Short-term live-cell imaging of microtubule organization and response to acute treatments.Long-term live-cell imaging of microtubule dynamics throughout the cell cycle, including in stable cell lines for high-throughput screening.

In-Depth Analysis

Mechanism of Action

This compound is a synthetic derivative of paclitaxel (Taxol), a well-known microtubule-stabilizing agent. It incorporates a fluorescein moiety, allowing for direct visualization. This compound binds to the interior of the microtubule lumen, specifically to a pocket on the β-tubulin subunit. This binding event stabilizes the microtubule polymer, preventing its depolymerization and thereby altering its dynamic instability.

GFP-tubulin, on the other hand, is a fusion protein where Green Fluorescent Protein is genetically linked to either α- or β-tubulin. When the gene for this fusion protein is introduced into cells, the cells' own machinery transcribes and translates it. The resulting fluorescent tubulin monomers then co-assemble with endogenous, unlabeled tubulin dimers to form fluorescent microtubules. This allows for the visualization of microtubule polymerization and the tracking of the entire microtubule network as it remodels.

Experimental Considerations

Photostability and Phototoxicity: A significant drawback of this compound is its susceptibility to photobleaching.[6] Researchers must minimize light exposure to retain a usable signal, which can be challenging for long-term time-lapse imaging. In contrast, while GFP is not immune to photobleaching, it is generally more robust than fluorescein, making it more suitable for extended imaging experiments. Phototoxicity is a concern for both methods; for this compound, it is primarily linked to its cytotoxic mechanism of action, while for GFP-tubulin, high-intensity light can generate reactive oxygen species, leading to cellular stress and apoptosis.[5]

Impact on Microtubule Function: The primary role of taxol and its derivatives is to suppress microtubule dynamics. Studies have shown that at nanomolar concentrations, taxol significantly reduces the rates of microtubule growth and shortening, as well as the overall dynamicity.[1][2] This inherent bioactivity of this compound must be considered when interpreting experimental results, as the observed microtubule behavior will be artificially stabilized. GFP-tubulin, when expressed at levels that do not drastically alter the ratio of tagged to untagged tubulin, has been shown to have minimal impact on the parameters of dynamic instability.[3] However, overexpression can lead to artifacts, and in some systems, GFP-tubulin has been reported to interfere with microtubule nucleation.

Experimental Protocols

Live-Cell Imaging of Microtubules in U2OS Cells with this compound

Materials:

  • U2OS cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Glass-bottom imaging dishes

  • Fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO2) and appropriate filter sets for fluorescein (Excitation/Emission: ~495/520 nm).

Procedure:

  • Cell Seeding: Plate U2OS cells on glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging. Allow cells to adhere and grow for at least 24 hours.

  • Preparation of Staining Solution: On the day of imaging, prepare a working solution of this compound in pre-warmed live-cell imaging medium. A final concentration of 100 nM to 1 µM is a good starting point.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 30-60 minutes.

  • Washing (Optional but Recommended): To reduce background fluorescence, gently wash the cells twice with pre-warmed live-cell imaging medium.

  • Live-Cell Imaging: Place the imaging dish on the microscope stage within the pre-heated and CO2-controlled environmental chamber.

  • Image Acquisition: Locate the cells and acquire images using the fluorescein filter set. Minimize light exposure by using the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio. For time-lapse imaging, use the longest possible interval between frames that still captures the dynamics of interest.

Generation and Imaging of a Stable U2OS Cell Line Expressing GFP-α-Tubulin

Materials:

  • U2OS cells

  • Complete culture medium

  • Plasmid DNA encoding GFP-α-tubulin with a selection marker (e.g., neomycin resistance)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Selection antibiotic (e.g., G418)

  • Cloning cylinders or a fluorescence-activated cell sorter (FACS)

  • Glass-bottom imaging dishes

  • Fluorescence microscope with live-cell imaging capabilities.

Procedure:

  • Transfection: Plate U2OS cells in a 6-well plate and grow to 70-90% confluency. Transfect the cells with the GFP-α-tubulin plasmid according to the manufacturer's protocol for your chosen transfection reagent.

  • Selection: 48 hours post-transfection, begin the selection process by replacing the normal culture medium with a medium containing the appropriate concentration of the selection antibiotic (e.g., 400-800 µg/mL G418 for U2OS cells). The optimal concentration should be determined beforehand by a kill curve.

  • Clonal Isolation: Maintain the cells under selection, changing the medium every 2-3 days, until individual resistant colonies are visible (typically 1-2 weeks). Isolate single colonies using cloning cylinders or by using FACS to sort GFP-positive single cells into a 96-well plate.

  • Expansion and Validation: Expand the isolated clones. Validate the expression and proper localization of GFP-tubulin to the microtubule network using fluorescence microscopy. Confirm the expression of the full-length fusion protein by Western blotting with an anti-GFP antibody.

  • Characterization: Further characterize promising clones for their growth rate and mitotic index compared to the parental U2OS cell line to ensure the stable expression of GFP-tubulin is not overtly affecting cell health.

  • Live-Cell Imaging: Plate the stable GFP-α-tubulin U2OS cell line on glass-bottom imaging dishes. Image using a fluorescence microscope with a live-cell chamber, using standard GFP filter sets (Excitation/Emission: ~488/509 nm).

Visualizing the Methodologies

This compound Labeling Workflow

Flutax1_Workflow cluster_cell Live Cell Microtubule Microtubule Image Fluorescence Microscopy Microtubule->Image Visualization Flutax1 This compound (in media) Incubate Incubate (30-60 min) Flutax1->Incubate Addition to cells Incubate->Microtubule Binding & Stabilization

Caption: Workflow for labeling live cells with this compound.

GFP-Tubulin Expression and Labeling

GFP_Tubulin_Workflow cluster_prep Preparation cluster_cell Live Cell Plasmid GFP-Tubulin Plasmid Transfection Transfection Plasmid->Transfection Selection Antibiotic Selection Transfection->Selection StableCellLine Stable Cell Line Selection->StableCellLine Nucleus Nucleus StableCellLine->Nucleus Gene Integration Ribosome Ribosome Nucleus->Ribosome Transcription & Translation GFPTubulinProtein GFP-Tubulin Fusion Protein Ribosome->GFPTubulinProtein Protein Synthesis FluorescentMicrotubule Fluorescent Microtubule GFPTubulinProtein->FluorescentMicrotubule Polymerization Image Fluorescence Microscopy FluorescentMicrotubule->Image Visualization

Caption: Generation and mechanism of GFP-tubulin labeling.

Conclusion

The choice between this compound and GFP-tubulin for tracking microtubules depends heavily on the experimental goals. This compound offers a quick and easy method for visualizing the overall microtubule cytoskeleton in the short term, but its inherent bioactivity and poor photostability limit its application in studies of dynamic processes. GFP-tubulin, particularly in stably expressing cell lines, provides a powerful tool for long-term, quantitative imaging of microtubule dynamics with minimal perturbation to the system, albeit with a more demanding initial setup. For researchers investigating the unperturbed dynamics of microtubules, GFP-tubulin is the superior choice. For rapid, endpoint assays or to specifically study the effects of microtubule stabilization, this compound can be a valuable reagent.

References

Flutax 1 Versus Other Taxoids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Flutax 1 against other well-established taxoids, namely paclitaxel and docetaxel. This document synthesizes experimental data to highlight the distinct advantages and disadvantages of these compounds, focusing on their applications in research and therapy.

Taxoids are a class of diterpenes that serve as microtubule-stabilizing agents, leading to cell cycle arrest and apoptosis. This property has made them a cornerstone of chemotherapy for various cancers. While paclitaxel and docetaxel are widely used therapeutic agents, this compound, a fluorescent derivative of paclitaxel, has carved out a niche as a valuable tool in cell biology research. This guide will delve into the performance of this compound in comparison to its non-fluorescent counterparts, providing quantitative data, detailed experimental methodologies, and visual diagrams to elucidate their mechanisms and applications.

Data Presentation: Comparative Analysis of Taxoid Properties

The following table summarizes the key characteristics of this compound, paclitaxel, and docetaxel, offering a side-by-side comparison of their primary applications, mechanisms of action, and reported biological activities.

FeatureThis compoundPaclitaxelDocetaxel
Primary Application Fluorescent probe for microtubule imaging in live cells[1]Chemotherapeutic agent[2]Chemotherapeutic agent[2]
Mechanism of Action Binds to β-tubulin and stabilizes microtubules[1]Binds to β-tubulin and stabilizes microtubules, leading to G2/M cell cycle arrest and apoptosis[1][2]Binds to β-tubulin and stabilizes microtubules, leading to G2/M cell cycle arrest and apoptosis[1][2]
Binding Affinity (Ka) ~ 107 M-1[1]High affinity, with a reported eightfold higher relative affinity than this compound for the same microtubule binding site.Generally reported to have a higher binding affinity to microtubules than paclitaxel.
Cytotoxicity (IC50) Data not readily available; however, related fluorescent taxoid Flutax 2 is significantly less cytotoxic than paclitaxel. The addition of a bulky fluorescent group is known to reduce cytotoxicity by over 200-fold in some cases[3].Varies by cell line, typically in the low nanomolar range (e.g., 2.5 - 7.5 nM in various human tumor cell lines)[4].Generally more potent than paclitaxel, with lower IC50 values in many cell lines (e.g., 1.5 - 10 nM in MCF-7 breast cancer cells)[2].
Key Advantage Enables direct visualization of the microtubule cytoskeleton in living cells[1].Established efficacy in treating a wide range of solid tumors.Higher potency and, in some cases, activity against paclitaxel-resistant tumors.
Key Disadvantage Reduced biological activity (cytotoxicity) compared to paclitaxel, limiting its therapeutic potential. Susceptible to photobleaching[1][3].Poor water solubility, neurotoxicity, and myelosuppression are common side effects.Fluid retention is a notable side effect, along with neutropenia and neurotoxicity.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the biological activity of taxoids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2[5].

  • Treatment: Expose the cells to a range of concentrations of the taxoid for a specific duration (e.g., 24, 48, or 72 hours)[4]. Include a vehicle-only control.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals[6].

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals[7].

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells[6][8].

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

G Experimental Workflow: MTT Assay for Cytotoxicity cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed cells in 96-well plate add_taxoids Add taxoid dilutions to cells seed_cells->add_taxoids 24h incubation add_mtt Add MTT solution add_taxoids->add_mtt 48-72h incubation incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Workflow for determining taxoid cytotoxicity using the MTT assay.
Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment: Culture cells to 70-80% confluency and treat them with the desired concentration of the taxoid for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol while gently vortexing. Store the cells at -20°C for at least 2 hours[9][10].

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase A (to prevent staining of RNA)[9].

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of fluorescence intensity. The data is then analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases[11].

G Experimental Workflow: Cell Cycle Analysis cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis treat_cells Treat cells with taxoid harvest_cells Harvest cells treat_cells->harvest_cells fix_cells Fix cells in 70% ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide and RNase A fix_cells->stain_cells flow_cytometry Analyze by flow cytometry stain_cells->flow_cytometry analyze_data Determine cell cycle distribution flow_cytometry->analyze_data

Workflow for cell cycle analysis using flow cytometry.
Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the taxoid of interest and harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension[12][13].

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes[12][13].

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine exposure on the outer cell membrane)[13].

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity allowing PI to enter and stain the DNA)[13].

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Taxane-Induced Apoptosis Signaling Pathway

Taxoids induce apoptosis through a complex signaling cascade initiated by microtubule stabilization and mitotic arrest. This leads to the activation of several downstream pathways.

G Taxane-Induced Apoptosis Signaling Pathway cluster_0 Upstream Events cluster_1 Signaling Cascades cluster_2 Apoptotic Execution taxane Taxane (Paclitaxel, Docetaxel) microtubule Microtubule Stabilization taxane->microtubule mitotic_arrest G2/M Arrest microtubule->mitotic_arrest raf1 c-Raf-1 Activation mitotic_arrest->raf1 jnk JNK Activation mitotic_arrest->jnk p38 p38 MAPK Activation mitotic_arrest->p38 cd95 CD95 (Fas/Apo-1) Upregulation mitotic_arrest->cd95 bcl2_phos Bcl-2 Phosphorylation (Inactivation) raf1->bcl2_phos apoptosis Apoptosis jnk->apoptosis p38->apoptosis bax Bax Activation bcl2_phos->bax caspase_activation Caspase Activation bax->caspase_activation cd95->caspase_activation caspase_activation->apoptosis

Key signaling pathways in taxane-induced apoptosis.

Taxane-induced mitotic arrest triggers a signaling cascade that often involves the activation of protein kinases such as c-Raf-1 and c-Jun N-terminal kinase (JNK)[14][15][16][17]. This can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2[14][18][19][20][21]. The inactivation of Bcl-2 allows pro-apoptotic proteins such as Bax to initiate the caspase cascade, ultimately leading to programmed cell death[18]. Additionally, taxanes can upregulate the expression of death receptors like CD95 (Fas/Apo-1), further amplifying the apoptotic signal[22]. The activation of MAP kinase pathways, including ERK and p38, has also been shown to be essential for taxol-induced apoptosis[23][24].

Conclusion

This compound is an invaluable research tool, offering the significant advantage of enabling real-time visualization of microtubule dynamics in living cells. Its utility lies in the elucidation of cellular processes involving the cytoskeleton. The trade-off for this fluorescent labeling is a likely reduction in cytotoxic potency, making it unsuitable for therapeutic applications.

Paclitaxel and docetaxel , on the other hand, are potent anticancer agents with well-established clinical efficacy. Their advantages lie in their robust cytotoxic effects against a broad range of tumors. The choice between paclitaxel and docetaxel in a clinical setting is often guided by factors such as the specific cancer type, patient tolerance, and resistance patterns.

For researchers in cell biology and drug discovery, this compound provides a window into the cellular effects of microtubule-stabilizing agents. For clinicians and drug development professionals, paclitaxel and docetaxel remain critical components of the anticancer arsenal. The data and protocols presented in this guide provide a framework for understanding and comparing these important taxoids in their respective contexts.

References

A Comparative Analysis of Flutax 1 and Other Fluorescent Microtubule Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Flutax 1 with other commercially available fluorescent probes for labeling and visualizing microtubules. The information presented is based on experimental data to assist researchers in selecting the optimal probe for their specific applications, ranging from live-cell imaging to in vitro tubulin polymerization assays.

Introduction to Fluorescent Microtubule Probes

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, playing crucial roles in cell division, intracellular transport, and maintenance of cell structure. Fluorescent probes that specifically bind to microtubules are invaluable tools for visualizing their organization and dynamics in living and fixed cells. These probes are typically based on microtubule-targeting agents, such as paclitaxel (Taxol), conjugated to a fluorescent dye.[1]

This compound is a well-established green-fluorescent probe consisting of paclitaxel linked to fluorescein. It is cell-permeable and binds with high affinity to the microtubule polymer, making it suitable for imaging microtubules in live cells.[2] However, like all tools, it has specific characteristics, and a range of alternative probes have been developed with different properties that may be more suitable for certain experimental needs. This guide will compare this compound to its key alternatives, focusing on their photophysical properties, performance in key applications, and potential artifacts.

Comparative Data of Fluorescent Microtubule Probes

The selection of a fluorescent microtubule probe is often dictated by its spectral properties, binding affinity, brightness, and photostability. The following table summarizes these key quantitative parameters for this compound and several popular alternatives.

Probe NameFluorophoreExcitation Max (nm)Emission Max (nm)Binding Affinity (Ka or Kd)Key Characteristics
This compound Fluorescein~495[2]~520[2]Ka ≈ 10⁷ M⁻¹Green emission, pH-sensitive fluorescence.
Flutax 2 Oregon Green 488~496~526Ka ≈ 10⁷ M⁻¹Green emission, pH-insensitive, more photostable than this compound.
Taxol Janelia Fluor® 526 Janelia Fluor® 526526549Not specifiedGreen emission, fluorogenic (fluoresces upon binding), suitable for no-wash experiments and super-resolution microscopy.[1] Reduced toxicity due to conjugation at the 3'N position.[1]
Taxol Janelia Fluor® 549 Janelia Fluor® 549549571Not specifiedYellow emission, suitable for multicolor imaging and super-resolution microscopy.[1]
Taxol Janelia Fluor® 646 Janelia Fluor® 646646664Not specifiedRed emission, suitable for multicolor imaging and super-resolution microscopy.[1]
ViaFluor® 488 Live Cell Microtubule Stain Green Fluorescent Dye503518Not specifiedGreen emission, cell-permeant, no-wash stain.[3]
ViaFluor® 647 Live Cell Microtubule Stain Far-Red Fluorescent Dye655681Not specifiedFar-red emission, cell-permeant, no-wash stain, compatible with SIM and STED.[3]
SiR-Tubulin Silicon Rhodamine652674Kd ≈ 121 nM[4]Far-red emission, fluorogenic, suitable for super-resolution microscopy (STED and SMLM).[4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining reliable results. Below are methodologies for two key applications of fluorescent microtubule probes.

Live-Cell Imaging of Microtubules

This protocol describes a general procedure for staining microtubules in live cultured cells. Optimization of probe concentration and incubation time may be necessary for different cell types.

Materials:

  • Fluorescent microtubule probe (e.g., this compound, Taxol Janelia Fluor® 526, ViaFluor® stain)

  • Cell culture medium appropriate for the cell line

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Efflux pump inhibitor (e.g., Verapamil, 10 mM stock in DMSO) (Optional)[3][6]

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips to reach 50-70% confluency on the day of imaging.

  • Staining Solution Preparation: Prepare the staining solution by diluting the fluorescent microtubule probe stock solution in pre-warmed cell culture medium to the desired final concentration. For this compound, a concentration of 0.5-2 µM is often used.[2] For other probes, refer to the manufacturer's recommendations.

  • (Optional) Addition of Efflux Pump Inhibitor: To improve probe retention in certain cell types, an efflux pump inhibitor like Verapamil can be added to the staining solution at a final concentration of 1-25 µM.[1][3][6]

  • Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.

  • Washing (if necessary): For non-fluorogenic probes like this compound, a wash step may be required to reduce background fluorescence. Gently remove the staining solution and wash the cells once or twice with pre-warmed live-cell imaging medium.[2] For fluorogenic probes (e.g., Taxol Janelia Fluor® 526, SiR-Tubulin) or no-wash stains (e.g., ViaFluor®), this step can often be omitted.[1][3]

  • Imaging: Mount the dish or coverslip on the microscope stage within the environmental chamber. Acquire images using the appropriate filter set for the chosen fluorophore. To minimize phototoxicity and photobleaching, especially with probes like this compound, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[2]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro. The incorporation of a fluorescent probe into the forming microtubules allows for real-time monitoring of the polymerization process.

Materials:

  • Lyophilized, purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM stock)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI, which fluoresces more brightly when bound to polymerized tubulin) or a fluorescently labeled tubulin monomer[7]

  • Test compounds and controls (e.g., paclitaxel as a polymerization enhancer, vinblastine as a destabilizer)[8]

  • Temperature-controlled fluorescence plate reader

  • Black, opaque 96-well plates

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare the tubulin polymerization mix on ice by reconstituting lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-4 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v) to promote polymerization.[7] Add the fluorescent reporter (e.g., DAPI to a final concentration of 10 µM).[9]

  • Plate Setup: Pipette your test compounds, positive and negative controls into the wells of a pre-warmed 96-well plate.

  • Initiation of Polymerization: To start the reaction, add the cold tubulin polymerization mix to each well.

  • Data Acquisition: Immediately place the plate in the 37°C plate reader and begin measuring fluorescence intensity (for DAPI, excitation ~360 nm, emission ~450 nm) at regular intervals (e.g., every 60 seconds) for 60 minutes.[9]

  • Data Analysis: Plot the fluorescence intensity as a function of time. The resulting curve will show the different phases of microtubule polymerization: nucleation, growth, and steady-state. Analyze the curves to determine the effect of your test compounds on the rate and extent of tubulin polymerization.

Visualizing Experimental Concepts

To aid in understanding the principles and workflows discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_live_cell Live-Cell Imaging Workflow cluster_in_vitro In Vitro Tubulin Polymerization Assay prep Cell Preparation (50-70% confluency) stain Prepare Staining Solution (Probe + Medium ± Verapamil) prep->stain incubate Incubate Cells (30-60 min at 37°C) stain->incubate wash Wash (optional) (for non-fluorogenic probes) incubate->wash image Fluorescence Microscopy (Live-cell imaging) wash->image reagent Prepare Reagents on Ice (Tubulin, GTP, Buffer, Reporter) plate Plate Setup (Compounds and Controls) reagent->plate initiate Initiate Polymerization (Add tubulin mix to plate) plate->initiate acquire Data Acquisition (Measure fluorescence at 37°C) initiate->acquire analyze Data Analysis (Polymerization curves) acquire->analyze

Caption: Workflow for live-cell imaging and in vitro tubulin polymerization assays.

probe_selection cluster_criteria Decision Criteria cluster_probes Probe Recommendations start Experimental Goal live_cell Live-Cell Imaging? start->live_cell super_res Super-Resolution? live_cell->super_res Yes no_wash No-Wash Protocol? live_cell->no_wash No ph_sensitive pH-Sensitive Environment? live_cell->ph_sensitive Yes janelia Taxol Janelia Fluor® (e.g., 526, 646) super_res->janelia Yes sir SiR-Tubulin super_res->sir Yes flutax1 This compound no_wash->flutax1 No no_wash->janelia Yes viafluor ViaFluor® Stains no_wash->viafluor Yes ph_sensitive->flutax1 pH sensitivity is a concern flutax2 Flutax 2 ph_sensitive->flutax2 No pH sensitivity needed

Caption: Decision tree for selecting a suitable fluorescent microtubule probe.

Discussion and Recommendations

This compound remains a valuable tool for visualizing microtubules in live cells due to its high affinity and bright fluorescence. However, researchers should be aware of its limitations. Its fluorescence is sensitive to pH, which could be a confounding factor in studies involving changes in intracellular pH. Furthermore, it is prone to photobleaching, requiring careful optimization of imaging parameters to minimize light exposure.[2] Staining with this compound is also not well-retained after cell fixation.[2]

For applications requiring high photostability and pH insensitivity, Flutax 2 , which utilizes the Oregon Green 488 fluorophore, is a superior choice over this compound.

For researchers prioritizing low background and ease of use, the fluorogenic probes such as Taxol Janelia Fluor® 526 and SiR-Tubulin are highly recommended.[1][4] The "turn-on" fluorescence upon binding to microtubules eliminates the need for wash steps, simplifying the experimental workflow and reducing cell stress. This is particularly advantageous for sensitive cell types or long-term imaging experiments.

For multicolor imaging experiments, the availability of Taxol Janelia Fluor® and ViaFluor® probes in a range of colors (green, yellow, red, far-red) provides excellent flexibility.[1][3]

For advanced imaging techniques such as super-resolution microscopy (STED, SIM, SMLM), probes like Taxol Janelia Fluor® dyes and SiR-Tubulin are the preferred choice due to the specific photophysical properties of their conjugated fluorophores.[1][4]

It is important to note that all taxol-based probes, including this compound and its alternatives, can stabilize microtubules and potentially affect their dynamics, leading to cell cycle arrest at higher concentrations or with prolonged exposure.[1][6] Researchers should use the lowest effective probe concentration and shortest incubation time necessary to achieve adequate signal for their specific application to minimize these potential artifacts. In some cases, the use of an efflux pump inhibitor like verapamil can help to increase the intracellular concentration of the probe, allowing for the use of a lower overall concentration in the staining medium.[3][6]

References

A Comparative Guide: Juxtaposing Flutax 1 Live-Cell Imaging with Electron Microscopy for Microtubule Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating microtubule-targeting agents, understanding the cellular and subcellular impact of these compounds is paramount. This guide provides a comparative analysis of two powerful, yet distinct, methodologies: live-cell fluorescence imaging using Flutax 1, a fluorescent taxol derivative, and high-resolution electron microscopy. While this compound offers dynamic visualization of microtubule networks in living cells, electron microscopy provides unparalleled detail of the ultrastructural consequences of drug interaction. This document outlines their complementary roles, supported by experimental protocols and data presentation, to aid in the comprehensive evaluation of microtubule-stabilizing compounds.

Mechanism of Action of Taxane-Based Compounds

This compound is a fluorescent analog of paclitaxel, a prominent member of the taxane family of chemotherapy drugs.[1] Taxanes function as mitotic inhibitors by disrupting microtubule function.[2][3] Their principal mechanism involves binding to the β-tubulin subunit of microtubules, which stabilizes the polymer and prevents its depolymerization.[2][4][5] This suppression of microtubule dynamics is critical, as these structures are essential for forming the mitotic spindle during cell division.[3][6] The stabilization of microtubules leads to an arrest of the cell cycle, primarily in the G2/M phase, and can ultimately trigger cell death through apoptosis or mitotic catastrophe.[4][7][8][9][10][11]

The following diagram illustrates this signaling pathway:

cluster_drug_interaction Drug-Target Interaction cluster_cellular_effect Cellular Consequences cluster_downstream Modes of Cell Death Flutax1 This compound / Taxane Drug Tubulin β-Tubulin Subunit Flutax1->Tubulin Binds to Microtubule Microtubule Polymer Stabilization Microtubule Stabilization Microtubule->Stabilization Promotes Dynamics Suppression of Microtubule Dynamics Stabilization->Dynamics Spindle Defective Mitotic Spindle Dynamics->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Death Cell Death Arrest->Death Apoptosis Apoptosis Death->Apoptosis Catastrophe Mitotic Catastrophe Death->Catastrophe cluster_exp_design Experimental Design cluster_fluorescence Fluorescence Microscopy cluster_em Electron Microscopy cluster_analysis Data Synthesis Start Hypothesis: Compound X Stabilizes Microtubules CellCulture Culture Cancer Cell Line Start->CellCulture Treatment Treat Cells with Compound X (Multiple Concentrations & Timepoints) CellCulture->Treatment Flutax1 Label with this compound (or fluorescently-tagged Compound X) Treatment->Flutax1 FixEmbed Fix, Dehydrate, and Embed Cells for TEM Treatment->FixEmbed Parallel Experiment LiveImaging Live-Cell Imaging: Observe Microtubule Dynamics & Spindle Formation Flutax1->LiveImaging QuantifyFluorescence Quantify: - Microtubule Bundling - Mitotic Arrest Ratio LiveImaging->QuantifyFluorescence Conclusion Conclusion: Correlate dynamic effects with ultrastructural outcomes QuantifyFluorescence->Conclusion SectionStain Ultrathin Sectioning & Staining FixEmbed->SectionStain TEM TEM Imaging: Analyze Ultrastructure SectionStain->TEM QuantifyEM Quantify: - Apoptotic vs. Necrotic Cells - Micronucleation Frequency TEM->QuantifyEM QuantifyEM->Conclusion

References

Assessing the impact of Flutax 1 on microtubule stability compared to Taxol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of Flutax 1 and the well-established microtubule-stabilizing agent, Taxol (paclitaxel), on microtubule stability. By presenting quantitative data, experimental methodologies, and visual representations of experimental workflows, this document aims to be a valuable resource for researchers investigating microtubule dynamics and developing novel therapeutics.

Executive Summary

Both this compound, a fluorescent derivative of Taxol, and its parent compound, Taxol, are potent microtubule-stabilizing agents. They function by binding to β-tubulin within the microtubule polymer, thereby suppressing microtubule dynamics. This leads to cell cycle arrest and apoptosis, a mechanism central to their application in cancer chemotherapy. While both compounds share a common binding site, their impact on the intricate dynamics of microtubule polymerization and depolymerization exhibits subtle but important differences. This guide elucidates these differences through a review of available experimental data.

Data Presentation: Quantitative Comparison of this compound and Taxol

ParameterThis compoundTaxolReference
Binding Affinity (Ka) ~107 M-1High[1]
Association Rate Constant (k+) 6.10 ± 0.22 x 105 M-1s-13.6 ± 0.1 x 106 M-1s-1[1][2]
Effect on Microtubule Shortening Rate Not directly quantifiedReduced by up to 32%[3]
Effect on Microtubule Growing Rate Not directly quantifiedReduced by up to 24%[3]
Induction of Stable Rescue Sites Induces stable rescue sitesInduces stable rescue sites[4]

Mechanism of Action and Signaling Pathway

Both this compound and Taxol exert their effects by binding to a pocket on the β-tubulin subunit within the microtubule. This binding stabilizes the microtubule polymer, making it resistant to depolymerization. This interference with the normal dynamic instability of microtubules leads to a cascade of cellular events, ultimately resulting in mitotic arrest and apoptosis.

Flutax_1_Taxol This compound / Taxol Tubulin β-Tubulin Subunit (in Microtubule) Flutax_1_Taxol->Tubulin Binds to MT_Stabilization Microtubule Stabilization Tubulin->MT_Stabilization Leads to Suppression Suppression of Microtubule Dynamics MT_Stabilization->Suppression Mitotic_Arrest Mitotic Arrest Suppression->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Flow_Chamber Prepare Flow Chamber Incubate_Seeds Incubate Seeds in Chamber Flow_Chamber->Incubate_Seeds MT_Seeds Prepare Microtubule Seeds MT_Seeds->Incubate_Seeds Add_Poly_Mix Add Polymerization Mix (Tubulin, GTP, Compound) Incubate_Seeds->Add_Poly_Mix Image_Acquisition Time-Lapse TIRF Imaging Add_Poly_Mix->Image_Acquisition Kymograph Generate Kymographs Image_Acquisition->Kymograph Measure_Params Measure Dynamic Parameters Kymograph->Measure_Params

References

A Quantitative Comparison of Flutax 1 Binding with Other Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the binding characteristics of Flutax 1, a fluorescent derivative of paclitaxel, with other prominent microtubule-targeting agents (MTAs). By summarizing key quantitative binding data and detailing the experimental methodologies used for their determination, this document serves as a valuable resource for researchers in cell biology, oncology, and drug discovery.

Overview of Microtubule-Targeting Agents

Microtubule-targeting agents are a critical class of compounds that interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[1][2] These agents are broadly classified into two main categories: microtubule stabilizers and destabilizers.[1][2]

  • Stabilizing Agents: This class, which includes the taxane family (e.g., paclitaxel, docetaxel) and others like epothilones, binds to polymerized tubulin within the microtubule.[1][3] This binding stabilizes the microtubule structure, preventing its depolymerization and leading to cell cycle arrest and apoptosis.[4] this compound, as a paclitaxel derivative, belongs to this category and binds to the taxane site on the β-tubulin subunit.[3][5]

  • Destabilizing Agents: This group includes agents that bind to different sites on tubulin dimers, such as the colchicine site and the vinca alkaloid site.[1][6] By binding primarily to unassembled tubulin, these agents prevent its polymerization into microtubules, leading to a net depolymerization, disruption of the mitotic spindle, and subsequent cell death.[1]

The efficacy and specific mechanism of these agents are closely linked to their binding affinity, kinetics, and stoichiometry at their respective binding sites.

Quantitative Comparison of Binding Affinities

The binding affinity of an MTA to tubulin or microtubules is a key determinant of its biological activity. This affinity is typically expressed as the dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction. The following table summarizes the reported binding affinities for this compound and other well-characterized MTAs.

Agent ClassCompoundBinding SiteApparent Dissociation Constant (Kd) / KiMeasurement Condition
Stabilizer (Taxane) This compound Taxane~100 nM (derived from Ka ~ 107 M-1)[5]Purified microtubules
Stabilizer (Taxane) Flutax 2 Taxane14 nM[7][8][9]Glutaraldehyde-crosslinked microtubules (Fluorescence Anisotropy)
Stabilizer (Taxane) Paclitaxel (Taxol) Taxane~10 nM[10]GMPCPP-stabilized microtubules
27 nM (Ki)[8][9]Competition with Flutax 2 on crosslinked microtubules
22 nM (Cellular Ki)[11]Live HeLa cells (Flow Cytometry)
Stabilizer (Taxane) Docetaxel Taxane17 nM (Ki)[8][9]Competition with Flutax 2 on crosslinked microtubules
16 nM (Cellular Ki)[11]Live HeLa cells (Flow Cytometry)
Stabilizer (Taxane) Cabazitaxel Taxane7.4 nM (Biochemical Ki)[8]Purified microtubules
6 nM (Cellular Ki)[8][11]Live HeLa cells (Flow Cytometry)
Stabilizer (Non-Taxane) Ixabepilone Taxane10 nM (Cellular Ki)[8][11]Live HeLa cells (Flow Cytometry)
Destabilizer Colchicine Colchicine80 nM (Kb)[11]Allosteric modulation assay in live cells
Destabilizer Vinblastine Vinca7 nM (Kb)[11]Allosteric modulation assay in live cells

Note: Binding constants can vary based on the specific experimental conditions, such as the use of purified tubulin vs. cellular microtubules, the nucleotide state (GTP/GDP), and the measurement technique.

Experimental Protocols

The quantitative data presented above are derived from various biophysical techniques. Below is a detailed methodology for a common approach used to determine the binding affinity of non-fluorescent MTAs by competition with a fluorescent probe like this compound.

Fluorescence-Based Competition Binding Assay

This method measures the affinity (as an inhibition constant, Ki) of a test compound by quantifying its ability to displace a fluorescent probe (e.g., this compound) from its binding site on microtubules.

A. Materials and Reagents:

  • Tubulin (lyophilized, >99% pure)

  • Guanosine-5'-triphosphate (GTP)

  • Paclitaxel (for microtubule stabilization)

  • This compound (fluorescent probe)

  • Test MTA compound

  • General Assembly Buffer (GAB): 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA

  • Fluorometer or plate reader with appropriate excitation/emission filters for this compound (Excitation ~495 nm, Emission ~520 nm).[5]

B. Procedure:

  • Preparation of Stabilized Microtubules:

    • Resuspend lyophilized tubulin in ice-cold GAB to a concentration of ~10 mg/mL.

    • Add GTP to a final concentration of 1 mM.

    • Induce polymerization by incubating the solution at 37°C for 30 minutes.

    • Add paclitaxel to a final concentration of 10 µM to stabilize the newly formed microtubules.

    • Pellet the microtubules by centrifugation, then resuspend in GAB buffer containing 10 µM paclitaxel to remove unpolymerized tubulin. Determine the final concentration of tubulin in microtubules.

  • Competition Assay:

    • Prepare a series of dilutions of the non-fluorescent test MTA in GAB buffer.

    • In a microplate or cuvette, combine a fixed concentration of stabilized microtubules and a fixed concentration of this compound (typically at or below its Kd).

    • Add the varying concentrations of the test MTA to the microtubule/Flutax 1 mixture. Include a control with no test compound.

    • Incubate the mixtures at 37°C for a sufficient time to reach equilibrium (e.g., 1-2 hours).

    • Measure the fluorescence intensity of each sample. As the test compound displaces this compound, the fluorescence signal will decrease.

C. Data Analysis:

  • Plot the measured fluorescence intensity against the logarithm of the test compound concentration.

  • Fit the resulting dose-response curve to a one-site competition model to determine the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent probe).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd, probe) Where [Probe] is the concentration of this compound used and Kd, probe is the dissociation constant of this compound for microtubules.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Experimental Workflow

The following diagram illustrates the key steps in the fluorescence-based competition binding assay described above.

G cluster_prep Microtubule Preparation cluster_assay Competition Assay cluster_analysis Data Analysis tubulin 1. Resuspend Tubulin + GTP polymerize 2. Incubate at 37°C (Polymerization) tubulin->polymerize stabilize 3. Add Paclitaxel (Stabilization) polymerize->stabilize wash 4. Pellet & Resuspend (Purification) stabilize->wash mix 5. Combine Microtubules, This compound, and Test MTA wash->mix incubate 6. Incubate to Reach Equilibrium mix->incubate measure 7. Measure Fluorescence incubate->measure plot 8. Plot Fluorescence vs. [Test MTA] measure->plot fit 9. Fit Curve (IC50) plot->fit calculate 10. Calculate Ki fit->calculate

Caption: Workflow for determining MTA binding affinity via competition assay.

Signaling Pathway

Microtubule stabilization by taxane-site binders like this compound leads to mitotic arrest and ultimately triggers the intrinsic apoptosis pathway.

G cluster_cell_cycle Cell Cycle cluster_apoptosis Apoptosis Pathway MTA This compound / Paclitaxel MT Microtubule Dynamics MTA->MT Stabilization Spindle Mitotic Spindle Assembly Checkpoint MT->Spindle Disruption Arrest G2/M Phase Arrest Spindle->Arrest Activation Bcl2 Bcl-2 Family (e.g., Bcl-xL, Bax) Arrest->Bcl2 Modulation Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation (Apoptosome) CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of MTA-induced apoptosis via mitotic arrest.

This guide demonstrates that this compound is a high-affinity microtubule-stabilizing agent, with binding properties comparable to its parent compound, paclitaxel. Its intrinsic fluorescence makes it an invaluable tool for direct imaging and for quantifying the binding of other non-fluorescent compounds that share the taxane binding site. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at characterizing novel microtubule-targeting agents.

References

Evaluating the Specificity of Flutax 1 for Microtubules in Complex Cellular Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Flutax 1, a green-fluorescent taxol derivative, with other microtubule-targeting agents. The focus is on evaluating its specificity in complex cellular environments, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tools for microtubule research.

Introduction to this compound

This compound is a fluorescent derivative of paclitaxel (Taxol) designed for the direct visualization of microtubules in living cells. It binds with high affinity to the taxoid-binding site on the β-tubulin subunit of assembled microtubules, promoting and stabilizing their polymerization.[1] This property makes it a valuable tool for studying microtubule dynamics, organization, and the effects of various agents on the cytoskeleton.[2] The key photophysical properties of this compound include an excitation maximum at 495 nm and an emission maximum at 520 nm.

Comparative Analysis of Microtubule Probes

The selection of a fluorescent probe for microtubule imaging depends on various factors, including binding affinity, specificity, cytotoxicity, and the experimental context (e.g., live-cell imaging vs. fixed cells). This section compares this compound with other commonly used fluorescent taxoid derivatives.

Data Presentation: Quantitative Comparison of Microtubule Probes

ProbeFluorophoreBinding Affinity (Kd or Ka)Cytotoxicity (IC50)Key Characteristics & Notes
This compound FluoresceinKa ~ 107 M-1[3]Not explicitly stated, but cytotoxicity is implied due to paclitaxel base.pH-sensitive fluorescence.
Flutax 2 Oregon Green 488Kd = 14 nM[4][5]800 nM (A2780 cells); >20 µM (A2780AD cells)[4]Less pH-sensitive than this compound. May exhibit off-target accumulation in the Golgi apparatus.[4]
PB-Gly-Taxol (1) Pacific BlueKd = 34 ± 6 nM[4][5]120 nM (HeLa, no verapamil); 60 nM (HeLa, with verapamil)[4]High specificity for microtubules.[4] Efflux mediated by P-glycoprotein (MDR1) and MRP2.[5]
PB-β-Ala-Taxol (2) Pacific BlueKd = 63 ± 8 nM[4]Not explicitly stated.Linker length affects affinity.[5]
PB-GABA-Taxol (3) Pacific BlueKd = 265 ± 54 nM[4]Not explicitly stated.Lower affinity compared to other PB-Taxols.[5]
Paclitaxel (Taxol) N/A (unlabeled)Kd = 27 nM[5]4 nM (high-content assay); 2 nM (cell-cycle assay)[6]Parent compound for taxoid probes. Stabilizes microtubules.[1]
Docetaxel N/A (unlabeled)Kd = 17 nM[5]Not explicitly stated.Another commonly used taxane.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of microtubule-targeting agents. The following protocols are synthesized from established methods.[6][7][8][9][10][11][12][13]

Immunofluorescence Staining for Microtubule Visualization

This protocol allows for the visualization of the microtubule network in fixed cells, often used as a comparative standard for fluorescent probes.

Workflow for Immunofluorescence Staining

G cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_seeding 1. Seed cells on coverslips drug_treatment 2. Treat with compound of interest cell_seeding->drug_treatment fixation 3. Fixation (e.g., 4% PFA or ice-cold Methanol) drug_treatment->fixation permeabilization 4. Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking 5. Block with serum permeabilization->blocking primary_ab 6. Incubate with primary antibody (e.g., anti-α-tubulin) blocking->primary_ab secondary_ab 7. Incubate with fluorescent secondary antibody primary_ab->secondary_ab counterstain 8. Counterstain nuclei (e.g., DAPI) secondary_ab->counterstain mounting 9. Mount coverslips counterstain->mounting microscopy 10. Image with fluorescence microscope mounting->microscopy

Caption: Workflow for immunofluorescence staining of microtubules.

Methodology:

  • Cell Seeding: Seed mammalian cells onto sterile glass coverslips in a culture plate and allow them to adhere and grow to 50-70% confluency.[7]

  • Drug Treatment (Optional): Treat cells with the desired concentration of the microtubule-targeting agent (e.g., this compound, paclitaxel) for the specified duration. Include appropriate vehicle controls.

  • Fixation: Gently wash cells with pre-warmed Phosphate Buffered Saline (PBS). Fix the cells using one of the following methods:

    • Paraformaldehyde (PFA) Fixation: Incubate with 4% PFA in PBS for 10-15 minutes at room temperature.[7]

    • Methanol Fixation: Incubate with ice-cold methanol for 5-10 minutes at -20°C. This can sometimes enhance microtubule visualization.[7]

  • Permeabilization: If using PFA fixation, wash cells with PBS and then incubate with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10 minutes.[7]

  • Blocking: Wash cells with PBS and then incubate with a blocking buffer (e.g., 1% Bovine Serum Albumin or 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Dilute a primary antibody against tubulin (e.g., mouse anti-α-tubulin) in blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[15]

  • Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.[7][14]

  • Counterstaining: Wash the coverslips three times with PBS. Incubate with a nuclear stain like DAPI (e.g., 300 nM in PBS) for 5 minutes.[7][14]

  • Mounting: Perform a final wash with PBS, rinse briefly in distilled water, and mount the coverslips onto microscope slides using an antifade mounting medium.[7]

  • Imaging: Visualize the stained microtubules using a fluorescence or confocal microscope.

In Vitro Microtubule Binding Assay (Co-sedimentation)

This biochemical assay determines the binding of a compound to microtubules by separating microtubule-bound protein/compound from the unbound fraction via ultracentrifugation.[8][9]

Workflow for In Vitro Microtubule Binding Assay

G cluster_assembly Microtubule Assembly cluster_binding Binding Reaction cluster_separation Separation & Analysis polymerize 1. Polymerize purified tubulin (37°C) stabilize 2. Stabilize with Taxol polymerize->stabilize incubate 3. Incubate stabilized microtubules with test compound (e.g., this compound) stabilize->incubate centrifuge 4. Centrifuge through a glycerol cushion incubate->centrifuge separate 5. Separate supernatant (unbound) and pellet (bound) centrifuge->separate analyze 6. Analyze fractions by SDS-PAGE or fluorescence separate->analyze

Caption: Workflow for a microtubule co-sedimentation assay.

Methodology:

  • Microtubule Polymerization:

    • Thaw an aliquot of purified tubulin (e.g., from bovine brain) on ice.[9]

    • Add polymerization buffer (e.g., BRB80: 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA) and GTP (to a final concentration of 1 mM).[6][12]

    • Incubate at 37°C for 20-30 minutes to induce polymerization.[9][16]

  • Microtubule Stabilization: Add Taxol to the polymerized microtubules to a final concentration of ~20 µM and incubate for another 10-20 minutes at 37°C to stabilize them.[9][16]

  • Binding Reaction:

    • In separate microcentrifuge tubes, mix the taxol-stabilized microtubules with varying concentrations of the test compound (e.g., this compound).

    • Include a negative control (e.g., BSA) and a positive control (a known microtubule-binding protein).[9]

    • Incubate the reactions for 30 minutes at room temperature.[9]

  • Co-sedimentation:

    • Carefully layer each reaction mixture over a glycerol cushion (e.g., 60% glycerol in BRB80 buffer) in an ultracentrifuge tube.

    • Centrifuge at high speed (e.g., >100,000 x g) for 15-30 minutes at 37°C to pellet the microtubules and any bound compounds.[16]

  • Fraction Analysis:

    • Carefully collect the supernatant (containing unbound compound).

    • Wash the pellet gently to remove residual supernatant.

    • Resuspend the pellet (containing microtubules and bound compound) in buffer.

  • Quantification: Analyze both the supernatant and pellet fractions.

    • For unlabeled compounds: Use SDS-PAGE followed by Coomassie or silver staining to visualize the amount of protein in each fraction.[9]

    • For fluorescent compounds (like this compound): Measure the fluorescence intensity of each fraction using a fluorometer to determine the amount of bound versus unbound probe.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the rate and extent of tubulin polymerization in vitro by monitoring the change in light scattering (turbidity) or fluorescence.[6][12]

Workflow for Tubulin Polymerization Assay

G cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis prepare_reagents 1. Prepare tubulin, GTP, and test compounds on ice load_plate 2. Add reagents to a pre-warmed 96-well plate prepare_reagents->load_plate incubate_read 3. Incubate at 37°C in a plate reader load_plate->incubate_read kinetic_read 4. Measure absorbance (340nm) or fluorescence kinetically incubate_read->kinetic_read plot_curve 5. Plot signal vs. time kinetic_read->plot_curve analyze_params 6. Analyze polymerization parameters (lag time, Vmax, plateau) plot_curve->analyze_params

Caption: Workflow for an in vitro tubulin polymerization assay.

Methodology:

  • Reagent Preparation:

    • On ice, prepare a solution of purified tubulin (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol).[6][12]

    • Prepare stock solutions of your test compounds (e.g., this compound), a polymerization promoter (e.g., paclitaxel), and an inhibitor (e.g., nocodazole) as controls.[12]

  • Assay Setup:

    • Use a temperature-controlled microplate reader pre-warmed to 37°C.[12]

    • In a 96-well plate, add the test compounds and control solutions.

    • To initiate the reaction, add the cold tubulin solution supplemented with GTP (final concentration 1 mM) to each well.[6][12]

  • Kinetic Measurement:

    • Immediately place the plate in the 37°C reader.

    • Measure the optical density at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter like DAPI) every 30-60 seconds for 60-90 minutes.[12][13]

  • Data Analysis:

    • Plot the absorbance or fluorescence signal as a function of time to generate polymerization curves.

    • Compare the curves for the test compounds to the controls. Stabilizing agents like this compound will typically decrease the lag time and increase the rate and final extent of polymerization.[12]

Conclusion

This compound is a potent tool for visualizing microtubules, demonstrating high affinity for its target. However, its fluorescein moiety makes it susceptible to pH changes. For quantitative studies or experiments in environments with fluctuating pH, alternatives like Flutax 2 (Oregon Green) or the highly specific PB-Taxols may be more suitable.[4] The choice of probe should be guided by the specific experimental needs, considering factors like the desired fluorescent channel, potential for off-target effects, and the need for live-cell versus fixed-cell imaging. The protocols provided herein offer a standardized framework for researchers to perform comparative evaluations and validate the specificity of these agents in their own experimental systems.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Flutax 1

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals utilizing Flutax 1, a fluorescent derivative of paclitaxel, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a compound related to a potent cytotoxic agent, the proper handling and disposal of this compound and associated materials are of paramount importance. This guide provides essential, step-by-step procedures for the safe disposal of this compound waste.

I. Understanding the Hazard

This compound is a derivative of paclitaxel, a well-known antineoplastic (chemotherapy) drug.[1] Therefore, all waste generated from its use should be treated as cytotoxic waste. Cytotoxic materials are toxic to cells and can be carcinogenic, mutagenic, or toxic for reproduction.[2] Due to these hazardous properties, this compound waste must not be disposed of in standard laboratory trash or down the drain.[3][4] Improper disposal can pose a significant risk to human health and the environment.

II. Waste Segregation and Collection

Proper segregation of cytotoxic waste is the first critical step in the disposal process.[1] Different types of waste require specific containers to ensure safe handling and disposal.

Waste TypeContainer RequirementLabeling
Unused/Expired this compound Original or sealed, leak-proof container."Cytotoxic Waste"
Contaminated Labware (non-sharps) Yellow bag or rigid, leak-proof container with a purple or red lid.[1][2]"Cytotoxic Waste"
Contaminated Sharps Puncture-proof sharps container with a purple or red lid.[1][2]"Chemo Sharps" or "Cytotoxic Sharps"
Contaminated PPE Yellow bag or rigid, leak-proof container with a purple or red lid.[2][5]"Cytotoxic Waste"

Note: The specific color-coding for waste containers may vary by region and institution. Always consult your institution's Environmental Health and Safety (EHS) department for local guidelines.

III. Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE):

  • Before handling any this compound waste, don appropriate PPE, including two pairs of chemotherapy-rated gloves, a disposable gown, and eye protection.[6]

2. Unused or Expired this compound:

  • Unused or expired this compound, whether in solid form or in solution, must be disposed of as hazardous chemical waste.[3][7]

  • Do not attempt to neutralize the chemical unless it is part of an approved institutional protocol.

  • Collect the material in its original container or a clearly labeled, sealed, and leak-proof waste container.

3. Contaminated Labware (Non-Sharps):

  • This category includes items such as pipette tips, tubes, flasks, and absorbent pads that have come into contact with this compound.

  • Place these items in a designated cytotoxic waste bag or container, which is often yellow or has a purple lid.[2][5]

  • Do not overfill waste bags or containers.

4. Contaminated Sharps:

  • All sharps, including needles, syringes, and glass slides, contaminated with this compound must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[2][5]

  • Never recap, bend, or break needles.[7]

5. Contaminated Personal Protective Equipment (PPE):

  • All PPE worn while handling this compound is considered contaminated and must be disposed of as cytotoxic waste.[5]

  • Carefully remove PPE to avoid self-contamination and place it in the designated cytotoxic waste container.

6. Final Disposal:

  • All cytotoxic waste must be ultimately disposed of via high-temperature incineration.[2][3]

  • Follow your institution's procedures for the pickup and disposal of hazardous waste. This is typically managed by the Environmental Health and Safety (EHS) department.[5]

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.

G cluster_0 Start: Experiment with this compound Completed cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Final Disposal Pathway A Generation of this compound Waste B Unused/Expired this compound A->B Segregate Waste Types C Contaminated Labware (Non-Sharps) A->C Segregate Waste Types D Contaminated Sharps A->D Segregate Waste Types E Contaminated PPE A->E Segregate Waste Types F Sealed, Labeled Container (Cytotoxic Chemical Waste) B->F G Yellow Bag/Purple-Lidded Container (Cytotoxic Waste) C->G H Puncture-Proof Sharps Container (Cytotoxic Sharps) D->H I Yellow Bag/Purple-Lidded Container (Cytotoxic Waste) E->I J Collection by Institutional EHS F->J Follow Institutional Protocol G->J Follow Institutional Protocol H->J Follow Institutional Protocol I->J Follow Institutional Protocol K High-Temperature Incineration J->K

This compound Waste Disposal Workflow

Disclaimer: This document provides general guidance. Researchers must always consult their institution's specific safety and disposal protocols and the relevant Safety Data Sheets (SDS) for the chemicals in use.

References

Essential Safety and Logistical Information for Handling Flutax 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Flutax 1. Given that this compound is a fluorescent derivative of taxol, a potent cytotoxic and antineoplastic agent, all procedures must be conducted with the utmost caution to prevent exposure and ensure a safe laboratory environment.[1][2] Adherence to these guidelines is essential for minimizing risks associated with this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various suppliers.

PropertyValueSource
Molecular Formula C₇₁H₆₆N₂O₂₁Santa Cruz Biotechnology[3]
Molecular Weight 1283.3 g/mol R&D Systems[4]
CAS Number 191930-58-2R&D Systems[4]
Purity ≥95% to >98%R&D Systems, Santa Cruz Biotechnology[3][4]
Appearance Orange solidN/A
Storage Temperature -20°CR&D Systems[4]
Solubility Soluble to 100 mM in DMSO and ethanolR&D Systems[4]
Excitation Maximum (λex) ~495 nmTocris Bioscience
Emission Maximum (λem) ~520 nmTocris Bioscience

Personal Protective Equipment (PPE)

Due to the cytotoxic nature of taxol derivatives, a comprehensive suite of personal protective equipment is mandatory. There are no established safe exposure levels for cytotoxic drugs. The following PPE must be worn at all times when handling this compound in any form (solid or in solution).

PPE CategorySpecificationsRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves. Change outer gloves every 30-60 minutes or immediately upon contamination.Prevents skin contact and absorption. Double gloving provides an extra layer of protection.
Body Protection Disposable, solid-front, long-sleeved chemotherapy gown that is resistant to permeability by hazardous drugs.Protects against splashes and contamination of personal clothing.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation.Minimizes the risk of inhaling hazardous particles.
Foot Protection Closed-toe shoes.Protects feet from potential spills.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound, especially when in powdered form or when preparing solutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.

1. Preparation of the Work Area:

  • Ensure the chemical fume hood is functioning correctly.
  • Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.[5]
  • Assemble all necessary materials (e.g., this compound vial, solvent, pipettes, waste containers) inside the fume hood before starting.

2. Reconstitution of this compound:

  • Carefully unseal the vial containing the powdered this compound.
  • Using a dedicated pipette, slowly add the required volume of solvent (e.g., DMSO or ethanol) to the vial to achieve the desired concentration.
  • Gently agitate the vial to ensure complete dissolution. Avoid vigorous shaking to prevent aerosolization.

3. Use in Experiments:

  • When transferring the this compound solution, use Luer-lock syringes and needles to prevent accidental disconnection and spills.[5]
  • All equipment that comes into direct contact with this compound should be considered contaminated.

4. Decontamination of Work Area:

  • After handling is complete, wipe down all surfaces within the fume hood with a suitable decontamination solution (e.g., a high-pH solution or a commercially available cytotoxic drug decontamination agent), followed by a rinse with 70% ethanol and then water.
  • Dispose of the absorbent pad and any contaminated wipes as cytotoxic waste.

5. Personal Decontamination:

  • Remove the outer pair of gloves and dispose of them in the cytotoxic waste container.
  • Remove the gown, followed by the inner pair of gloves, and dispose of them in the appropriate waste container.
  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

The disposal of this compound and any materials contaminated with it must be handled with extreme care to prevent environmental contamination and exposure to personnel.

1. Waste Segregation:

  • Solid Waste: All contaminated solid materials, including gloves, gowns, absorbent pads, pipette tips, and empty vials, must be placed in a designated, leak-proof, and puncture-resistant container clearly labeled with a "Cytotoxic Waste" or "Chemotherapy Waste" warning.
  • Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, leak-proof container, also clearly labeled as cytotoxic waste. Do not dispose of liquid cytotoxic waste down the drain.
  • Sharps Waste: Needles and syringes used for handling this compound must be disposed of in a designated chemotherapy sharps container. Do not recap, bend, or break needles.

2. Waste Storage:

  • Store cytotoxic waste containers in a secure, designated area away from general laboratory traffic until they are collected for disposal.

3. Final Disposal:

  • Cytotoxic waste must be disposed of according to institutional and local regulations. The standard and required method for cytotoxic waste disposal is high-temperature incineration by a licensed hazardous waste disposal service.

Mandatory Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound.

Flutax1_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal start Start: Don Full PPE prep_hood Prepare Chemical Fume Hood (absorbent pad, materials) start->prep_hood reconstitute Reconstitute this compound Powder prep_hood->reconstitute experiment Perform Experimental Procedure reconstitute->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate segregate_waste Segregate Cytotoxic Waste (Solid, Liquid, Sharps) decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound

This protocol details the steps for safely preparing a 10 mM stock solution of this compound from its powdered form.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Chemotherapy-rated nitrile gloves (2 pairs)

  • Disposable chemotherapy gown

  • Chemical safety goggles

  • Plastic-backed absorbent pad

  • Calibrated micropipettes and sterile Luer-lock pipette tips

  • Sterile microcentrifuge tubes

  • Cytotoxic waste containers (for solid, liquid, and sharps waste)

  • Certified chemical fume hood

Procedure:

  • Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on a disposable gown, two pairs of chemotherapy-rated nitrile gloves, and chemical safety goggles.

  • Prepare the Chemical Fume Hood: Place a new plastic-backed absorbent pad on the work surface inside the fume hood. Assemble all necessary supplies within the hood.

  • Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing this compound (if necessary): If not using a pre-weighed vial, carefully weigh the desired amount of this compound powder onto weighing paper inside the fume hood. Use anti-static instruments if available. Transfer the powder to a sterile microcentrifuge tube. Note: It is preferable to use pre-weighed aliquots to avoid handling the powder directly.

  • Calculate Required Solvent Volume: Based on the mass of this compound, calculate the precise volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of this compound = 1283.3 g/mol ).

  • Dissolution: Using a calibrated micropipette with a fresh, sterile tip, carefully add the calculated volume of DMSO to the vial or tube containing the this compound powder.

  • Mixing: Cap the vial/tube securely and vortex gently or sonicate briefly until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage: If desired, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots at -20°C, protected from light.

  • Waste Disposal: Dispose of all contaminated materials (weighing paper, pipette tips, empty original vial, outer gloves) in the designated cytotoxic solid waste container located within the fume hood.

  • Final Decontamination: Decontaminate the work surface and any equipment used as described in the operational plan.

  • Doff PPE: Remove and dispose of your PPE in the correct sequence (outer gloves, gown, inner gloves).

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.